AF 430 azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29F3KN5O6S |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |
InChI Key |
HTXQJBBXCYJMND-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AF 430 Azide: Core Chemical Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and spectral properties of AF 430 azide, a versatile fluorescent probe for bioorthogonal labeling. Detailed experimental protocols for its application in copper-catalyzed and strain-promoted click chemistry are presented, along with visualizations of relevant workflows and signaling pathways.
Core Chemical and Spectral Properties
This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the coumarin class. Its azide moiety allows for covalent attachment to alkyne-containing molecules through click chemistry. Notably, AF 430 is structurally identical to Alexa Fluor® 430, and their spectral properties are interchangeable.[1] This makes it a valuable tool for a wide range of bio-imaging and proteomics applications.
The key chemical and spectral properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₉N₅O₆S | [1] |
| Molecular Weight | 585.60 g/mol | [1] |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 539 nm | [1] |
| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Reactivity and Applications in Bioorthogonal Chemistry
This compound is primarily utilized in two types of bioorthogonal "click" chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly specific and can be performed in complex biological environments with minimal side reactions, making them ideal for labeling biomolecules in live cells and organisms.[2]
The azide group on AF 430 reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage in CuAAC.[2] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[2] This copper-free approach is particularly advantageous for live-cell imaging.
A common application involves the metabolic labeling of biomolecules.[3][4] Cells are first incubated with a metabolic precursor containing an azide group, such as an azido-sugar or an azido-amino acid.[3][4] This precursor is incorporated into newly synthesized glycans or proteins.[3][4] The azide-modified biomolecules can then be visualized by reacting them with an alkyne-functionalized fluorescent dye like an AF 430 derivative.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Metabolic Labeling of Nascent Proteins and Visualization with Click Chemistry
This protocol describes the metabolic incorporation of an azide-modified amino acid into newly synthesized proteins in cultured cells, followed by fluorescent labeling using a copper-catalyzed click reaction with an alkyne-functionalized dye, which can be adapted for this compound's reactivity profile.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper sulfate (CuSO₄), appropriate ligand, and reducing agent)
-
Alkyne-functionalized fluorescent dye (spectrally compatible with this compound for potential two-color imaging, or an alkyne derivative of a different fluorophore if AF 430 is to be used in its azide form with an alkyne-modified biomolecule)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a methionine-free medium supplemented with AHA. The final concentration of AHA may need to be optimized (typically 25-50 µM).
-
Incubate the cells for a desired period (e.g., 1-4 hours) to allow for the incorporation of AHA into newly synthesized proteins.[3][4][5]
-
-
Cell Fixation and Permeabilization:
-
Gently wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Cell Reaction Buffer Kit). This typically involves mixing the copper(II) sulfate, a copper-chelating ligand, a reducing agent to generate Cu(I) in situ, and the alkyne-fluorescent dye in the reaction buffer.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent dye.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound (CuAAC)
This protocol details the labeling of a terminal alkyne-modified DNA oligonucleotide with this compound using a copper-catalyzed click reaction.[2]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic acid solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in water to a desired concentration (e.g., 1 mM).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide solution.
-
2M TEAA buffer, pH 7.0 (to a final concentration of 0.1 M).
-
DMSO (to a final concentration of 50% v/v).
-
This compound stock solution (typically 1.5 to 5-fold molar excess over the oligonucleotide).
-
-
Vortex the mixture briefly.
-
-
Click Reaction:
-
Add the freshly prepared 5 mM ascorbic acid solution.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution.
-
Flush the tube with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Visualizations
Experimental Workflow for Metabolic Labeling and Detection
Signaling Pathway: Visualizing Glycosylation in a Simplified Cell Signaling Cascade
Bioorthogonal labeling with tools like this compound can be instrumental in studying the role of glycosylation in cell signaling. For instance, changes in the glycosylation of cell surface receptors can impact ligand binding and downstream signaling. The following diagram illustrates a simplified conceptual pathway where this could be investigated.
References
- 1. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
- 5. scispace.com [scispace.com]
AF 430 Azide: A Comprehensive Technical Guide to its Spectral Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral characteristics of AF 430 azide, a versatile fluorescent probe. Designed for professionals in research and drug development, this document outlines the essential quantitative data, experimental methodologies, and conceptual frameworks necessary for the effective application of this fluorophore.
Core Spectral and Photophysical Properties
This compound is a yellow fluorescent dye belonging to the coumarin class.[1] It is functionalized with an azide group, enabling its covalent attachment to alkyne-containing molecules through copper-catalyzed or strain-promoted click chemistry reactions.[2] This fluorophore is particularly noted for its large Stokes shift, high photostability, and good water solubility, making it a valuable tool for a variety of fluorescence-based applications.[3][4] The fluorescence of AF 430 is independent of pH over a wide range, from pH 4 to 10.[3][4]
Quantitative Data Summary
The key spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison. These values represent the foundational data for designing experiments and interpreting results.
| Spectral Characteristic | Value | Reference(s) |
| Excitation Maximum (λabs) | 430 - 433 nm | [5][6] |
| Emission Maximum (λem) | 539 - 542 nm | [5][7][8] |
| Molar Extinction Coefficient (ε) | ~15,000 - 16,000 M-1cm-1 | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [5] |
| Fluorescence Lifetime (τ) | ~4.1 ns | |
| Stokes Shift | ~112 nm | [3] |
Experimental Protocols: Characterizing Spectral Properties
While specific experimental conditions can vary between laboratories and instrumentation, the following provides a detailed, generalized methodology for the determination of the key spectral characteristics of a fluorescent dye such as this compound.
I. Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or deionized water)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock, create a working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to minimize inner filter effects.
-
Absorption Spectrum Measurement: a. Use the spectrophotometer to record the absorbance spectrum of the working solution from approximately 300 nm to 600 nm. b. Use the solvent as a blank reference. c. Identify the wavelength of maximum absorbance (λabs).
-
Emission Spectrum Measurement: a. Transfer the working solution to a quartz cuvette for use in the spectrofluorometer. b. Set the excitation wavelength of the spectrofluorometer to the determined λabs. c. Scan the emission spectrum over a range from the excitation wavelength to approximately 700 nm. d. The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
II. Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution of known concentration.
-
Absorbance Measurement: Measure the absorbance of each dilution at the λabs using a spectrophotometer.
-
Beer-Lambert Law: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
III. Determination of Fluorescence Quantum Yield
Objective: To measure the efficiency of the fluorescence process.
Procedure:
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound (e.g., fluorescein in 0.1 M NaOH).
-
Absorbance Matching: Prepare solutions of both the this compound and the reference standard with identical absorbance values (typically < 0.1) at the same excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
IV. Determination of Fluorescence Lifetime
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
Procedure:
-
Instrumentation: This measurement requires specialized equipment, typically a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Measurement: The sample is excited with a pulsed light source (e.g., a laser diode), and the decay of the fluorescence intensity over time is measured.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing Key Concepts and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to AF 430 Azide: Excitation, Emission, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe AF 430 azide, focusing on its spectral properties and its application in the labeling of biomolecules through azide-alkyne cycloaddition reactions. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this versatile fluorophore in their experimental workflows.
Core Spectroscopic and Photophysical Properties
This compound is a bright, water-soluble, and photostable fluorescent dye belonging to the coumarin class.[1] Its fluorescence is notably stable across a wide pH range, from 4 to 10.[1][2][3] The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~430 nm[1][2] | Can be efficiently excited by 405 nm violet or 445 nm laser lines.[2][3] |
| Emission Maximum (λem) | ~542 nm[1][2][4] | Emits in the yellow-green region of the spectrum. |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹[2][4] | |
| Fluorescence Quantum Yield (Φ) | 0.23[2][4][5] | |
| Fluorescence Lifetime (τ) | ~4.1 ns | Value is for the structurally identical Alexa Fluor 430 in water.[6] |
| Stokes Shift | ~112 nm[1] | The large Stokes shift is advantageous for multicolor imaging applications, minimizing spectral overlap.[1] |
Experimental Protocols: Labeling Biomolecules via Click Chemistry
This compound is primarily utilized for the fluorescent labeling of alkyne-modified biomolecules through a highly efficient and bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[7][8] This reaction forms a stable triazole linkage.[9] The following protocols provide a general framework for the labeling of proteins and nucleic acids. It is recommended to optimize reagent concentrations and reaction times for specific applications.
Part 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous dimethylsulfoxide (DMSO) or water.[10][11]
-
Alkyne-Modified Biomolecule: Dissolve the alkyne-containing protein or DNA in an appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.[10][12]
-
Reducing Agent (Sodium Ascorbate or TCEP): Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water or a 50 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in deionized water.[10][12] The reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I).[12]
-
Copper Ligand (THPTA or TBTA): Prepare a 100 mM stock solution of the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[10] Alternatively, Tris(benzyltriazolylmethyl)amine (TBTA) can be used, often prepared in DMSO. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[13]
Part 2: Labeling Reaction (General Protocol)
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a 10- to 100-fold molar excess of the azide probe is a common starting point.[12]
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[10]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[13] For some biomolecules, overnight incubation may be beneficial.[14]
-
Following incubation, the labeled conjugate can be purified from excess reagents using methods such as ethanol or acetone precipitation (for nucleic acids)[11][14], or desalting columns for proteins.[12]
Visualizing the Workflow
The following diagrams illustrate the fundamental signaling pathway of the CuAAC reaction and a typical experimental workflow for biomolecule labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to AF 430 Azide: Quantum Yield, Brightness, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe AF 430 azide, with a specific focus on its photophysical properties, including quantum yield and brightness. It details the experimental protocols for characterizing these properties and for its application in biomolecule labeling via click chemistry.
Core Photophysical and Chemical Properties of this compound
This compound is a green-fluorescent dye that is water-soluble and whose fluorescence is not sensitive to pH changes in the range of pH 4 to 10.[1][2] It is optimally excited by violet (405 nm) or blue (445 nm) lasers.[1][2] The azide functional group allows for its covalent attachment to biomolecules containing alkyne groups through a highly efficient and specific reaction known as "click chemistry".[1][2][3] This makes it a valuable tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.
The key quantitative specifications for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 430 nm | [1][4] |
| Emission Maximum (λem) | 542 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 15,955 M-1cm-1 | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][4][5] |
| Stokes Shift | 112 nm | Calculated |
1.1 Understanding Brightness
The brightness of a fluorophore is a critical parameter for imaging applications, especially for detecting low-abundance targets. It is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
Brightness ∝ ε × Φ
For this compound, the relative brightness is calculated as:
Brightness = 15,955 M-1cm-1 × 0.23 ≈ 3670 M-1cm-1
This value indicates that AF 430 is a moderately bright dye, suitable for a range of applications in fluorescence microscopy and flow cytometry.[6]
Experimental Protocols for Characterization
This section provides detailed methodologies for determining the key photophysical properties of this compound.
2.1 Protocol for Determining Molar Extinction Coefficient
The molar extinction coefficient is determined spectrophotometrically by applying the Beer-Lambert Law (A = εbc), which describes the linear relationship between absorbance, concentration, and path length.[7]
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations. It is recommended to prepare at least five dilutions.
-
Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow it to warm up and stabilize.
-
Use a cuvette with a known path length (typically 1 cm).
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λabs = 430 nm). Use the solvent as a blank reference.
-
-
Data Analysis:
-
Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm.[7]
-
2.2 Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[8]
Methodology:
-
Select a Standard: Choose a quantum yield standard with absorption and emission properties similar to this compound. For AF 430, a suitable standard could be Coumarin 1 (Φ = 0.64 in ethanol).
-
Prepare Solutions:
-
Prepare a series of solutions of both the this compound sample and the quantum yield standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.[8]
-
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:
ΦS = ΦR × (IS / IR) × (AR / AS) × (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
Application Protocols: Bioconjugation via Click Chemistry
This compound is designed for covalent labeling of molecules containing alkyne groups. This is achieved through two primary types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
3.1 Protocol for Protein Labeling via CuAAC
CuAAC is a highly efficient reaction for labeling biomolecules in vitro. It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[3][9]
Methodology:
-
Prepare Reagents:
-
Alkyne-modified Protein: Dissolve the protein containing a terminal alkyne group in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 1-10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water.
-
Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution to stabilize the Cu(I) catalyst.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Alkyne-modified protein solution.
-
This compound solution (final concentration typically 20-100 µM).
-
Copper(II) Sulfate solution (final concentration ~1-2 mM).
-
Ligand solution (equimolar to CuSO4).
-
-
Initiate Reaction: Add the sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove excess dye and reagents using a desalting column or dialysis to purify the labeled protein.
3.2 Protocol for Live Cell Labeling via SPAAC
SPAAC is a bioorthogonal reaction that does not require a toxic copper catalyst, making it ideal for labeling biomolecules in living cells.[5][10][11] This reaction utilizes a strained cyclooctyne group instead of a terminal alkyne.
Methodology:
-
Metabolic Labeling:
-
Culture cells in a suitable medium.
-
Introduce a metabolic precursor containing a strained cyclooctyne (e.g., DBCO). This precursor will be incorporated into the biomolecules of interest (e.g., proteins, glycans) by the cell's natural metabolic pathways.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for incorporation.
-
-
Cell Preparation:
-
Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated metabolic precursor.
-
-
Labeling Reaction:
-
Prepare a solution of this compound in a live-cell imaging buffer (e.g., phenol red-free medium) at the desired final concentration (typically 5-20 µM).
-
Add the labeling solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash and Image:
-
Gently wash the cells again with imaging buffer to remove excess this compound.
-
The cells are now ready for fluorescence microscopy imaging.
-
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
An In-depth Technical Guide to AF 430 Azide: Solubility and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics and common applications of AF 430 azide, a fluorescent probe widely utilized in biological research. This compound is a bright, photostable, yellow-green fluorescent dye functionalized with an azide group. This feature allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-modified molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."
Core Properties of this compound
This compound is spectrally similar to Alexa Fluor® 430 and is characterized by its excellent water solubility and pH insensitivity in the physiological range.[1][2][3] These properties make it a versatile tool for labeling biomolecules in aqueous environments with minimal impact from pH fluctuations.[1][2]
| Property | Value |
| Excitation Maximum (λex) | ~430 nm |
| Emission Maximum (λem) | ~542 nm |
| Molecular Weight | Varies by manufacturer, typically ~600 g/mol |
| pH Sensitivity | Insensitive between pH 4 and 10 |
| Common Solvents | DMSO, DMF, Water |
Solubility of this compound
A critical aspect of working with fluorescent dyes is understanding their solubility to ensure proper handling, storage, and effective concentration in experimental setups.
Solubility in Organic Solvents
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Commercially available preparations often include a 10 mM solution in DMSO, indicating good solubility at this concentration.[1] Dimethylformamide (DMF) is also a suitable solvent. It is crucial to use anhydrous solvents for stock solutions to prevent hydrolysis and ensure long-term stability.
Solubility in Aqueous Buffers
This compound is described as being water-soluble.[1][2][3] However, for practical applications, it is standard procedure to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer (e.g., PBS, Tris). This approach ensures that the dye is fully dissolved before its introduction to the aqueous environment, preventing aggregation and precipitation, especially at higher concentrations. While specific quantitative solubility limits in various buffers are not extensively published, the successful use of this compound in numerous biological labeling experiments in aqueous media confirms its practical utility.
The following table summarizes the solubility characteristics of this compound:
| Solvent/Buffer System | Solubility Profile | Recommendations for Use |
| DMSO | High. Stock solutions of at least 10 mM are readily prepared. | Recommended for preparing concentrated stock solutions. Use high-quality, anhydrous DMSO to prevent moisture contamination and ensure stability. |
| DMF | Good. | An alternative to DMSO for preparing stock solutions. Ensure the use of a high-purity, anhydrous grade. |
| Aqueous Buffers | Water-soluble. The final concentration in the reaction mixture is typically in the micromolar range. | Direct dissolution in aqueous buffers is generally not recommended for the solid dye. Prepare a stock solution in DMSO and dilute into the buffer. |
Experimental Protocols
The primary application of this compound is in the fluorescent labeling of biomolecules through click chemistry. Below are detailed protocols for preparing the dye and performing a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for protein labeling.
Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Dissolution: Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration, typically 10 mM.
-
Mixing: Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
-
Add this compound: Add the this compound stock solution to the protein solution. A molar excess of the dye to the protein (typically 5-20 fold) is recommended to ensure efficient labeling.
-
Prepare the Catalyst Complex: In a separate tube, mix the CuSO₄ stock solution with the THPTA ligand solution. The ligand helps to stabilize the copper(I) catalyst and improves reaction efficiency.
-
Add the Catalyst: Add the copper-ligand complex to the protein-dye mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. This reduces Cu(II) to the active Cu(I) state, initiating the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using a desalting column or other appropriate purification method.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of preparing this compound for use and the experimental workflow for labeling biomolecules via CuAAC.
References
AF 430 Azide: A Technical Guide to Stability and Storage for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for AF 430 azide, a fluorescent dye increasingly utilized in bioorthogonal chemistry for labeling and detection of biomolecules. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key characteristics of this compound, protocols for stability assessment, and its application in copper-catalyzed click chemistry.
Core Properties and Stability Profile of this compound
This compound is a water-soluble, green-fluorescent probe that is a member of the Alexa Fluor family of dyes, known for their brightness and photostability. It is designed for covalent attachment to alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
General Stability and Storage Recommendations
Proper storage is paramount to ensure the long-term performance and reliability of this compound. The following table summarizes the manufacturer's recommendations and general guidelines for organic azides.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Storage Duration | 24 months | [1] |
| Light Exposure | Store in the dark. Avoid prolonged exposure to light. | [1] |
| Moisture | Desiccate | |
| Transportation | Can be transported at room temperature for up to 3 weeks. | [1] |
| Handling | Use non-metal spatulas. Avoid heat, light, pressure, and shock. | [2][3][4] |
pH Stability
This compound exhibits high stability across a broad pH range, a critical feature for its use in diverse biological buffers and experimental conditions.
| pH Range | Stability | Source |
| 4.0 - 10.0 | Highly fluorescent and stable. | [3][5] |
Photostability
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol provides a general framework for quantifying the photostability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration (e.g., 1 µM) in a buffered solution (e.g., PBS, pH 7.4).
-
To immobilize the dye for imaging, the solution can be embedded in a thin layer of a polymer matrix (e.g., polyacrylamide) on a microscope slide.
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a 405 nm or 445 nm laser).
-
Select the appropriate filter set for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Allow the light source to stabilize before starting the experiment.
3. Image Acquisition:
-
Focus on the sample and adjust the illumination intensity to a level suitable for imaging.
-
Acquire an initial image (time = 0).
-
Continuously illuminate a defined region of interest (ROI) with the excitation light.
-
Capture images at regular intervals (e.g., every 30 seconds) until a significant decrease in fluorescence intensity is observed.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by subtracting the mean intensity of an area without the dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time. The rate of decay indicates the photostability.
General Protocol for Assessing Thermal Stability
1. Sample Preparation:
-
Prepare aliquots of this compound solution at a known concentration in a suitable buffer.
2. Incubation:
-
Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for different durations (e.g., 1, 3, 7, 14 days).
-
Include a control sample stored at the recommended -20°C.
3. Analysis:
-
After the incubation period, bring all samples to room temperature.
-
Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths.
-
Compare the fluorescence intensity of the incubated samples to the control sample to determine the percentage of degradation.
Application in Click Chemistry: An Experimental Workflow
This compound is a key reagent in click chemistry for the fluorescent labeling of alkyne-modified biomolecules. The following diagram illustrates a typical experimental workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Logical Relationship of Stability Factors
The stability of this compound is influenced by several interconnected factors. Understanding these relationships is crucial for maintaining the integrity of the reagent.
Conclusion
This compound is a robust and versatile fluorescent probe for applications in bioorthogonal chemistry. Adherence to the recommended storage and handling conditions is critical for ensuring its stability and performance. The provided experimental protocols offer a foundation for researchers to assess its stability under their specific experimental settings, thereby ensuring the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AF 430 Azide: pH Sensitivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of AF 430 azide, with a specific focus on its pH sensitivity and stability. This compound is a fluorescent probe widely utilized in bioconjugation applications, primarily through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." Understanding its characteristics is paramount for the successful design and execution of experiments in drug development, diagnostics, and various research applications.
Core Properties of this compound
AF 430 is a bright, water-soluble fluorescent dye with an excitation maximum around 430 nm and an emission maximum around 539 nm. Its azide functionality allows for covalent attachment to alkyne-modified biomolecules. AF 430 is structurally identical to Alexa Fluor® 430, and their spectral properties are analogous.
pH Sensitivity of Fluorescence
A critical feature of AF 430 and its conjugates is the stability of its fluorescence across a broad pH range. Multiple sources confirm that the fluorescence intensity of AF 430 is largely independent of pH in the range of 4 to 10[1]. This property is highly advantageous for biological applications where pH can vary, ensuring reliable and consistent fluorescence detection in different cellular compartments or experimental buffers.
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Condition | Recommendation | Duration |
| Long-term Storage | Store at -20°C in the dark. The compound should be desiccated. | Up to 24 months |
| Transportation | Can be transported at room temperature. | Up to 3 weeks |
| In Solution | For long-term storage of solutions, divide into aliquots and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles. Protect from light. If the conjugate concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA to a concentration of 1–10 mg/mL. | Several months |
Note: Organic azides can be sensitive to heat, light, and shock. While this compound is generally stable under recommended handling conditions, it is good practice to avoid exposure to strong acids, which can react with azides to form hydrazoic acid, a toxic and explosive compound.
Chemical Stability of the Azide Moiety
While the fluorescence of the AF 430 dye is stable across a wide pH range, the chemical stability of the azide functional group is a separate and critical consideration for conjugation efficiency. The azide group's integrity is essential for its participation in click chemistry reactions.
Generally, aryl azides, such as the one in AF 430, are more stable than alkyl azides at elevated temperatures. They are also relatively stable in the presence of bases. However, they can be sensitive to strong acids and reducing agents not intended for the specific chemical reaction.
| Condition | Effect on Azide Moiety | Recommendation |
| Acidic pH (below 4) | Potential for reaction with strong acids to form hydrazoic acid. | Avoid strong acidic conditions. |
| Neutral to Mildly Basic pH (4-10) | Generally stable. The CuAAC reaction itself is functional across a wide pH range (4-12). For bioconjugation, a pH of 6.5-8.5 is often optimal. | Use buffers within this range for click chemistry reactions. |
| Strongly Basic pH (above 10) | Aryl azides are generally stable, but extreme basic conditions should be evaluated for specific applications. | Proceed with caution and consider empirical testing. |
| Presence of Reducing Agents | Unintended reduction of the azide to an amine can occur with strong reducing agents (e.g., DTT, TCEP outside of specific protocols). | Use reducing agents judiciously and only as specified in the reaction protocol. Sodium ascorbate is the recommended reducing agent for in situ generation of Cu(I) in CuAAC. |
| Light Exposure | Aryl azides can be photolabile and decompose upon prolonged exposure to UV light, forming highly reactive nitrene intermediates. | Protect from light during storage and, as much as possible, during reaction setup. |
Experimental Protocols
The following sections provide detailed methodologies for copper-catalyzed and strain-promoted click chemistry reactions using this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used bioconjugation reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand is often used to enhance reaction efficiency and protect biomolecules.
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
An In-depth Technical Guide to AF 430 Azide for Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a fluorescent probe that belongs to the coumarin series of dyes. It is characterized by its yellow fluorescence and has gained significant traction in bio-conjugation and cellular imaging applications. This guide provides a comprehensive overview of this compound, including its chemical and spectral properties, detailed experimental protocols for its use in fluorescence labeling, and its application in visualizing cellular pathways.
This compound is particularly valuable for its ability to participate in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility.[1][2] Specifically, the azide moiety on the AF 430 molecule allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne group.[1][2] This enables the precise and stable labeling of proteins, nucleic acids, and other biomolecules for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and FRET experiments.[3] The dye is water-soluble and its fluorescence is stable over a wide pH range, making it suitable for use in physiological conditions.[1][3]
Core Properties of this compound
A summary of the key chemical and spectral properties of this compound is presented in the table below. This data is essential for designing and executing fluorescence labeling experiments.
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [1] |
| Emission Maximum | 542 nm | [1] |
| Molecular Weight | Varies by manufacturer (approx. 585-624 g/mol ) | - |
| Quantum Yield | ~0.23 | - |
| Molar Extinction Coefficient | ~15,955 L·mol⁻¹·cm⁻¹ | - |
| Solubility | Good in water, DMSO, DMF | [1] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][3] |
Experimental Protocols for Fluorescence Labeling
This compound is primarily used in two types of click chemistry reactions for labeling biomolecules: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols for both methods are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Protein labeling buffer
-
DMSO or DMF for dissolving this compound
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in protein labeling buffer.
-
Add the this compound stock solution to the protein solution to achieve a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions.
-
Add the copper catalyst solution to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the excess this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein is now ready for downstream applications.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain an azide group, using a cyclooctyne-modified AF 430. While the core topic is this compound, this protocol illustrates the complementary SPAAC reaction.
Materials:
-
Cells with azide-modified surface glycans (e.g., after incubation with an azido-sugar)
-
AF 430-DBCO (or other strained cyclooctyne) conjugate
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If applicable, incubate the cells with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.
-
-
Labeling Reaction:
-
Prepare a stock solution of the AF 430-cyclooctyne conjugate in DMSO.
-
Dilute the AF 430-cyclooctyne conjugate in pre-warmed cell culture medium to the desired final concentration (typically 5-50 µM).
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
-
The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key workflows and a relevant metabolic pathway for the application of this compound.
Conclusion
This compound is a versatile and robust fluorescent probe for the labeling of biomolecules. Its favorable spectral properties, coupled with its utility in highly specific click chemistry reactions, make it an invaluable tool for researchers in cell biology, biochemistry, and drug development. The detailed protocols and illustrative diagrams provided in this guide offer a solid foundation for the successful application of this compound in a wide range of fluorescence labeling experiments. As the field of bioorthogonal chemistry continues to expand, the applications of this compound and similar probes are poised to further illuminate the complex molecular processes that govern life.
References
AF 430 Azide: An In-depth Technical Guide for Bioorthogonal Labeling in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a fluorescent probe that serves as a critical tool in molecular biology for the visualization and tracking of biomolecules. This yellow fluorescent dye is engineered with an azide moiety, enabling its participation in bioorthogonal "click chemistry" reactions. This highly specific and efficient conjugation method allows for the covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne or a strained cyclooctyne group. The resulting fluorescently tagged molecules can be subsequently studied in a variety of applications, including cellular imaging, proteomics, and genomics.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in labeling proteins, oligonucleotides, and cells, as well as troubleshooting guidance for common experimental challenges.
Core Principles of this compound Application: Click Chemistry
The primary utility of this compound lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are termed "bioorthogonal" because they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of AF 430 and a terminal alkyne on a target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand, such as THPTA, is recommended to enhance reaction efficiency and protect cells from copper toxicity.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently at physiological temperatures without the need for a toxic copper catalyst, making it particularly suitable for live-cell imaging.[3][4][5]
Data Presentation: Physicochemical and Spectral Properties of this compound
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉N₅F₃KO₆S | [6] |
| Molecular Weight | 623.69 g/mol | [6] |
| Appearance | Yellow solid | [6] |
| Solubility | Good in water, DMF, DMSO | [6] |
| Excitation Maximum (λex) | 430 nm | [6] |
| Emission Maximum (λem) | 542 nm | [6] |
| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of this compound.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol is adapted for the labeling of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium ascorbate
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.
-
Add this compound stock solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
-
Prepare the catalyst premix: In a separate tube, mix the 50 mM CuSO₄ and 50 mM THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions as per the manufacturer's instructions.
-
-
Analysis:
-
The labeled protein is now ready for downstream applications. The labeling efficiency can be assessed by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the dye.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound via CuAAC
This protocol is designed for the labeling of synthetic oligonucleotides containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid solution in water (prepare fresh)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Reagents for purification (e.g., ethanol, sodium acetate, or HPLC system)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 20-200 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a pressure-tight vial, combine the following in order:
-
Alkyne-modified oligonucleotide solution.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the final volume and vortex.
-
Add the this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.
-
-
-
Initiation of Reaction:
-
Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas and cap it tightly. Vortex thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified by ethanol precipitation or by reverse-phase HPLC.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Protocol 3: Cellular Imaging with this compound
This protocol outlines the metabolic labeling of cells with an azide-modified sugar followed by fluorescent labeling with an alkyne-modified AF 430 (or vice versa) for imaging. Here, we describe the labeling of cell surface glycans.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) for metabolic labeling
-
An alkyne-functionalized version of AF 430 (if using azido-sugar) or this compound (if using an alkyne-sugar)
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - optional, for intracellular targets
-
Click chemistry reagents (as in Protocol 1)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells in a suitable vessel (e.g., chambered cover glass).
-
Prepare cell culture medium containing the desired concentration of Ac₄ManNAz (a typical starting concentration is 25-50 µM).
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate for 1-3 days to allow for metabolic incorporation of the azide groups onto cell surface glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.
-
-
Click Reaction (on live or fixed cells):
-
For Live-Cell Imaging (SPAAC is recommended to avoid copper toxicity): Incubate cells with a DBCO-modified AF 430 dye in culture medium for 30-60 minutes.
-
For Fixed-Cell Imaging (CuAAC):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells if targeting intracellular molecules.
-
Prepare the click reaction cocktail in PBS containing AF 430 alkyne (or azide), CuSO₄, a ligand, and sodium ascorbate (similar concentrations as in Protocol 1).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unreacted labeling reagents.
-
If desired, counterstain the nuclei with DAPI by incubating the cells with a dilute DAPI solution for 5 minutes.
-
Wash once with PBS.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for AF 430 (excitation ~430 nm, emission ~542 nm) and DAPI.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | 1. Inefficient incorporation of the alkyne/azide handle into the biomolecule. 2. Inactive copper catalyst (Cu(I) oxidized to Cu(II)). 3. Degraded azide or alkyne probe. 4. Insufficient concentration of labeling reagents. 5. Steric hindrance around the alkyne/azide group. | 1. Optimize the concentration and incubation time for metabolic or chemical modification. 2. Always use a freshly prepared solution of sodium ascorbate. Degas solutions to remove oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1) is used.[7] 3. Use high-quality, fresh reagents. Store fluorescent probes protected from light. 4. Increase the concentration of the this compound/alkyne probe (e.g., 2- to 10-fold molar excess). Optimize the concentrations of copper, ligand, and reducing agent.[8] 5. Increase the reaction time or temperature. Consider using a probe with a longer linker arm. |
| High Background or Non-Specific Staining | 1. Incomplete removal of unreacted fluorescent probe. 2. Non-specific binding of the fluorescent probe to the biomolecule or other components. 3. In the case of SPAAC, reaction of cyclooctynes with thiols (e.g., cysteine residues). | 1. Optimize purification steps. For cellular imaging, ensure thorough washing. 2. Decrease the concentration of the fluorescent probe. Include a blocking step with BSA for cellular imaging.[9] 3. While less common, this can occur. Ensure the primary reaction is the azide-alkyne cycloaddition by running appropriate negative controls (e.g., cells without the metabolic label). |
| Cell Death or Altered Morphology (in live-cell imaging) | 1. Copper toxicity in CuAAC reactions. 2. High concentration of labeling reagents. | 1. Use a copper-free click chemistry method (SPAAC). If CuAAC is necessary, use a protective ligand like THPTA and minimize copper concentration and incubation time.[1][10] 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the fluorescent probe and other reagents. |
| Precipitation in the Reaction Mixture | 1. Poor solubility of the azide/alkyne probe. 2. High concentration of reagents. | 1. Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before adding to the aqueous reaction mixture. 2. Use the recommended concentrations. If precipitation persists, consider using a water-soluble version of the fluorescent probe if available. |
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. This compound | HIBR Gene Diagnostics [hibergene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of AF 430 Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a fluorescent probe that belongs to the class of coumarin dyes. It is characterized by its azide functional group, which allows it to readily participate in bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide will delve into the core principles of these reactions, present quantitative data, detail experimental protocols, and provide visualizations of the reaction mechanisms and a relevant experimental workflow.
Core Principles of this compound in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for a wide range of applications in biology and drug development. This compound, with its terminal azide group, is a key reagent for introducing a fluorescent label onto biomolecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst plays a crucial role in activating the terminal alkyne, significantly accelerating the reaction rate compared to the uncatalyzed thermal reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the stable triazole product. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.
Quantitative Data
The efficiency and performance of this compound in click chemistry can be characterized by several key parameters.
| Parameter | Value | Reaction Type | Notes |
| Excitation Wavelength (λex) | 425 nm | N/A | Optimal wavelength for exciting the AF 430 fluorophore. |
| Emission Wavelength (λem) | 542 nm | N/A | Wavelength of maximum fluorescence emission. |
| Fluorescence Quantum Yield (ΦF) | 0.91 | N/A | A high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. |
| Second-Order Rate Constant (k2) | Not available for this compound specifically. Typical range for CuAAC is 10^4 - 10^5 M⁻¹s⁻¹. | CuAAC | This value is highly dependent on the specific alkyne, ligand, and reaction conditions. |
| Second-Order Rate Constant (k2) | Not available for this compound specifically. Typical range for SPAAC with DBCO is ~1 M⁻¹s⁻¹. | SPAAC | This value is dependent on the specific strained alkyne used. |
Reaction Mechanisms and Experimental Workflows
Visualizing the mechanisms of click chemistry and the workflows in which this compound is employed is crucial for understanding its application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow: Imaging Carbohydrate Trafficking in Live Cells
This workflow is based on the methodology used for imaging the trafficking of azide-modified carbohydrates in live cells, a process for which this compound is well-suited.
Caption: Experimental workflow for imaging carbohydrate trafficking using this compound.
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for labeling biomolecules.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Peptide
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
43 µL of the 1 mM alkyne-modified peptide solution.
-
5 µL of the 10 mM this compound stock solution (final concentration: 1 mM).
-
1 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).
-
1 µL of the 50 mM THPTA stock solution (final concentration: 1 mM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 5 µL of the freshly prepared 100 mM sodium ascorbate stock solution to the reaction mixture (final concentration: 10 mM).
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled peptide using a suitable method such as size-exclusion chromatography or HPLC to remove unreacted reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a Protein
Materials:
-
This compound
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a solution of the DBCO-modified protein in PBS at a concentration of 1 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the DBCO-modified protein solution.
-
Add the this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the azide over the protein is recommended.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light. The reaction time may need to be optimized depending on the specific protein and desired labeling efficiency.
-
-
Purification:
-
Remove the excess unreacted this compound using a desalting column or dialysis against PBS.
-
Conclusion
This compound is a versatile and highly fluorescent probe for the labeling of biomolecules through click chemistry. Both CuAAC and SPAAC offer efficient and specific methods for its conjugation. The choice between the two methods depends on the specific application, with SPAAC being the preferred method for live-cell imaging due to the absence of a cytotoxic copper catalyst. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies, from basic bioconjugation to complex cellular imaging experiments. Further optimization of reaction conditions may be necessary to achieve the desired labeling efficiency for specific applications.
An In-depth Technical Guide to the Application of AF 430 Azide in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a fluorescent labeling reagent that plays a pivotal role in modern bioconjugation and cellular imaging techniques. As a derivative of the yellow fluorescent dye AF 430, it offers a versatile tool for covalently attaching a bright and photostable fluorophore to a wide range of biomolecules.[1] This guide provides a comprehensive overview of the fundamental principles and detailed methodologies for utilizing this compound in research, with a particular focus on its application in click chemistry for protein and cellular labeling.
The core of this compound's utility lies in its terminal azide (-N₃) group, which allows it to participate in highly specific and efficient bioorthogonal reactions.[1] These reactions, broadly categorized as "click chemistry," enable the precise and stable linkage of the AF 430 fluorophore to molecules containing a complementary functional group, typically an alkyne. The bioorthogonal nature of this chemistry ensures that the reaction proceeds with high fidelity in complex biological environments without interfering with native biochemical processes.[2][3]
This technical guide will delve into the key characteristics of this compound, present detailed protocols for its use in the two major types of click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide practical examples of its application in protein labeling and mitochondrial imaging.
Core Principles of this compound Chemistry
This compound's functionality is centered around the reactivity of its azide group. This functional group allows for its participation in 1,3-dipolar cycloaddition reactions with alkynes, forming a stable triazole linkage.[2] The two primary strategies for achieving this conjugation are CuAAC and SPAAC, each with distinct advantages and applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction employs a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2][3][4] The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[2] Key components of a CuAAC reaction include a copper(I) source (often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (such as TBTA or THPTA) to protect the catalyst from oxidation and enhance reaction efficiency in aqueous environments.[5][6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity associated with the copper catalyst in living systems, SPAAC was developed.[8] This approach utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide without the need for a metal catalyst.[2][8] The relief of ring strain provides the driving force for the reaction.[2] Common cyclooctynes used in SPAAC include dibenzocyclooctynes (DBCO) and bicyclononynes (BCN).[8] SPAAC is particularly well-suited for live-cell imaging and in vivo applications where the introduction of a copper catalyst is undesirable.[8]
Quantitative Data for this compound
For ease of reference and experimental planning, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 430 nm | [5] |
| Emission Maximum (λem) | 542 nm | [5] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [5] |
| Molecular Weight | 623.69 g/mol | [5] |
| Molecular Formula | C₂₅H₂₉N₅F₃KO₆S | [5] |
| Recommended Storage | -20°C in the dark, desiccated for up to 24 months | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in common research workflows.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the steps for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in deionized water)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in deionized water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography column, dialysis cassette, or spin filtration unit for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 50 mM stock solution of TCEP in deionized water. TCEP acts as a reducing agent to convert Cu(II) to the active Cu(I) catalyst.
-
Prepare a 10 mM stock solution of TBTA in DMSO. TBTA is a ligand that stabilizes the Cu(I) catalyst.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the this compound stock solution to the protein solution to achieve a final concentration that is in 10- to 100-fold molar excess over the protein.
-
Add the TBTA stock solution to a final concentration of 100 µM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared TCEP solution to a final concentration of 1 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst from the labeled protein using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE with fluorescence imaging, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Mitochondrial Imaging
This protocol describes the labeling of mitochondria in living cells using a triphenylphosphine-azide conjugate followed by a SPAAC reaction with a cyclooctyne-modified AF 430. For the purpose of this protocol, we will assume the synthesis of a triphenylphosphine-AF 430 azide conjugate, which targets the mitochondria due to the positive charge of the triphenylphosphine moiety.
Materials:
-
HEK 293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Triphenylphosphine-AF 430 azide conjugate
-
DBCO-modified fluorescent dye (as a conceptual counter-reagent to an azide on the mitochondria for the purpose of demonstrating the workflow, though in a real experiment with this compound, the azide would be on the dye and the DBCO on the targeting molecule)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture HEK 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Mitochondrial Targeting:
-
Prepare a stock solution of the triphenylphosphine-AF 430 azide conjugate in DMSO.
-
Treat the cells with the triphenylphosphine-AF 430 azide conjugate at a final concentration of 10 µM in cell culture medium for 20 minutes at 37°C. This allows the conjugate to accumulate in the mitochondria.[9]
-
-
SPAAC Reaction:
-
Prepare a stock solution of a DBCO-modified molecule in DMSO.
-
After the initial incubation, add the DBCO-modified molecule to the cells at a final concentration of 5 µM and incubate for an additional 30 minutes at 37°C.[9]
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS to remove any unreacted reagents and reduce background fluorescence.[9]
-
-
Imaging:
-
Image the cells using a confocal microscope with excitation at ~430 nm and detection of emission at ~540 nm.[9]
-
Visualizations of Workflows and Pathways
To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for CuAAC labeling of an alkyne-modified protein with this compound.
Caption: Experimental workflow for SPAAC-based imaging of mitochondria in live cells.
Caption: Comparison of the core reaction pathways for CuAAC and SPAAC involving an azide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 3. bioclone.net [bioclone.net]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AF 430 Azide for Beginners in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF 430 azide, a versatile fluorescent probe, and its application in bioorthogonal chemistry. Tailored for researchers new to this field, this document details the core principles, experimental protocols, and quantitative data necessary for the successful implementation of this compound in labeling and imaging applications.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions are characterized by the use of functional groups that are abiotic and mutually reactive, yet inert to the biological environment. The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and selective reactivity.
This compound is a derivative of the bright, photostable, green-fluorescent dye AF 430.[1] It is functionalized with an azide group, enabling its participation in "click chemistry" reactions for the covalent labeling of biomolecules.[2][3] This makes this compound a powerful tool for a variety of applications, including the visualization of cellular components, tracking of biomolecules, and development of targeted therapeutics.[4][5][6]
Core Properties of this compound
AF 430 is a coumarin-based dye known for its excellent photostability and a large Stokes shift, which is advantageous for multicolor imaging.[7] The azide functionalization allows for its specific conjugation to biomolecules containing a complementary alkyne group.
Key Bioorthogonal Reactions Involving this compound
This compound is primarily utilized in two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[9][10] This reaction is characterized by its rapid kinetics and high yield, forming a stable triazole linkage.[9]
Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating its cycloaddition with the azide group of this compound.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[12][13] The driving force for this reaction is the release of ring strain in the cyclooctyne.[13] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell and in vivo imaging.[13][14]
Mechanism: The inherent ring strain of the cyclooctyne lowers the activation energy for the cycloaddition with the azide group of this compound, leading to the formation of a stable triazole.[13]
Quantitative Data Summary
The selection of a suitable bioorthogonal reaction depends on the specific experimental requirements. The following tables provide a summary of the key quantitative properties of this compound and a comparison of CuAAC and SPAAC reactions.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 430 - 432 nm | [1][8] |
| Emission Maximum (λem) | 537 - 542 nm | [1][15] |
| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 M⁻¹cm⁻¹ | [8][15] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [15][16] |
| Molecular Weight | ~585.6 g/mol | [8] |
| Solubility | Water, DMSO, DMF | [1][8] |
| pH Sensitivity | Insensitive over pH 4-10 | [3][7] |
Table 2: Comparison of CuAAC and SPAAC for this compound Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper(I) | None (driven by ring strain) | [9][13] |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | [4][11] |
| Reaction Rate | Generally faster (10² - 10³ M⁻¹s⁻¹) | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on the cyclooctyne | [9][11][17] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | [9][13] |
| Side Reactions | Potential for oxidative damage to biomolecules | Cyclooctynes can have off-target reactivity | [14][18] |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of cells with an azide-containing sugar, followed by labeling with this compound using either CuAAC or SPAAC.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the incorporation of an azide-functionalized sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), into cellular glycans.[12][18]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac₄ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel at a density that allows for logarithmic growth. Allow cells to adhere overnight.
-
Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Metabolic Labeling: Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Ac₄ManNAz-containing medium to the cells and incubate for 1-3 days under standard culture conditions.[12]
Protocol 2A: this compound Labeling of Fixed Cells via CuAAC
This protocol is suitable for labeling azide-modified cells after fixation and permeabilization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Fixation: Fix azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
Wash cells twice with PBS.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[19][20]
-
Wash cells twice with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 200 µL reaction, mix:
-
10 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA
-
4 µL of 1 mM this compound in DMSO (final concentration ~20 µM)
-
176 µL PBS
-
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction.
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS and image using a fluorescence microscope with appropriate filters for AF 430.
Protocol 2B: this compound Labeling of Live Cells via SPAAC
This protocol is designed for labeling live cells expressing azide-modified biomolecules.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
AF 430-DBCO (or other strained alkyne derivative of AF 430)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation: After metabolic labeling, gently wash the cells twice with pre-warmed PBS.
-
Labeling Solution: Dilute the AF 430-DBCO stock solution in pre-warmed live-cell imaging medium to a final concentration of 10-20 µM.
-
Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
Washing and Imaging: Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh live-cell imaging medium and image the cells immediately using a fluorescence microscope.
Conclusion
This compound is a valuable tool for researchers in bioorthogonal chemistry, offering a bright and photostable fluorescent probe for the specific labeling of biomolecules. The choice between CuAAC and SPAAC depends on the experimental context. CuAAC provides rapid and efficient labeling in fixed samples, while the biocompatibility of SPAAC makes it the method of choice for live-cell and in vivo imaging. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance their studies in cellular imaging, drug development, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - NL [thermofisher.com]
- 19. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 20. vectorlabs.com [vectorlabs.com]
AF 430 Azide: An In-Depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of safety and handling precautions for AF 430 azide based on the general hazards associated with the azide functional group. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information presented herein is a consolidation of safety data for sodium azide and other organic azide compounds. It is imperative to treat this compound with the same level of caution as other potentially hazardous azides and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound is a fluorescent dye containing an azide moiety, which is instrumental for its application in bioconjugation reactions, particularly in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) "click chemistry." While the fluorescent properties of the AF 430 core are well-characterized, the presence of the azide group introduces specific handling and safety considerations. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction. Additionally, the azide functional group imparts a degree of toxicity. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound to minimize risks in a laboratory setting.
Hazard Identification and Classification
While specific quantitative toxicity data for this compound is not available, the safety profile is largely dictated by the azide functional group. The hazards are extrapolated from data on sodium azide and other low molecular weight organic azides.
Primary Hazards:
-
Explosive Potential: Organic azides can be explosive, especially when heated, subjected to shock or friction, or in the presence of certain metals.[1][2]
-
Toxicity: Azides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] The azide ion is known to inhibit cytochrome oxidase, similar to cyanide.[6]
-
Formation of Highly Explosive Metal Azides: Azides react with heavy metals such as lead, copper, mercury, silver, and zinc to form highly shock-sensitive and explosive metal azides.[4][7] This is a critical consideration for laboratory plumbing and equipment.
-
Formation of Hydrazoic Acid: Contact with acids results in the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[1][3][4]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following tables summarize the relevant quantitative data for sodium azide (NaN₃), which serves as a baseline for understanding the potential hazards.
Table 1: Physical and Chemical Properties of Sodium Azide
| Property | Value |
| CAS Number | 26628-22-8 |
| Molecular Formula | NaN₃ |
| Molecular Weight | 65.01 g/mol |
| Appearance | White crystalline solid |
| Decomposition Temperature | > 275 °C |
Source: Information compiled from multiple safety data sheets.
Table 2: Toxicological Data for Sodium Azide
| Endpoint | Value | Species |
| LD50 Oral | 27 mg/kg | Rat |
| LD50 Dermal | 20 mg/kg | Rabbit |
| LC50 Inhalation | 0.054 - 0.52 mg/l (4 h) | Rat |
Source: Sigma-Aldrich SDS.[8]
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is crucial for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Check for breakthrough times. |
| Body Protection | Flame-resistant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood. |
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially handling of the solid compound and any reactions, must be conducted in a certified chemical fume hood.
-
Blast Shield: For reactions involving heating or at a larger scale, the use of a blast shield is mandatory.[3]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of any potential vapors.
Safe Handling and Weighing
-
Avoid Metal Spatulas: Use plastic or ceramic spatulas for transferring solid this compound to prevent the formation of shock-sensitive metal azides.[3]
-
Grounding: When transferring large quantities of the solid, ensure proper grounding to prevent static discharge.
-
Avoid Heat, Friction, and Shock: Do not grind, heat, or subject the solid material to impact.[1]
-
Incompatible Materials: Keep this compound away from acids, heavy metals, and halogenated solvents.[1][4] Reaction with chlorinated solvents like dichloromethane can form explosive diazidomethane.
Storage and Disposal
Proper storage and disposal are critical to long-term safety.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, dark, and well-ventilated area.[9]
-
Segregation: Store away from incompatible materials, particularly acids and heavy metals.[4]
-
Temperature: Store at the recommended temperature, typically -20°C for long-term stability.[9]
Disposal
-
Waste Stream: All this compound waste, including contaminated consumables, must be treated as hazardous waste.
-
Segregation: Collect azide-containing waste in a dedicated, clearly labeled, non-metallic container. Do not mix with other waste streams, especially acidic waste.[5]
-
Plumbing: NEVER dispose of azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[5][7]
-
Decontamination: A chemical deactivation procedure for dilute sodium azide solutions involves reaction with nitrous acid.[7] This should only be performed by trained personnel in a chemical fume hood.
Decontamination Protocol for Dilute Azide Solutions (under 5%):
-
In a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood, place the aqueous azide solution.
-
Add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of azide).[7]
-
Slowly add a 20% aqueous solution of sulfuric acid with stirring until the solution is acidic to litmus paper. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and toxic hydrazoic acid. [7]
-
Stir until the evolution of nitrogen oxides ceases.
-
Test for excess nitrite with starch-iodide paper (a blue color indicates completion).[7]
-
Neutralize the solution to a pH between 6 and 9 before disposing of it as aqueous waste according to institutional guidelines.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills of a solution, absorb with an inert material and place it in a sealed, labeled container for hazardous waste disposal. For solid spills, carefully cover with a damp cloth to avoid raising dust and gently sweep into a non-metallic container.[4] For large spills, contact your institution's EHS. |
Visualized Workflows and Pathways
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Experimental Workflow for a Typical Click Chemistry Reaction
Caption: A typical experimental workflow for a copper-catalyzed click chemistry reaction using this compound with integrated safety checkpoints.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. mblbio.com [mblbio.com]
- 7. Lab Safety Guideline: Sodium Azide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
Methodological & Application
Application Notes and Protocols for AF 430 Azide Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AF 430 Azide for the fluorescent labeling of cells via click chemistry. This powerful and versatile technique allows for the specific covalent attachment of the bright, green-fluorescent AF 430 dye to biomolecules in a cellular context, enabling a wide range of applications in cell biology, drug discovery, and diagnostics.
Introduction to this compound and Click Chemistry
AF 430 is a photostable, hydrophilic coumarin dye with an excitation maximum at approximately 430 nm and an emission maximum in the green-yellow range at around 542 nm.[1] Its fluorescence is stable over a broad pH range (pH 4-10), making it suitable for various biological applications.[1][2] The azide functional group on AF 430 allows it to participate in bioorthogonal "click" chemistry reactions, which are highly specific, efficient, and biocompatible.[3]
There are two primary forms of click chemistry utilized for cell labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate an azide to a terminal alkyne, forming a stable triazole linkage.[4] It is a rapid and high-yielding reaction.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[5][6]
A common strategy for labeling cells is to first metabolically incorporate an unnatural sugar bearing a bioorthogonal handle (e.g., an azide or alkyne) into cellular glycans. For labeling with this compound, cells would first be treated with an alkyne-modified sugar. Alternatively, cells can be metabolically labeled with an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), and subsequently labeled with an alkyne-functionalized AF 430.[7][8]
Data Presentation
Spectral Properties of AF 430
| Property | Value | Reference |
| Excitation Maximum | ~430 nm | [1] |
| Emission Maximum | ~542 nm | [1] |
| Stokes Shift | ~112 nm | [1] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][2] |
Recommended Reagent Concentrations for Cell Labeling
Metabolic Labeling with Azido Sugars (e.g., Ac4ManNAz)
| Cell Type | Ac4ManNAz Concentration (µM) | Incubation Time | Notes | Reference |
| General starting range | 25-75 | 1-3 days | Optimal concentration should be determined empirically for each cell line. | [1] |
| Sensitive cell lines | 10 | 1-3 days | Higher concentrations may induce cytotoxicity or affect cell proliferation. | [1][9][10] |
| A549, HCT116, MCF7 | 50-100 | 48 hours | Concentration can be optimized based on cell viability and labeling efficiency. | [11] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Concentration | Notes | Reference |
| Alkyne-modified biomolecule | 1-10 µM | ||
| This compound | 2-40 µM | Start with 20 µM and titrate down if background is high. | |
| Copper (II) Sulfate (CuSO4) | 50-100 µM | ||
| THPTA (Copper ligand) | 250-500 µM | A 5:1 ligand to copper ratio is often recommended to protect cells. | |
| Sodium Ascorbate | 1-5 mM | Freshly prepared solution is recommended. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reagent | Concentration | Notes | Reference |
| Azide-labeled cells | - | Cells metabolically labeled with an azido-sugar. | |
| DBCO-AF 430 | 5-20 µM | Equimolar or slight excess to the estimated number of azide groups. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido Sugars (Ac4ManNAz)
This protocol describes the incorporation of azide functionalities into cellular glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).[1][9][10]
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.
-
-
Harvesting:
-
For adherent cells, wash twice with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, pellet the cells by centrifugation and wash twice with PBS.
-
The azide-labeled cells are now ready for the click chemistry reaction.
-
Protocol 2: Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling alkyne-modified cells with this compound.
Materials:
-
Alkyne-labeled cells
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare Click-iT® Reaction Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail by adding the reagents in the following order:
-
PBS
-
This compound (to a final concentration of 2-20 µM)
-
CuSO4 (to a final concentration of 50-100 µM)
-
THPTA (to a final concentration of 250-500 µM)
-
-
Vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Add freshly prepared Sodium Ascorbate solution to the reaction cocktail (to a final concentration of 1-5 mM).
-
Vortex the tube immediately to ensure thorough mixing.
-
-
Cell Labeling:
-
Resuspend the alkyne-labeled cells in the Click-iT® reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Remove the supernatant and wash the cells three times with PBS containing 1% Bovine Serum Albumin (BSA).
-
-
Downstream Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling azide-modified live cells with a DBCO-functionalized AF 430.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-AF 430
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Prepare Labeling Solution: Dilute the DBCO-AF 430 stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 5-20 µM).
-
Cell Labeling:
-
Wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer.
-
Add the DBCO-AF 430 labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three to four times with live-cell imaging buffer to remove any unbound dye.
-
-
Imaging: The labeled live cells are now ready for immediate imaging by fluorescence microscopy.
Applications in Studying Signaling Pathways
Metabolic labeling with azide-containing precursors followed by click chemistry with fluorescent probes like AF 430 provides a powerful tool to study various cellular processes and signaling pathways:
-
Glycosylation and Glycan-Mediated Signaling: By metabolically labeling glycans with azido sugars, researchers can visualize changes in cell surface glycosylation patterns that are often altered in diseases like cancer.[12][13] This allows for the study of how glycosylation affects cell-cell communication, cell adhesion, and receptor signaling.[8]
-
Protein Trafficking: Click chemistry can be used to track the movement of newly synthesized proteins. By incorporating a non-canonical amino acid with an azide or alkyne handle, specific protein populations can be pulse-labeled and their trafficking through different cellular compartments can be visualized over time.[2][14] This is particularly useful for studying signaling pathways that involve the translocation of proteins, such as the trafficking of receptors to the plasma membrane.[2]
-
Cell Proliferation: Azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), can be incorporated into newly synthesized DNA during cell proliferation.[15] Subsequent reaction with this compound allows for the sensitive and specific detection of proliferating cells, providing a powerful alternative to BrdU assays for studying signaling pathways that regulate the cell cycle.[15][16]
-
Cell-Cell Interactions: Metabolic labeling can be used to differentially label two cell populations to study their interactions. For example, one cell type can be labeled with an azido sugar, and its interaction and communication with another cell type can be monitored. This is valuable for investigating immune cell interactions, cancer metastasis, and developmental processes.[17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the azido sugar for your specific cell line. | [1] |
| Low concentration of this compound/alkyne. | Increase the concentration of the fluorescent probe. | ||
| Inefficient click reaction. | Ensure all click reaction components are fresh, especially the sodium ascorbate for CuAAC. For CuAAC, ensure the correct ratio of copper to ligand. | ||
| High background/non-specific binding | Excess unbound fluorescent probe. | Increase the number of washing steps after the click reaction. | |
| Non-specific binding of the dye to cellular components. | Perform the labeling reaction at 4°C to reduce non-specific uptake. Include a blocking step with BSA in the washing buffer. Consider using a different fluorophore if non-specific binding persists. | [4][18] | |
| High cell death/toxicity | Cytotoxicity from the azido sugar. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido sugar. | [1][9] |
| Copper toxicity (in CuAAC). | Use a copper chelating ligand like THPTA at a 5:1 ratio to copper. Reduce the incubation time of the CuAAC reaction. For live-cell imaging, SPAAC is the recommended method. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Understanding selectivity of metabolic labelling and click-targeting in multicellular environments as a route to tissue selective drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
AF 430 Azide Click Chemistry: A Detailed Protocol for Labeling Biomolecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool in bioconjugation and drug development. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, enabling the covalent linkage of two molecules with high efficiency and specificity under mild, aqueous conditions.[1] This protocol details the use of AF 430 azide, a bright, water-soluble, and photostable green-fluorescent probe, for the labeling of alkyne-modified biomolecules via CuAAC. AF 430 is a coumarin-based dye ideal for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
The azide group on the AF 430 fluorophore reacts specifically with a terminal alkyne on a target biomolecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][3] To enhance the reaction efficiency and prevent the detrimental effects of free copper ions on biomolecules, a chelating ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[2][3] This protocol provides a general method for labeling alkyne-modified proteins or oligonucleotides with this compound.
Quantitative Data: this compound Properties
The spectral and physical properties of this compound are summarized in the table below. This information is critical for designing experiments and analyzing results.
| Property | Value | Reference |
| Excitation Maximum (λ_max_) | 430 nm | [2] |
| Emission Maximum (λ_em_) | 537 nm | [2] |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | 585.6 g/mol | [2] |
| Quantum Yield (Φ) | Not readily available; typically 0.6-0.7 for Alexa Fluor dyes. |
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.
Caption: Workflow for this compound click chemistry labeling.
Detailed Experimental Protocol: Labeling of an Alkyne-Modified Protein
This protocol provides a general procedure for labeling an alkyne-modified protein with this compound. The concentrations and volumes may need to be optimized for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., desalting column)
Stock Solution Preparation:
-
This compound (10 mM): Dissolve 1 mg of this compound (MW = 585.6 g/mol ) in 170.8 µL of anhydrous DMF or DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄•5H₂O in 1 mL of deionized water. Store at room temperature.
-
THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at -20°C.
-
Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.
Labeling Procedure:
-
Prepare the Protein Solution: Dilute the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed. For a 100 µL final reaction volume:
-
50 µL of protein solution (e.g., at 2 mg/mL for a final concentration of 1 mg/mL)
-
Adjust volume with PBS to 88 µL.
-
2 µL of 10 mM this compound stock solution (final concentration: 200 µM). Note: A 2 to 10-fold molar excess of the azide over the protein is a good starting point.
-
-
Prepare the Catalyst Premix: In a separate tube, mix:
-
5 µL of 100 mM THPTA solution.
-
5 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix.
-
-
Add Catalyst to Reaction: Add the 10 µL of the THPTA/CuSO₄ premix to the protein/azide mixture.
-
Initiate the Reaction: Add 2 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction tube to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Purification: Purify the AF 430-labeled protein from excess reagents using a desalting column (e.g., spin column) or through dialysis, following the manufacturer's instructions.
-
Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at 280 nm (for the protein) and 430 nm (for AF 430). The degree of labeling can be calculated using the following formula:
Degree of Labeling = (A₄₃₀ × ε_protein) / [(A₂₈₀ - A₄₃₀ × CF₂₈₀) × ε_AF430]
Where:
-
A₄₃₀ and A₂₈₀ are the absorbances at 430 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_AF430 is the molar extinction coefficient of AF 430 (15,000 cm⁻¹M⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for coumarin-based dyes, but should be determined empirically if possible).
-
Logical Relationship: The CuAAC Catalytic Cycle
The efficiency of the copper-catalyzed click chemistry reaction is dependent on the catalytic cycle involving copper(I) and copper(II) states. The ligand plays a crucial role in stabilizing the catalytically active copper(I) species.
Caption: The catalytic cycle of copper in the CuAAC reaction.
Conclusion
This protocol provides a robust framework for the fluorescent labeling of biomolecules using this compound and copper-catalyzed click chemistry. The high selectivity and efficiency of the CuAAC reaction, combined with the favorable photophysical properties of AF 430, make this an excellent system for a wide range of applications in biological research and drug development. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific biomolecule.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with AF 430 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful technique relies on the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage. These reactions are highly selective and can be performed under physiological conditions, making them ideal for live-cell imaging and in vivo applications.[2]
This document provides detailed application notes and protocols for the use of AF 430 azide, a bright and photostable fluorescent probe, in SPAAC reactions for the specific labeling of biomolecules. AF 430 is a coumarin-based dye with excellent water solubility, making it well-suited for biological applications.[3][4]
This compound Properties
This compound is a derivative of the yellow-green fluorescent dye AF 430, featuring an azide moiety for click chemistry applications. Its key spectral and physical properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [3] |
| Emission Maximum (λem) | 542 nm | [3] |
| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Reactive Group | Azide (-N₃) | [5] |
| Solubility | Water, DMSO, DMF | [4] |
| Storage | -20°C in the dark, desiccated | [3] |
SPAAC Kinetics with this compound
| Cyclooctyne | Typical Second-Order Rate Constant (k₂) with small molecule azides (M⁻¹s⁻¹) | Notes |
| DBCO | ~0.24 | Reaction with benzyl azide.[6] |
| BCN | ~0.07 | Reaction with benzyl azide.[6] |
| DIBAC | ~1.9 | Reaction with benzyl azide. |
Note: The actual reaction rate of this compound with these cyclooctynes may vary and should be determined empirically for specific applications. Factors such as steric hindrance and the electronic properties of the azide can influence the reaction kinetics.[7]
Application: Labeling of Cell Surface Glycoproteins
A prominent application of SPAAC with fluorescent azides is the visualization of glycans on the surface of living cells. This is typically achieved through metabolic glycoengineering, where cells are cultured with an unnatural sugar analog containing an azide group. This azido-sugar is incorporated into the cellular glycan biosynthetic pathway, leading to the presentation of azide groups on cell surface glycoproteins.[8] Subsequent reaction with a cyclooctyne-modified molecule is not possible, but reaction with a fluorescent azide like this compound is possible if the biomolecule of interest is modified with a cyclooctyne. A more common approach is to use an azide-modified sugar and a DBCO-functionalized dye.
Experimental Workflow: Metabolic Labeling and SPAAC Reaction
The following diagram illustrates the general workflow for labeling cell surface glycoproteins using an azide-containing sugar precursor and a DBCO-functionalized AF 430 dye.
Caption: Workflow for labeling cell surface glycoproteins.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars
This protocol describes the metabolic incorporation of azide groups into the sialoglycans of cultured mammalian cells using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and grow to 70-80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a 100 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared Ac₄ManNAz-containing medium to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed to SPAAC Labeling: After incubation, the cells are ready for labeling with a DBCO-functionalized probe.
Protocol 2: SPAAC Labeling of Azide-Modified Live Cells with DBCO-AF 430
This protocol details the labeling of azide-expressing cells with a DBCO-functionalized AF 430 dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized AF 430
-
Complete cell culture medium or PBS
-
DMSO
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed PBS or complete culture medium to remove any unincorporated azido-sugar.
-
-
Preparation of Labeling Solution:
-
Prepare a 10 mM stock solution of DBCO-AF 430 in DMSO.
-
Dilute the DBCO-AF 430 stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM. The optimal concentration should be determined experimentally to maximize signal-to-noise.
-
-
SPAAC Reaction:
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C. If using a fluorescent probe, protect the cells from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with warm PBS to remove excess DBCO-AF 430.
-
-
Analysis: The labeled cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.
Visualization of Aberrant Glycosylation in Cancer Signaling
Aberrant glycosylation is a hallmark of cancer and plays a crucial role in tumor progression and metastasis.[9] Changes in the glycan structures on cell surface receptors can significantly impact their function and downstream signaling pathways.[10] For instance, altered N-glycosylation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) can modulate receptor dimerization, ligand binding, and subsequent activation of pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways.[10][11]
The following diagram illustrates a simplified signaling pathway where aberrant glycosylation of a cell surface receptor leads to altered downstream signaling, a process that can be visualized using techniques like SPAAC with this compound to label and track these modified glycoproteins.
Caption: Aberrant glycosylation in cancer signaling.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition with this compound offers a robust and versatile method for the fluorescent labeling of biomolecules in living systems. Its bioorthogonality, coupled with the favorable photophysical properties of the AF 430 dye, makes this approach particularly valuable for applications in cell biology, drug development, and diagnostics. The provided protocols for labeling cell surface glycoproteins serve as a starting point for researchers to explore the vast potential of this technology in their specific areas of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. oncotarget.com [oncotarget.com]
- 10. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Application Notes and Protocols for AF 430 Azide in Live-Cell Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AF 430 azide, a versatile fluorescent probe, for the specific labeling of proteins in living cells. The methodologies described herein leverage bioorthogonal click chemistry, enabling precise spatiotemporal tracking of proteins of interest within their native cellular environment.
Introduction to this compound and Click Chemistry
This compound is a bright, photostable, green-fluorescent dye that is ideally suited for live-cell imaging applications.[1] Its azide moiety allows for covalent attachment to proteins that have been metabolically or genetically engineered to contain a corresponding alkyne group. This specific ligation is achieved through "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The two primary forms of click chemistry utilized for live-cell labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][]
CuAAC offers rapid reaction kinetics but requires a copper(I) catalyst, which can be toxic to living cells.[4][5] However, the use of copper-chelating ligands can significantly mitigate this toxicity.[6][7] SPAAC , on the other hand, is a copper-free reaction that utilizes a strained cyclooctyne, making it inherently more biocompatible for live-cell applications, though it may exhibit slower kinetics compared to CuAAC.[4][8]
Data Presentation
Spectral Properties of AF 430
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [9][10] |
| Emission Maximum (λem) | 542 nm | [9][10] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [9][10] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [9][10] |
| Recommended Laser Line | 405 nm | [9] |
Comparison of CuAAC and SPAAC for Live-Cell Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[4] | Catalyst-free reaction between a strained cyclooctyne and an azide.[][4] |
| Reaction Rate | Very fast (k₂ ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k₂ ≈ 10⁻³ - 1 M⁻¹) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst; toxicity can be mitigated with ligands.[5][6] | Highly biocompatible due to the absence of a metal catalyst.[][8] |
| Probes Required | This compound and a protein with a terminal alkyne. | This compound and a protein with a strained cyclooctyne (e.g., DBCO, BCN).[2] |
| Typical Live-Cell Reagent Concentrations | 10-100 µM CuSO₄, 50-500 µM Ligand, 25-50 µM this compound.[7][11] | 10-50 µM Cyclooctyne-probe.[8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Protein Labeling via Genetic Code Expansion and SPAAC
This protocol is recommended for most live-cell imaging applications due to its high biocompatibility.
Materials:
-
Mammalian cells of interest
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair
-
Noncanonical amino acid (ncAA) containing a strained cyclooctyne (e.g., DBCO-lysine)
-
This compound
-
Complete cell culture medium
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for AF 430 (e.g., excitation 405 nm, emission 510-560 nm)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Co-transfect the cells with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Metabolic Incorporation of ncAA:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the cyclooctyne-containing ncAA (e.g., 10-100 µM DBCO-lysine).
-
Incubate the cells for 24-48 hours to allow for expression of the target protein and incorporation of the ncAA.
-
-
SPAAC Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove unbound this compound.
-
Replace with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope.
-
Protocol 2: Protein Labeling via Genetic Code Expansion and CuAAC
This protocol is suitable for applications where rapid labeling is critical and the cell type is less sensitive to copper.
Materials:
-
All materials from Protocol 1, except the ncAA should contain a terminal alkyne (e.g., homopropargylglycine, Hpg).
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Aminoguanidine (optional, to reduce oxidative damage)
Procedure:
-
Cell Culture, Transfection, and Metabolic Incorporation:
-
Follow steps 1 and 2 from Protocol 1, using an alkyne-containing ncAA (e.g., 100-500 µM Hpg).
-
-
CuAAC Labeling with this compound:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 100 mM in water.
-
THPTA: 500 mM in water.
-
Sodium ascorbate: 1 M in water (prepare fresh).
-
Aminoguanidine: 1 M in water.
-
-
Prepare Labeling Medium (prepare immediately before use):
-
To pre-warmed, serum-free cell culture medium, add the following components to their final concentrations:
-
This compound: 25-50 µM
-
CuSO₄: 50-100 µM
-
THPTA: 250-500 µM
-
Aminoguanidine: 1 mM (optional)
-
Sodium ascorbate: 2.5 mM
-
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Add the complete labeling medium to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
-
Imaging:
-
Gently wash the cells three to five times with warm PBS containing a chelating agent like EDTA (1 mM) to remove residual copper.
-
Replace with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inefficient transfection or protein expression.- Inefficient ncAA incorporation.- Low concentration of this compound.- Insufficient incubation time. | - Optimize transfection protocol.- Verify protein expression via Western blot or other methods.- Increase ncAA concentration or incubation time.- Increase this compound concentration or labeling time. |
| High background fluorescence | - Incomplete removal of unbound this compound.- Non-specific binding of the dye. | - Increase the number and duration of wash steps.- Include a final wash with a mild detergent (e.g., 0.1% Tween-20 in PBS) for fixed cells (not recommended for live cells).- Reduce the concentration of this compound. |
| Cell death or morphological changes (CuAAC) | - Copper toxicity. | - Decrease the concentration of CuSO₄.- Increase the ligand-to-copper ratio (e.g., 10:1).- Reduce the labeling incubation time.- Ensure all solutions are fresh, especially sodium ascorbate.- Consider switching to the SPAAC protocol. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound for the precise and dynamic visualization of proteins in living cells, advancing studies in cell biology and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AF 430 Azide in Nucleic Acid and DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a yellow fluorescent dye derivative used for the covalent labeling of biomolecules. Its azide functional group allows for its attachment to alkyne-modified nucleic acids and DNA through a highly efficient and specific bioorthogonal reaction known as click chemistry. This method is advantageous due to its high yield, specificity, and biocompatibility, making it a powerful tool for various applications in molecular biology, diagnostics, and drug development. AF 430 is a photostable and hydrophilic dye, making it well-suited for aqueous environments and imaging applications.
Properties of this compound
This compound possesses spectral properties that make it compatible with common laser lines and filter sets. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | |
| Emission Maximum (λem) | 542 nm | |
| Molar Extinction Coefficient | 15,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Recommended Excitation Sources | 405 nm violet laser or 445 nm laser | |
| Recommended Emission Filter | 510/80 nm bandpass | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Principle of Labeling: Azide-Alkyne Click Chemistry
The labeling of nucleic acids and DNA with this compound is primarily achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group incorporated into the nucleic acid. The reaction is highly specific and does not interfere with the native functional groups found in biological molecules, ensuring that the structure and function of the DNA or RNA are preserved.
Alternatively, this compound can be conjugated to strained cyclooctyne-modified nucleic acids via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without the need for a copper catalyst. This can be advantageous for in vivo applications where the cytotoxicity of copper is a concern.
Experimental Workflow for Nucleic Acid Labeling
The general workflow for labeling alkyne-modified nucleic acids with this compound involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the labeled product.
Application Notes and Protocols for AF 430 Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 is a green-fluorescent dye belonging to the coumarin family. Its azide derivative, AF 430 azide, allows for its covalent attachment to biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the specific labeling of proteins, nucleic acids, and other molecules for advanced fluorescence imaging. This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
AF 430 possesses several properties that make it a noteworthy candidate for super-resolution imaging. Its high photostability is a significant advantage for techniques like STED that require high laser powers. Furthermore, its large Stokes shift (the difference between the excitation and emission maxima) is beneficial for multicolor imaging applications, as it helps to reduce spectral crosstalk.[1][2]
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~430 nm | [2] |
| Emission Maximum (λem) | ~542 nm | [2] |
| Molar Extinction Coefficient | ~15,955 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | 0.23 | [3] |
| Stokes Shift | ~112 nm | [2] |
| Reactive Group | Azide (-N₃) | N/A |
| Recommended STED Depletion Laser | 660 nm | [2] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a protein containing an alkyne group with this compound. The alkyne group can be introduced into the protein of interest through various methods, such as metabolic labeling with an alkyne-containing amino acid analog (e.g., L-propargylglycine).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh for each use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 1-10 µM.
-
This compound to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., add 1 µL of 50 mM CuSO₄ to 5 µL of 100 mM THPTA) and add to the reaction mixture to a final CuSO₄ concentration of 500 µM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
The final reaction volume can be adjusted as needed with the protein buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The labeled protein is now ready for use in STED or STORM imaging.
-
Protocol 2: Labeling of Nucleic Acids with this compound via Copper-Free Click Chemistry (SPAAC)
This protocol is suitable for labeling sensitive biological samples, including nucleic acids in living cells, as it avoids the use of a cytotoxic copper catalyst. It requires the nucleic acid to be modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified DNA or RNA
-
This compound
-
Anhydrous DMSO
-
Nuclease-free water or buffer (e.g., PBS, pH 7.4)
-
Ethanol precipitation reagents or a suitable purification column
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
DBCO-modified nucleic acid: Dissolve in nuclease-free water or buffer to a desired concentration (e.g., 100 µM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified nucleic acid with a 2- to 10-fold molar excess of this compound.
-
Adjust the final volume with nuclease-free water or buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled nucleic acid from the unreacted dye using ethanol precipitation or a size-exclusion chromatography column suitable for nucleic acids.
-
Resuspend the purified, labeled nucleic acid in a suitable buffer for your imaging experiment.
-
Super-Resolution Microscopy with AF 430-Labeled Samples
STED Microscopy
AF 430 is well-suited for STED microscopy due to its high photostability. Its large Stokes shift also allows for efficient depletion with commonly available laser lines.
Instrumentation:
-
A STED microscope equipped with an excitation source suitable for AF 430 (e.g., a 405 nm or 440 nm laser) and a depletion laser with a wavelength in the range of 660 nm.
Imaging Protocol:
-
Sample Preparation:
-
Prepare cells or tissues labeled with this compound as described in the labeling protocols above.
-
Mount the sample on a high-precision coverslip (#1.5H) in a mounting medium with a refractive index matching that of the immersion oil (e.g., 1.518).
-
-
Image Acquisition:
-
Excitation: Use the 405 nm or 440 nm laser line for excitation of AF 430. Adjust the laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching in confocal mode.
-
Depletion: Use the 660 nm depletion laser. The power of the depletion laser will determine the achievable resolution. Start with a moderate power and increase it to achieve the desired resolution, while monitoring for photobleaching.
-
Detection: Set the detection window to capture the emission of AF 430 (e.g., 550-600 nm).
-
Pixel Size and Dwell Time: For optimal resolution, use a small pixel size (e.g., 20-30 nm) and adjust the pixel dwell time to balance signal acquisition and imaging speed.
-
STORM Microscopy
The use of AF 430 in STORM is less established than in STED. As a coumarin dye, its photoswitching properties are generally less robust than those of the cyanine dyes typically used in STORM. However, dSTORM (direct STORM) can be attempted with a suitable imaging buffer. The following protocol is a general guideline and will likely require significant optimization.
Instrumentation:
-
A STORM microscope with a laser line for exciting AF 430 (e.g., 405 nm or 440 nm) and a high-power laser for inducing the "off" state.
Imaging Buffer (for dSTORM):
-
A standard STORM buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., mercaptoethylamine, MEA). A typical composition is:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) Glucose
-
500 µg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
100 mM MEA
-
Imaging Protocol:
-
Sample Preparation:
-
Prepare the AF 430-labeled sample as for STED microscopy.
-
-
Image Acquisition:
-
Photoswitching: Illuminate the sample with the high-power excitation laser to drive most of the AF 430 molecules into a dark state.
-
Imaging: Continuously illuminate the sample with a lower power excitation laser to image the stochastic reactivation of individual AF 430 molecules.
-
Frame Rate and Acquisition Time: Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate to capture the blinking events of single molecules.
-
Data Analysis: Use appropriate localization microscopy software to analyze the acquired image series, identify the precise coordinates of each blinking event, and reconstruct the final super-resolved image.
-
Important Considerations for STORM with AF 430:
-
The blinking performance of AF 430 in a STORM buffer is not well-characterized. Optimization of the imaging buffer, particularly the concentration of the reducing agent, will be crucial.
-
The photon output per switching event may be lower than that of traditional STORM dyes, which will affect the localization precision and the final resolution.
Mandatory Visualizations
Caption: Workflow for STED microscopy using this compound.
Caption: Workflow for dSTORM microscopy using this compound.
References
AF 430 Azide: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a bright, photostable, green-fluorescent probe that serves as a powerful tool in flow cytometry for the detection of alkyne-modified biomolecules.[1][2] Its azide functional group allows for covalent labeling of terminal alkynes through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3] These reactions are highly specific and biocompatible, making them ideal for labeling cells and biomolecules.[3]
AF 430 is optimally excited by the violet laser (around 405 nm) and has its emission maximum in the green-yellow range (approximately 539-542 nm).[1][2] This large Stokes shift (around 112 nm) is advantageous for multicolor flow cytometry, as it can reduce spectral overlap between fluorophores.[2] The fluorescence of AF 430 is stable over a wide pH range (pH 4-10).[1][2]
This document provides detailed application notes and protocols for the use of this compound in two key flow cytometry applications: cell proliferation and apoptosis detection.
Spectral and Physicochemical Properties
A summary of the key properties of this compound and its common competitors in the violet laser channel is presented below.
| Property | AF 430 | Brilliant Violet™ 421 (BV421) | Pacific Blue™ |
| Excitation Maximum (nm) | ~432 | ~405 | ~401-410 |
| Emission Maximum (nm) | ~539 | ~421 | ~452-455 |
| Laser Line | Violet (405 nm) | Violet (405 nm) | Violet (405 nm) |
| Relative Brightness | Bright | Very Bright | Moderate |
| Photostability | High | High | Moderate |
| Key Advantages | Large Stokes shift, high photostability.[2] | Exceptionally bright, ideal for rare populations or low-density antigens.[4][5] | Well-established, good performance in simpler panels.[4] |
| Considerations | Potential for some spillover into green channels. | Can be too bright for highly expressed antigens, requiring careful titration.[6] | Less bright than newer polymer dyes, may not be ideal for dim signals.[4] |
Application 1: Cell Proliferation Assay using EdU and this compound
The measurement of de novo DNA synthesis is a precise method for assessing cell proliferation. This protocol utilizes the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA. The alkyne group of the incorporated EdU is then detected with this compound via a copper-catalyzed click reaction.
Experimental Workflow
Detailed Protocol: EdU Cell Proliferation Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2´-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Saponin in PBS with 1% BSA)
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
(Optional) DNA stain (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Reagent Preparation:
-
10 mM EdU stock solution: Dissolve EdU in DMSO or water. Store at -20°C.
-
1 mM this compound stock solution: Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
100 mM CuSO₄ stock solution: Dissolve CuSO₄ in deionized water. Store at room temperature.
-
500 mM Sodium Ascorbate stock solution: Prepare fresh for each experiment by dissolving in deionized water.
Procedure:
-
Cell Labeling with EdU:
-
Culture cells to the desired density.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for a period appropriate for your cell type (e.g., 2 hours for actively dividing cells). Incubation time may need to be optimized.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with 1% BSA in PBS.
-
(Optional) If performing surface marker staining, resuspend cells in staining buffer with conjugated antibodies and incubate according to the manufacturer's protocol. Wash cells after incubation.
-
Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells once with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample (in 500 µL total volume):
-
439 µL PBS
-
10 µL of 100 mM CuSO₄
-
1 µL of 1 mM this compound (final concentration: 2 µM)
-
50 µL of 500 mM Sodium Ascorbate
-
-
Important: Add the components in the order listed. Vortex briefly after adding each component.
-
Pellet the permeabilized cells and remove the supernatant.
-
Resuspend the cell pellet in 500 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Staining:
-
Wash the cells once with permeabilization buffer.
-
(Optional) For cell cycle analysis, resuspend cells in a solution containing a DNA stain (e.g., DAPI or PI) and RNase A. Incubate according to the dye manufacturer's protocol.
-
Wash the cells once with 1% BSA in PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of PBS or flow cytometry staining buffer.
-
Acquire data on a flow cytometer equipped with a violet laser (405 nm).
-
Detect the AF 430 signal using a bandpass filter appropriate for its emission spectrum (e.g., 525/50 nm).
-
Application 2: Apoptosis Detection using a Click Chemistry-Based TUNEL Assay
Apoptosis, or programmed cell death, is characterized by DNA fragmentation. The TUNEL (TdT dUTP Nick End Labeling) assay detects these DNA strand breaks. In this click chemistry adaptation, an alkyne-modified dUTP (e.g., EdUTP) is incorporated at the 3'-hydroxyl ends of fragmented DNA by the enzyme terminal deoxynucleotidyl transferase (TdT). The incorporated alkyne is then detected with this compound.
Signaling Pathway and Detection Principle
Detailed Protocol: Click-iT® TUNEL Assay with this compound
Materials:
-
Apoptotic and non-apoptotic control cells
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton® X-100 in PBS)
-
TdT Reaction Buffer
-
EdUTP (or other alkyne-modified dUTP)
-
TdT Enzyme
-
This compound
-
Click reaction components (CuSO₄, reducing agent)
Procedure:
-
Cell Preparation, Fixation, and Permeabilization:
-
Harvest and wash cells.
-
Fix cells in fixation buffer for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells by incubating in permeabilization buffer for 20 minutes at room temperature.
-
Wash cells with deionized water.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions, containing TdT reaction buffer, EdUTP, and TdT enzyme.
-
Resuspend the permeabilized cells in the TdT reaction cocktail.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash cells once with 3% BSA in PBS.
-
-
Click Reaction:
-
Follow the same procedure for the click reaction as described in the cell proliferation protocol (Section 1, step 4). Since flow cytometry is more sensitive than imaging, you may need to titrate the this compound concentration, potentially using 1/5th to 1/10th of the concentration used for microscopy.[7]
-
-
Washing and Analysis:
-
Wash the cells once with 3% BSA in PBS.
-
(Optional) Stain with other markers or a DNA content dye.
-
Resuspend cells in flow cytometry staining buffer for analysis.
-
Acquire data on a flow cytometer using the violet laser and appropriate emission filters for AF 430.
-
Multicolor Flow Cytometry with this compound
The large Stokes shift of AF 430 makes it a valuable addition to multicolor flow cytometry panels.[2] It can be used in conjunction with other fluorophores excited by the violet laser, as well as those excited by other lasers (e.g., blue, yellow-green, red).
Logical Flow for Panel Design
Example Hypothetical Panel:
When incorporating AF 430 for proliferation analysis in a human T cell panel, a possible combination could be:
-
Violet Laser (405 nm):
-
AF 430: EdU (Proliferation)
-
BV510: CD45RA (e.g., Naive T cells)
-
Live/Dead Fixable Violet: Viability dye
-
-
Blue Laser (488 nm):
-
FITC: CD4 (Helper T cells)
-
PerCP-Cy5.5: CD8 (Cytotoxic T cells)
-
-
Yellow-Green Laser (561 nm):
-
PE: CD197 (CCR7, Central Memory T cells)
-
-
Red Laser (640 nm):
-
APC: CD62L (L-selectin, Naive/Central Memory T cells)
-
Compensation Considerations: AF 430 has a broad emission spectrum that may cause some spillover into the channel used for AmCyan or BV510. Therefore, accurate compensation using single-stained controls for AF 430 is crucial.
Data Presentation and Interpretation
| Assay | Parameter Measured | Positive Population | Negative Population |
| Cell Proliferation (EdU) | DNA Synthesis (S-phase) | High AF 430 fluorescence | Low AF 430 fluorescence |
| Apoptosis (TUNEL) | DNA Fragmentation | High AF 430 fluorescence | Low AF 430 fluorescence |
Conclusion
This compound is a versatile and robust fluorescent probe for flow cytometry applications. Its bright signal, high photostability, and large Stokes shift make it an excellent choice for click chemistry-based detection of cell proliferation and apoptosis.[1][2] Careful protocol optimization and proper multicolor panel design are key to obtaining high-quality, reproducible data. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their flow cytometry workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Brilliant violet fluorophores: a new class of ultrabright fluorescent compounds for immunofluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Click-iT™ Plus TUNEL Assay Kits for In Situ Apoptosis Detection, 1 kit - FAQs [thermofisher.com]
Revolutionizing Cellular Imaging: A Step-by-Step Guide to AF 430 Azide Immunofluorescence
For Immediate Release
In the dynamic fields of cellular biology and drug development, the precise visualization of molecular targets is paramount. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of AF 430 azide for immunofluorescence applications. Leveraging the power of bioorthogonal click chemistry, this protocol offers a robust method for labeling and visualizing proteins and other biomolecules within the cellular environment.
AF 430 is a yellow fluorescent dye with an excitation maximum at 430 nm and an emission maximum at 542 nm.[1] Its azide derivative, this compound, enables covalent labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] This highly specific and efficient reaction allows for the attachment of the bright and photostable AF 430 fluorophore to targets of interest with minimal off-target effects, making it an ideal tool for high-resolution imaging.[2][4]
Core Principles and Workflow
The methodology presented herein involves the metabolic incorporation of an alkyne-tagged precursor into a biomolecule of interest within cultured cells. Following cell fixation and permeabilization, the alkyne-tagged molecule is then specifically labeled with this compound via a click reaction. Subsequent standard immunofluorescence techniques can be employed to co-localize the AF 430 signal with other targets.
Data Presentation: Spectral Properties of AF 430
For successful experimental design and imaging, understanding the spectral characteristics of the fluorophore is crucial. The key quantitative data for AF 430 are summarized below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 430 nm | [1] |
| Maximum Emission Wavelength | 542 nm | [1] |
| Molar Extinction Coefficient | 15,955 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.23 | [1] |
Experimental Protocols
This section provides a detailed methodology for performing this compound immunofluorescence on cultured cells.
I. Reagent Preparation
Careful preparation of stock solutions is critical for the success of the click reaction.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 1-10 mM | Anhydrous DMSO | -20°C, protected from light and moisture |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 300 mM | Deionized Water | -20°C (prepare fresh) |
Note: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency in a biological context.[5][6]
II. Cell Culture and Metabolic Labeling
-
Seed cells on sterile coverslips in a culture plate at an appropriate density to achieve sub-confluency at the time of the experiment.
-
Introduce the alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, nucleoside, or sugar) to the culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and metabolic label.
-
Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for a duration sufficient for the metabolic incorporation of the alkyne tag.
III. Cell Fixation and Permeabilization
-
After metabolic labeling, gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
IV. This compound Click Reaction
Critical: Prepare the click reaction cocktail immediately before use by adding the components in the specified order.
-
Prepare the Click Reaction Cocktail (for one coverslip, scale as needed):
-
112 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
4 µL of 1-10 mM this compound stock solution (final concentration 2-40 µM)
-
10 µL of 300 mM Sodium Ascorbate solution
-
-
Vortex the cocktail gently after the addition of each component. The addition of sodium ascorbate will initiate the reaction.[5][7]
-
Remove the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
V. Immunofluorescence Staining (Optional)
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with the primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
VI. Imaging
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~542 nm) and any other fluorophores used.
Mandatory Visualizations
To further clarify the experimental process and underlying chemistry, the following diagrams have been generated.
Caption: Chemical principle of this compound click chemistry.
Caption: Experimental workflow for this compound immunofluorescence.
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of biomolecules in a cellular context. The protocol outlined in this application note offers a detailed and reliable workflow for achieving high-quality immunofluorescence imaging. By following these steps, researchers can effectively visualize their targets of interest, contributing to a deeper understanding of cellular processes and accelerating drug discovery efforts.
References
- 1. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 2. Establishment and Application of Immunofluorescence Detection Method Based on Click Chemistry [cjcu.jlu.edu.cn]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for AF 430 Azide in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction to AF 430 Azide for In Situ Hybridization
This compound is a yellow fluorescent dye derivative utilized for the detection of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[1][2] In the context of in situ hybridization (ISH), this compound serves as a reporter molecule for visualizing RNA transcripts within morphologically preserved cells or tissues.
The methodology involves a two-step process. First, an alkyne-modified nucleoside, such as 5-ethynyluridine (EU), is metabolically incorporated into nascent RNA transcripts by cellular polymerases. Subsequently, the azide group on the AF 430 molecule reacts with the alkyne group on the incorporated EU, leading to the covalent attachment of the fluorescent dye to the target RNA. This technique offers a sensitive and specific alternative to traditional methods like radiolabeling or antibody-based detection of modified nucleosides.[3]
AF 430 is characterized by an excitation wavelength of approximately 425 nm and an emission wavelength of around 542 nm.[1] It is water-soluble and maintains its fluorescent properties over a pH range of 4 to 10.[2] These characteristics make it a versatile tool for fluorescent imaging applications in molecular biology and drug development.
Quantitative Data Presentation
The performance of a fluorophore in ISH is critical for achieving high-quality imaging results. While specific comparative data for this compound in ISH applications is not extensively published, the following table summarizes key photophysical properties and provides representative values for fluorescent dyes used in similar applications. Researchers should perform their own experiments to determine the optimal parameters for their specific system.
| Parameter | This compound | Representative Values for other ISH Fluorophores | Significance in ISH |
| Excitation Max (nm) | ~425[1] | 488 - 650 | Matching the laser lines of the imaging system for efficient excitation. |
| Emission Max (nm) | ~542[1] | 520 - 750 | Ensuring the emitted light is captured by the appropriate detector and is spectrally distinct from other fluorophores in multiplex experiments. |
| Quantum Yield | Not specified | 0.1 - 0.9 | A measure of the efficiency of photon emission after absorption; higher values indicate brighter fluorescence. |
| Photostability | Not specified | Varies | Resistance to photobleaching during image acquisition; higher photostability allows for longer exposure times and more robust signal. |
| Signal-to-Noise Ratio | System-dependent | > 3:1 | The ratio of the specific fluorescent signal to the background fluorescence; a higher ratio indicates clearer visualization of the target. |
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization using this compound and click chemistry for the detection of nascent RNA.
I. Materials and Reagents
-
Cells or Tissue Samples
-
5-Ethynyluridine (EU)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, nuclease-free
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Click Reaction Cocktail:
-
100 mM Tris buffer, pH 8.5
-
1 mM CuSO₄
-
This compound (e.g., 20 µM final concentration)
-
100 mM Ascorbic acid (freshly prepared)
-
-
Nuclease-free water
-
Mounting Medium with DAPI
-
Fluorescence Microscope
II. Experimental Workflow
The following diagram illustrates the key steps in the this compound-based ISH protocol.
References
Application Notes and Protocols for AF 430 Azide in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AF 430 azide for the fluorescent labeling of cells, primarily through copper-catalyzed alkyne-azide cycloaddition, commonly known as "click chemistry." This method is widely employed for the detection of incorporated nucleoside analogs, such as 5-ethynyl-2´-deoxyuridine (EdU), to assess DNA synthesis and cell proliferation.
Principle of this compound in Cell Staining
AF 430 is a fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum in the green-yellow range at about 542 nm.[1] The azide moiety allows for a highly specific and efficient covalent reaction with terminal alkynes, a reaction that is gentle enough for biological samples.[2] In a typical cell proliferation assay, cells are first incubated with EdU, a thymidine analog containing an alkyne group. This EdU is incorporated into newly synthesized DNA. Following cell fixation and permeabilization, the this compound is introduced and "clicks" onto the alkyne of the incorporated EdU, allowing for fluorescent detection of cells that were actively replicating their DNA. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigen integrity.[3]
Key Characteristics of AF 430 Dye
| Property | Value | Reference |
| Excitation Maximum | ~430 nm | [1] |
| Emission Maximum | ~542 nm | [1] |
| Stokes Shift | ~112 nm | [1] |
| Laser Line Compatibility | 405 nm (violet) | [1] |
| pH Sensitivity | Fluorescence is stable between pH 4 and 10 | [1][2] |
Experimental Protocols
The following protocols are based on the widely used Click-iT™ EdU cell proliferation assays, which can be adapted for use with this compound. Optimization for specific cell types and experimental conditions is recommended.
I. Cell Preparation and EdU Labeling
-
Cell Culture: Plate cells on coverslips in a multi-well plate at a density that will prevent confluence at the time of the experiment.
-
EdU Incorporation: Add EdU to the cell culture medium to a final concentration of 10 µM.[4] The optimal incubation time will vary depending on the cell type and should be determined empirically.[4]
-
Harvesting (for suspension cells): For suspension cells, harvest and wash once with 1% BSA in PBS.[5]
II. Cell Fixation and Permeabilization
This protocol is for adherent cells. For suspension cells, centrifugation and resuspension steps should be included between each solution change.
-
Fixation: After EdU incubation, remove the media and add 1 mL of 3.7% formaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.[3][6]
-
Washing: Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.[3][6]
-
Permeabilization: Remove the wash solution and add 1 mL of 0.5% Triton® X-100 in PBS to each well. Incubate for 20 minutes at room temperature.[3][6]
-
Washing: Remove the permeabilization buffer and wash the cells twice with 1 mL of 3% BSA in PBS.[3]
III. This compound "Click" Reaction
The "Click-iT®" reaction cocktail is prepared immediately before use. The components should be added in the order listed to prevent premature copper-catalyzed reaction. The final concentration of this compound in the reaction cocktail is a critical parameter for optimal staining. Based on provided protocols for similar Alexa Fluor® azides, a working stock solution of the azide is first prepared, and then a small volume of this stock is added to the reaction mixture.
Preparation of this compound Stock Solution: To prepare a stock solution, dissolve the this compound in anhydrous DMSO. For example, adding 70 µL of DMSO to the vial of Alexa Fluor® azide is a common step in commercially available kits.[3][7] The concentration of this stock solution is proprietary to the manufacturer but is designed to be used as described in the reaction cocktail preparation.
Click Reaction Cocktail Preparation (per sample):
| Component | Volume |
| 1X Click-iT® Reaction Buffer | 438 µL |
| CuSO₄ (Copper Sulfate) | 20 µL |
| This compound Stock Solution | 1.2 µL |
| Reaction Buffer Additive | 40 µL |
| Total Volume | 500 µL |
Note: The volumes are based on protocols for similar Alexa Fluor® azides and may require optimization for this compound.
Staining Procedure:
-
Add 0.5 mL of the Click-iT® reaction cocktail to each sample, ensuring the cells are completely covered.[3]
-
Incubate for 30 minutes at room temperature, protected from light.[3][6]
-
Remove the reaction cocktail and wash the cells once with 1 mL of 3% BSA in PBS.[3]
IV. (Optional) DNA Staining and Imaging
-
Nuclear Staining: For nuclear counterstaining, wash the cells with PBS and then incubate with a DNA stain such as Hoechst 33342 (e.g., 1X solution in PBS) for 30 minutes at room temperature, protected from light.[3][6]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for AF 430 (excitation ~430 nm, emission ~540 nm) and the chosen nuclear stain.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient EdU incorporation- Inadequate permeabilization- Degraded this compound | - Optimize EdU concentration and incubation time.- Ensure complete permeabilization with Triton X-100.- Use fresh or properly stored this compound. |
| High Background | - Excess this compound- Insufficient washing | - Titrate the concentration of this compound in the reaction cocktail.- Increase the number and duration of wash steps after the click reaction. |
| Non-specific Staining | - Unreacted azide binding non-specifically | - Ensure all reaction components are fresh and added in the correct order.- Include a negative control (no EdU) to assess non-specific binding. |
Visualized Experimental Workflow
Caption: Experimental workflow for cell staining using this compound.
Logical Relationship of Click Chemistry
Caption: The "click" reaction between EdU and this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Cell Preparation for AF 430 Azide Staining: A Guide to Fixation and Permeabilization
Introduction
The use of click chemistry, a bioorthogonal reaction between an azide and an alkyne, has revolutionized the detection of modified biomolecules in biological systems. Specifically, the staining of azide-modified targets with fluorescently-labeled alkynes, such as Alexa Fluor™ 430 (AF 430) azide, offers a highly specific and sensitive method for visualization. However, the success of this technique is critically dependent on the initial steps of sample preparation: fixation and permeabilization. Proper fixation preserves cellular morphology and antigenicity, while effective permeabilization allows the bulky dye-azide conjugate to access its intracellular target. The choice of fixation and permeabilization reagents can significantly impact staining efficiency, signal intensity, and the preservation of cellular structures. This application note provides a comprehensive overview of common fixation and permeabilization methods compatible with AF 430 azide staining, offering detailed protocols and a comparative analysis to guide researchers in selecting the optimal procedure for their specific application.
Data Presentation: Comparison of Fixation and Permeabilization Methods
The selection of an appropriate fixation and permeabilization strategy is a critical step in achieving optimal staining results. The following table summarizes the key characteristics and effects of commonly used methods, providing a basis for comparison.
| Method | Primary Agent(s) | Mechanism of Action | Advantages | Disadvantages | Typical Concentration & Time |
| Formaldehyde + Triton™ X-100 | 4% Formaldehyde, 0.1-0.5% Triton™ X-100 | Formaldehyde cross-links proteins. Triton™ X-100, a non-ionic detergent, creates pores in cellular membranes. | Good preservation of cellular morphology and light scatter properties. Compatible with most fluorochromes.[1] | May mask some epitopes.[1] Triton™ X-100 can extract proteins and lipids and may not be suitable for all surface receptor studies.[2] | Fixation: 4% Formaldehyde for 15-20 min at RT. Permeabilization: 0.5% Triton™ X-100 for 10-20 min at RT.[3][4] |
| Formaldehyde + Saponin | 4% Formaldehyde, 0.1-0.5% Saponin | Formaldehyde cross-links proteins. Saponin, a mild non-ionic detergent, reversibly complexes with cholesterol in cell membranes to form pores. | Preserves cell surface markers well.[5] Saponin-based permeabilization is reversible and gentle on cells.[1][6] | Permeabilization is reversible and requires saponin in subsequent wash and antibody incubation buffers.[1][6] May not be sufficient for accessing nuclear antigens.[6] | Fixation: 4% Formaldehyde for 15 min at RT. Permeabilization: 0.1% Saponin for 15 min at RT.[7] |
| Methanol (Ice-cold) | 90-100% Methanol | Dehydrates cells, causing proteins to denature and precipitate. This process simultaneously fixes and permeabilizes the cells. | Good for exposing nuclear and cytoskeletal antigens.[1] Can improve signal for some antibodies.[8] | Can alter cell morphology and light scatter properties.[1] May destroy epitopes of some proteins and is incompatible with protein-based fluorophores like PE and APC.[1] | 90-100% ice-cold Methanol for 10 min at -20°C.[1] |
Experimental Protocols
Here, we provide detailed step-by-step protocols for the recommended fixation and permeabilization methods for this compound staining.
Protocol 1: Formaldehyde Fixation followed by Triton™ X-100 Permeabilization
This protocol is a robust and widely used method that provides good preservation of cellular structure and is compatible with click chemistry.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Formaldehyde in PBS (freshly prepared from paraformaldehyde or a methanol-free formaldehyde solution)
-
0.5% Triton™ X-100 in PBS
-
3% BSA in PBS
-
Click-iT™ reaction cocktail components (Copper (II) sulfate (CuSO4), buffer, and this compound)
Procedure:
-
Cell Preparation: Grow cells on coverslips or in appropriate culture vessels.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[3]
-
Washing: Remove the formaldehyde solution and wash the cells twice with 3% BSA in PBS.[3]
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS to the cells and incubate for 20 minutes at room temperature.[3]
-
Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[3]
-
Click Chemistry Staining: a. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the this compound. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[3]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[3]
-
Further Processing: Proceed with any additional staining (e.g., nuclear counterstain) and prepare for imaging.
Protocol 2: Formaldehyde Fixation followed by Saponin Permeabilization
This method is recommended when preserving delicate cell surface markers is a priority.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Formaldehyde in PBS
-
0.1% Saponin in PBS containing 10% Fetal Bovine Serum (FBS) (Permeabilization Buffer)
-
Click-iT™ reaction cocktail components
Procedure:
-
Cell Preparation: Prepare a single-cell suspension or grow cells on coverslips.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells in 4% formaldehyde in PBS for 15 minutes at room temperature.[7]
-
Washing: Wash the cells twice in PBS containing 2% FBS.[7]
-
Permeabilization: Permeabilize the cells in 0.1% saponin in PBS with 10% FBS for 15 minutes at room temperature.[7]
-
Click Chemistry Staining: a. Prepare the Click-iT™ reaction cocktail in a buffer containing 0.1% saponin. b. Incubate the cells with the this compound-containing reaction cocktail for 30 minutes at room temperature.
-
Washing: Wash the cells three times with the Permeabilization Buffer (containing saponin).[7]
-
Further Processing: Proceed with subsequent analysis or imaging.
Protocol 3: Ice-Cold Methanol Fixation and Permeabilization
This protocol is a quicker alternative that simultaneously fixes and permeabilizes the cells and may be advantageous for certain intracellular targets.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
100% Methanol (ice-cold, stored at -20°C)
-
Click-iT™ reaction cocktail components
Procedure:
-
Cell Preparation: Grow cells on coverslips or prepare a cell suspension.
-
Washing: Wash the cells once with PBS.
-
Fixation and Permeabilization: a. For adherent cells, gently add ice-cold 100% methanol. b. For suspension cells, resuspend the cell pellet in ice-cold 100% methanol. c. Incubate for 10 minutes at -20°C.
-
Rehydration and Washing: Gently wash the cells three times with PBS to rehydrate.
-
Click Chemistry Staining: a. Prepare the Click-iT™ reaction cocktail. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Further Processing: Proceed with imaging or other analyses.
Mandatory Visualization
To aid in the understanding of the experimental process and the decision-making for selecting a suitable protocol, the following diagrams are provided.
Caption: Experimental workflow for this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmb.org [ajmb.org]
- 7. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
AF 430 Azide: Application Notes and Protocols for Antibody and Biomolecule Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 azide is a fluorescent probe well-suited for the labeling of antibodies and other biomolecules through "click chemistry." This bioorthogonal reaction allows for the specific and efficient attachment of the dye to a biomolecule of interest, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. AF 430 is a bright, photostable, green-fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm, making it compatible with common laser lines and filter sets.[1] Its azide functional group facilitates covalent bond formation with alkyne-modified biomolecules via either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This document provides detailed protocols for the conjugation of this compound to antibodies and other biomolecules, methods for the purification of the resulting conjugates, and techniques for characterizing the degree of labeling. Additionally, it includes an example of a downstream application in immunofluorescence for visualizing a key cellular signaling pathway.
Chemical Properties and Spectral Data of AF 430
The successful application of this compound in fluorescence-based experiments relies on a clear understanding of its spectral properties.
| Property | Value |
| Excitation Maximum (λex) | ~430 nm |
| Emission Maximum (λem) | ~542 nm |
| Molar Extinction Coefficient (ε) at λex | ~15,000 cm⁻¹M⁻¹ |
| Structurally a derivative of | Yellow fluorescent dye AF 430 |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer, free of interfering substances.
Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-free buffer (e.g., PBS, HEPES, MOPS)
-
Centrifugal filtration units (e.g., 10 kDa MWCO) or dialysis tubing
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, a buffer exchange is necessary.[2][3][4]
-
For centrifugal filtration: Follow the manufacturer's instructions to exchange the antibody buffer with an amine-free buffer like PBS.
-
For dialysis: Dialyze the antibody solution against PBS at 4°C with at least two buffer changes.
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[5][6] Conjugation efficiency may be reduced at lower concentrations.[6][7]
Protocol 2: this compound Conjugation via Click Chemistry
This protocol provides two options for click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice depends on the nature of the alkyne modification on the biomolecule and the sensitivity of the biomolecule to copper.
This method is highly efficient but requires a copper catalyst, which can be detrimental to some proteins.
Materials:
-
Alkyne-modified antibody (1-2 mg/mL in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified antibody.
-
Add this compound stock solution to achieve a desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is recommended).
-
Add the CuSO₄/THPTA mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[8]
This copper-free method is ideal for live-cell labeling and for biomolecules that are sensitive to copper. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), on the biomolecule.
Materials:
-
DBCO-modified antibody (1-2 mg/mL in PBS)
-
This compound
-
DMSO or DMF
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified antibody.
-
Add the this compound stock solution to achieve a 2-4 fold molar excess of the dye.[9]
-
-
Incubation: Incubate the reaction mixture overnight at 4°C, protected from light.[9]
Protocol 3: Purification of the AF 430-Antibody Conjugate
Purification is essential to remove unconjugated this compound, which can cause high background fluorescence. Size-exclusion chromatography (SEC) is a commonly used method.[10][]
Materials:
-
AF 430-antibody conjugate solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.2-7.4
Procedure:
-
Column Equilibration: Equilibrate the SEC column with PBS according to the manufacturer's instructions.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column.
-
Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the AF 430-labeled antibody. The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
-
Concentration: If necessary, concentrate the purified conjugate using a centrifugal filtration unit.
Protocol 4: Characterization of the AF 430-Antibody Conjugate
Determining the degree of labeling (DOL), or the dye-to-protein ratio, is crucial for ensuring the quality and reproducibility of experiments.
Materials:
-
Purified AF 430-antibody conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 430 (~430 nm, A_max).
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the molar concentration of the protein:
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of AF 430 at its absorbance maximum (~15,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
For IgG antibodies, a DOL of 5-9 is often optimal.[12] Over-labeling can lead to fluorescence quenching and potential loss of antibody function.[12]
Data Presentation
| Parameter | Recommended Value/Range |
| Antibody Concentration for Labeling | 1-2 mg/mL |
| Molar Excess of this compound (CuAAC) | 10-20 fold |
| Molar Excess of this compound (SPAAC) | 2-4 fold |
| Incubation Time (CuAAC) | 1-2 hours at room temperature |
| Incubation Time (SPAAC) | Overnight at 4°C |
| Optimal Degree of Labeling (DOL) for IgG | 5-9 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Application Example: Immunofluorescence Analysis of the EGFR Signaling Pathway
AF 430-labeled antibodies are powerful tools for visualizing cellular components and processes. A common application is the use of a labeled primary or secondary antibody in immunofluorescence to study signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[13][14]
Caption: Simplified EGFR signaling pathway.
Protocol 5: Immunofluorescence Staining of EGFR
This protocol provides a general guideline for using an AF 430-labeled secondary antibody to detect a primary antibody against EGFR.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody against EGFR
-
AF 430-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[13]
-
Permeabilization: If targeting an intracellular epitope of EGFR, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[13]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate with the primary anti-EGFR antibody diluted in blocking buffer overnight at 4°C.[13]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the AF 430-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[13]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.[13]
-
Mounting: Mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and AF 430.
By following these protocols, researchers can effectively conjugate this compound to antibodies and other biomolecules for a variety of fluorescence-based applications, enabling detailed investigation of cellular structures and signaling pathways.
References
- 1. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
- 4. bidmc.org [bidmc.org]
- 5. colibri-cytometry.com [colibri-cytometry.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with AF 430 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating a wide range of biological processes by introducing bioorthogonal functional groups into biomolecules within living cells. This approach allows for the visualization and analysis of cellular components, such as glycans, proteins, and nucleic acids, in their native environment. The azide group is a small, bioorthogonally reactive handle that can be incorporated into various biomolecules through the cell's metabolic machinery using azide-modified precursors.[1][2]
AF 430 azide is a bright and photostable fluorescent probe that can be used to detect azide-modified biomolecules via click chemistry.[3][4][5] This coumarin-based dye is excited by a 405 nm violet laser and emits in the green-yellow range, with an excitation maximum at 430 nm and an emission maximum at 542 nm.[3][6] Its large Stokes shift of 112 nm makes it particularly suitable for multicolor imaging applications.[3] Furthermore, the fluorescence of AF 430 is stable over a wide pH range (pH 4-10), a desirable characteristic for live-cell imaging.[3][4]
These application notes provide detailed protocols for the metabolic labeling of cellular glycans using an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), and subsequent fluorescent detection with this compound via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation
The following tables provide a summary of the key characteristics of this compound and typical concentration ranges for reagents used in metabolic labeling experiments.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | 430 nm | [3][4] |
| Emission Maximum | 542 nm | [3][4] |
| Stokes Shift | 112 nm | [3] |
| Recommended Excitation Laser | 405 nm | [3] |
| pH Sensitivity | Insensitive in the pH 4-10 range | [3][4] |
| Photostability | High | [3][5] |
Table 2: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Application | Recommended Starting Concentration | Typical Range | Reference(s) |
| Ac4ManNAz | Metabolic Labeling of Sialoglycans | 25 µM | 10 - 75 µM | [7][8][9] |
| AF 430 Alkyne (for CuAAC) | Fluorescent Labeling | 25 µM | 10 - 100 µM | [10] |
| DBCO-AF 430 (for SPAAC) | Fluorescent Labeling | 20 µM | 10 - 50 µM | [7][11] |
| Copper (II) Sulfate (CuSO₄) | CuAAC Catalyst | 100 µM | 50 - 250 µM | [1] |
| THPTA | CuAAC Ligand | 500 µM | 250 - 1250 µM (5:1 ratio with CuSO₄) | [10] |
| Sodium Ascorbate | CuAAC Reducing Agent | 2.5 mM | 1 - 5 mM | [10] |
Signaling Pathways and Experimental Workflows
Metabolic Incorporation of Azido Sugars
The metabolic labeling of cell surface glycans with azido sugars begins with the cellular uptake of a peracetylated azido sugar, such as Ac4ManNAz.[12] Once inside the cell, cytosolic esterases remove the acetyl groups.[12] The resulting azido-mannosamine then enters the sialic acid biosynthetic pathway, where it is converted to an azido-sialic acid.[12] This unnatural sugar is subsequently incorporated into nascent glycoproteins and glycolipids by glycosyltransferases in the Golgi apparatus, ultimately displaying the azide groups on the cell surface.[7]
Metabolic pathway of Ac4ManNAz incorporation into cell surface glycans.
Experimental Workflow: Metabolic Labeling and CuAAC Detection
The following diagram outlines the general workflow for metabolically labeling live cells with an azido sugar, followed by fluorescent detection using AF 430 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental workflow for CuAAC-mediated cell labeling.
Experimental Workflow: Metabolic Labeling and SPAAC Detection
This diagram illustrates the workflow for metabolic labeling followed by fluorescent detection using a DBCO-conjugated AF 430 via strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a copper catalyst.
Experimental workflow for SPAAC-mediated cell labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into the sialoglycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in the desired culture vessel (e.g., 6-well plate, glass-bottom dish) and allow them to adhere and grow overnight.
-
Prepare the labeling medium by supplementing the complete culture medium with Ac4ManNAz to the desired final concentration (e.g., 25 µM).[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[8]
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).[7]
-
After the incubation period, gently aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated Ac4ManNAz.
-
The azide-labeled cells are now ready for detection via click chemistry.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via CuAAC
This protocol details the labeling of azide-functionalized cells with AF 430 alkyne using a copper-catalyzed click reaction. This procedure is optimized to minimize copper-induced cytotoxicity.[10]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
AF 430 alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (100 mM in water, optional ROS scavenger)[13]
Procedure:
-
Prepare the CuAAC reaction cocktail in a microcentrifuge tube on ice. For a final volume of 1 mL, add the following in order:
-
Vortex the mixture briefly.
-
Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM and mix gently.[10]
-
Aspirate the PBS from the washed, metabolically labeled cells and add the CuAAC reaction cocktail.
-
Incubate the cells for 5-10 minutes at 4°C or room temperature, protected from light.[10]
-
Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
The cells are now fluorescently labeled and can be fixed for microscopy or prepared for flow cytometry analysis.
Protocol 3: Fluorescent Labeling of Azide-Modified Cells via SPAAC
This protocol describes the copper-free labeling of azide-functionalized cells with a DBCO-conjugated AF 430.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Complete cell culture medium or PBS
-
DBCO-AF 430 stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Prepare the SPAAC labeling solution by diluting the DBCO-AF 430 stock solution in complete culture medium or PBS to the desired final concentration (e.g., 20 µM).[11]
-
Aspirate the PBS from the washed, metabolically labeled cells and add the SPAAC labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[11]
-
Aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted probe.
-
The cells are now fluorescently labeled and ready for live-cell imaging or other downstream analyses.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. | [8] |
| Low concentration or short incubation time of the fluorescent probe. | Increase the concentration of AF 430 alkyne/DBCO-AF 430 or extend the incubation time. | [14] | |
| Inactive CuAAC catalyst. | Use freshly prepared sodium ascorbate solution. Ensure the correct ratio of CuSO₄ to THPTA. | [13] | |
| High Background Fluorescence | Incomplete removal of unincorporated reagents. | Increase the number and duration of washing steps after metabolic labeling and click chemistry. | [8] |
| Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with BSA) before adding the click chemistry reagents. Reduce the concentration of the fluorescent probe. | [15] | |
| Cell Toxicity or Death (especially with CuAAC) | High concentration of copper. | Use a copper-chelating ligand like THPTA. Include a ROS scavenger such as aminoguanidine. Reduce the concentration of CuSO₄ and sodium ascorbate. Consider using the SPAAC protocol instead. | [10][13][16] |
| High concentration of azido sugar. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac4ManNAz. | [8][9] |
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting high background fluorescence with AF 430 azide
Welcome to the technical support center for AF 430 Azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in their experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of high background when using this compound.
dot
Caption: Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Category 1: Autofluorescence
Q1: What is autofluorescence and how can I check if it's the cause of my high background?
A1: Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[1] Common sources include NADH, collagen, elastin, and lipofuscin.[2] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also increase autofluorescence.[1]
To check for autofluorescence, prepare a sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Image this "unstained" control sample using the same settings as your experimental samples. If you observe significant fluorescence, autofluorescence is a likely contributor to your high background.[1]
Q2: How can I reduce autofluorescence in the green channel where AF 430 emits?
A2: Since AF 430 is a green-fluorescent dye, it can be susceptible to autofluorescence, which is often prominent in the blue to green spectrum.[1] Here are several strategies to mitigate this:
-
Spectral Selection: If possible, switch to a fluorophore in the red or far-red spectrum, as autofluorescence is typically lower at longer wavelengths.[1][2]
-
Chemical Quenching: Treat samples with a chemical quenching agent. However, their effectiveness can be variable.[3]
-
Photobleaching: Before staining, intentionally expose your sample to the excitation light to "bleach" the autofluorescent components.[2]
-
Proper Fixation: Minimize fixation time and consider using a non-aldehyde-based fixative if your experiment allows.[4] Perfusing tissues with PBS before fixation can help remove red blood cells, a source of autofluorescence.[4]
| Method | Description | Considerations |
| Spectral Selection | Use fluorophores with longer excitation/emission wavelengths (red/far-red).[1] | Requires appropriate filter sets and may not be an option if AF 430 is necessary for the experimental design. |
| Chemical Quenching | Treat with agents like sodium borohydride or commercial reagents.[3] | Can sometimes reduce the specific signal as well.[3] Efficacy varies with the source of autofluorescence. |
| Photobleaching | Expose the sample to excitation light before labeling to reduce endogenous fluorescence.[2] | Time-consuming and may potentially damage the sample. |
| Optimized Fixation | Reduce fixation time or use non-aldehyde fixatives.[4] | Must be compatible with preserving the target's antigenicity and cellular structure.[5] |
Category 2: Non-Specific Binding of this compound
Q3: My control cells (without the alkyne-modified target) show high fluorescence. What causes this non-specific binding of this compound?
A3: High fluorescence in negative control samples indicates non-specific binding of the this compound probe. This can be caused by several factors:
-
Hydrophobic Interactions: Fluorescent dyes can non-specifically adhere to cellular components through hydrophobic interactions.[6]
-
Charge-Based Interactions: The charge of the fluorescent dye can lead to electrostatic binding to oppositely charged molecules within the cell.
-
Insufficient Blocking: If the blocking step is inadequate, the dye may bind to non-target sites.[7]
-
Dye Aggregation: At high concentrations, fluorescent dyes can form aggregates that stick to the sample.[8]
Q4: What are the best practices to minimize non-specific binding of this compound?
A4: Optimizing your protocol is key to reducing non-specific binding. Here are some effective strategies:
-
Optimize Dye Concentration: Titrate the this compound to find the lowest concentration that still provides a good signal-to-noise ratio.[9]
-
Improve Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound dye.[7] Including a low concentration of a mild detergent like Tween-20 in the wash buffer can also help.[5]
-
Effective Blocking: Use a suitable blocking agent, such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable), to block non-specific binding sites before adding the fluorescent probe.[7]
-
Use of Additives: Including additives in your buffers can help reduce non-specific binding. For example, increasing the salt concentration can minimize charge-based interactions.[7]
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate to determine the optimal concentration (start with the manufacturer's recommendation and test lower concentrations).[9] | Minimizes excess dye available for non-specific binding. |
| Washing Procedure | Increase the number of washes (e.g., 3-5 times) and duration of each wash.[7] | More effectively removes unbound fluorescent probes. |
| Blocking Step | Incubate with 1-5% BSA or normal serum for at least 30-60 minutes.[6] | Saturates non-specific binding sites on the cells or tissue. |
| Buffer Additives | Consider adding a non-ionic surfactant (e.g., 0.05% Tween-20) to wash buffers.[5] | Helps to disrupt non-specific hydrophobic interactions. |
Category 3: Experimental Protocol and Reagents
Q5: Can my fixation and permeabilization protocol affect background fluorescence?
A5: Yes, fixation and permeabilization are critical steps that can significantly impact background fluorescence.[5][10]
-
Fixation: As mentioned, aldehyde-based fixatives can increase autofluorescence.[1] The duration of fixation is also important; over-fixation can sometimes lead to higher background.[10]
-
Permeabilization: Inadequate permeabilization can prevent the entry of the click chemistry reagents and the fluorescent probe, leading to a poor signal. Conversely, harsh permeabilization can damage cell morphology and expose intracellular components that may non-specifically bind the dye.[10] The choice of permeabilization agent (e.g., Triton X-100, saponin, digitonin) should be optimized for your cell type and the location of your target.[10]
Q6: How do I ensure my click chemistry reaction is efficient and not contributing to background?
A6: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the efficiency of the reaction is crucial.
-
Fresh Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.[11]
-
Copper Concentration: The concentration of the copper (II) sulfate and the reducing agent (sodium ascorbate) should be optimized.[12]
-
Ligand: Using a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cell toxicity.[13]
-
Oxygen Removal: Deoxygenating your reaction buffer can help prevent the oxidation of the Cu(I) catalyst.[12]
For strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, ensure that your cyclooctyne reagent is of high quality and used at an optimized concentration.[14]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol provides a general workflow. Optimization of incubation times and concentrations is recommended.
dot
Caption: Workflow for CuAAC labeling in fixed cells.
Materials:
-
Cells cultured on coverslips with incorporated alkyne.
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
This compound (e.g., 1-10 µM final concentration)
-
Copper (II) Sulfate (CuSO4) (e.g., 1 mM final concentration)
-
Sodium Ascorbate (e.g., 10 mM final concentration from a fresh 100 mM stock)
-
-
Wash Buffer: PBS with 0.05% Tween-20
-
(Optional) DAPI or other nuclear stain
-
Mounting Medium
Procedure:
-
Fixation: Gently wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 30 minutes at room temperature.
-
Click Reaction: Prepare the Click Reaction Cocktail and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with Wash Buffer for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear stain like DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto microscope slides with mounting medium and image.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
How to reduce non-specific binding of AF 430 azide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of AF 430 azide in bioconjugation and cellular imaging experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background or non-specific binding of this compound can obscure specific signals, leading to unreliable data. This section addresses common issues in a question-and-answer format to help you diagnose and resolve these problems.
Q1: I am observing high background fluorescence in my negative control sample (no alkyne-labeled target). What is the primary cause?
Answer: High background in a negative control indicates that the this compound is binding to components in your sample other than the intended alkyne-tagged molecule. This non-specific binding is often driven by one of two primary mechanisms:
-
Hydrophobic Interactions: The aromatic structure of fluorescent dyes like AF 430 can lead to non-specific binding to hydrophobic regions of proteins or plastic surfaces.[1][2]
-
Electrostatic Interactions: The dye may possess a net charge that causes it to interact with oppositely charged molecules or surfaces in your sample.[2][3]
To resolve this, a systematic optimization of your protocol is necessary, starting with blocking and washing steps.
Q2: What is the first step I should take to reduce this non-specific binding?
Answer: The most effective initial step is to optimize your blocking and washing protocols. Inadequate blocking or washing is a frequent cause of high background.
-
Enhance Blocking: Ensure you are using an appropriate blocking agent for your application. For imaging or blotting, common blockers include Bovine Serum Albumin (BSA), casein, or commercial protein-free blocking buffers.[4][5][6] These molecules occupy potential non-specific binding sites.
-
Improve Washing: Increase the number and duration of your wash steps after incubation with the this compound. Incorporating a non-ionic detergent, such as Tween-20, in the wash buffer can help disrupt weak, non-specific interactions.[7][8]
Q3: I've improved my blocking and washing, but the background is still high. What should I try next?
Answer: If optimizing blocking and washing is insufficient, the next step is to adjust the composition of your buffers and the concentration of the dye itself.
-
Adjust Buffer Composition:
-
Increase Ionic Strength: Adding sodium chloride (NaCl) to your buffers can disrupt non-specific electrostatic interactions.[2][3]
-
Add Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the incubation and wash buffers can minimize hydrophobic interactions.[1][3] Be aware that some detergents can be autofluorescent, so it's best to omit them from the blocking solution itself and add them to subsequent antibody and wash solutions.[7]
-
-
Titrate this compound Concentration: High probe concentrations increase the likelihood of non-specific binding.[9] Perform a concentration titration to find the lowest effective concentration that provides a specific signal with minimal background.
Q4: My experiment involves a copper-catalyzed click reaction (CuAAC). Could the catalyst be causing the high background?
Answer: Yes, residual copper(I) catalyst can be a source of non-specific signal. Copper ions can chelate to proteins, creating sites where the azide dye can bind non-specifically.[10]
-
Use a Copper Chelator: After the click reaction, perform wash steps with a buffer containing a copper chelator like bathocuproinedisulfonic acid (BCS) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to strip away residual copper ions.[11]
-
Optimize Catalyst Ratios: Ensure you are using the correct ratio of copper to a stabilizing ligand (like THPTA). A recommended ratio is at least 5:1 of ligand to copper to protect the copper(I) state and improve reaction efficiency.[10][12]
-
Consider Copper-Free Click Chemistry: If the issue persists, switching to a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which does not require a copper catalyst, can eliminate this source of background.[13][14]
Q5: Could the AF 430 dye itself be the problem?
Answer: While AF 430 is a robust dye, some fluorescent probes can be prone to aggregation or have inherent "stickiness." One source notes that AF 430 may not be ideal for staining intracellular components in fixed and permeabilized cells due to high background.[15] If you have systematically addressed all other factors (blocking, washing, buffers, catalyst), you may consider testing an alternative fluorescent azide with different physicochemical properties.
Frequently Asked Questions (FAQs)
What is this compound? this compound is a fluorescent probe containing an azide functional group.[13] It is used to label molecules containing alkyne or strained cyclooctyne groups through click chemistry reactions.[16][17] It has an excitation maximum around 430-432 nm and an emission maximum around 537-539 nm.[14][15]
What is the difference between CuAAC and SPAAC reactions?
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a copper(I) catalyst to join an azide (like this compound) to a terminal alkyne. It is a highly efficient reaction.[13][14]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free reaction that joins an azide to a strained cyclooctyne (e.g., DBCO). The reaction is driven by the release of ring strain and does not require a potentially cytotoxic copper catalyst.[13][18]
Can I use Tris buffer for my CuAAC reaction? It is generally recommended to avoid Tris-based buffers for CuAAC reactions because the amine groups in Tris can chelate the copper catalyst, reducing its efficiency.[10] Buffers like PBS or HEPES are often preferred.
How should I store this compound? this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[16] Avoid prolonged exposure to light.
Quantitative Data Summary
The following table provides recommended starting concentrations and ranges for various reagents used to troubleshoot and optimize labeling experiments with this compound.
| Parameter | Component | Recommended Starting Concentration | Optimization Range | Purpose |
| Blocking Agents | Bovine Serum Albumin (BSA) | 1% (w/v) | 0.5% - 5% | Prevents non-specific protein binding.[3][19] |
| Non-fat Dry Milk | 5% (w/v) | 3% - 5% | General blocking agent (Note: may interfere with some applications).[5] | |
| Casein | 1% (w/v) | 0.5% - 2% | Effective at minimizing non-specific binding.[6] | |
| Detergents | Tween-20 | 0.1% (v/v) | 0.05% - 0.2% | Reduces hydrophobic interactions in wash/incubation buffers.[4][7] |
| SDS (Sodium Dodecyl Sulphate) | 0.01% (v/v) | 0.005% - 0.02% | Harsher detergent for reducing background, may impact specific signal.[4][5] | |
| Buffer Additives | Sodium Chloride (NaCl) | 150 mM (in PBS) | 150 mM - 500 mM | Reduces electrostatic interactions.[2] |
| CuAAC Reagents | This compound | 100 µM | 10 µM - 250 µM | Titrate to find the lowest effective concentration.[12] |
| Copper(II) Sulfate | 100 µM | 50 µM - 1 mM | Catalyst for CuAAC reaction.[9][12] | |
| Ligand (e.g., THPTA) | 500 µM | 250 µM - 5 mM | Protects Cu(I) and improves reaction efficiency (maintain ≥5:1 ratio to copper).[10][12] | |
| Sodium Ascorbate | 5 mM | 1 mM - 15 mM | Reducing agent to generate active Cu(I) catalyst.[9][12] |
Experimental Protocols
Protocol: Dot Blot Assay to Optimize Blocking and Washing Conditions
This protocol allows for a rapid screen of different blocking and washing conditions to identify those that minimize non-specific binding of this compound to your protein of interest or lysate.
Materials:
-
Nitrocellulose or PVDF membrane
-
Your protein lysate (positive control) and a non-related protein lysate (e.g., BSA, negative control)
-
This compound
-
Buffers to be tested (e.g., PBS, PBS with 0.1% Tween-20, PBS with 500 mM NaCl)
-
Blocking agents to be tested (e.g., 1% BSA in PBS, 5% Milk in PBS, commercial blocker)
-
Click chemistry reagents (if applicable)
Methodology:
-
Spotting: On a piece of nitrocellulose or PVDF membrane, spot 1-2 µL of your positive control lysate and your negative control protein (e.g., BSA) at a concentration of ~1 mg/mL. Let the spots air dry completely.
-
Blocking: Cut the membrane into strips, ensuring each strip has a positive and negative spot. Incubate each strip in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubation with this compound: Prepare a solution of this compound in your chosen reaction buffer. If performing a CuAAC reaction, prepare the complete click cocktail. Incubate each membrane strip in the this compound solution for 1 hour at room temperature. Crucially, include a control strip that is incubated with the dye but without the alkyne target to assess dye-specific non-specific binding.
-
Washing: Wash each strip using a different wash buffer or varying the number/duration of washes. For example:
-
Strip 1: 3 x 5 min washes in PBS.
-
Strip 2: 3 x 5 min washes in PBS + 0.1% Tween-20.
-
Strip 3: 5 x 5 min washes in PBS + 0.1% Tween-20.
-
-
Imaging: Image the membranes on a fluorescent scanner with appropriate excitation and emission filters for AF 430 (Ex: ~430 nm, Em: ~540 nm).
-
Analysis: Compare the signal intensity of the spots. The optimal condition is the one that yields a strong signal on the positive control spot with the weakest signal on the negative control (BSA) spot and the membrane background.
Visualizations
Caption: A workflow diagram for troubleshooting non-specific binding.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioradiations.com [bioradiations.com]
- 7. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Wolfe Labs [wolfelabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
- 16. lumiprobe.com [lumiprobe.com]
- 17. AF430 azide | AxisPharm [axispharm.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: Managing Excess AF 430 Azide Fluorescence
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for managing excess AF 430 azide fluorescence after bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove or quench excess this compound after a labeling reaction?
Excess, unreacted fluorescent dye can lead to high background signals, which significantly reduces the signal-to-noise ratio of an experiment.[1][2][3] This can obscure specific signals, lead to false positives, and make quantitative analysis unreliable.[2][4] Proper removal of free dye is essential for obtaining clear, high-quality data in applications like fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5]
Q2: What are the primary methods for dealing with excess this compound?
There are two main strategies for managing excess fluorescent dye after a labeling reaction:
-
Physical Removal: This involves separating the labeled biomolecule from the smaller, unreacted dye molecules. Common techniques include size-exclusion chromatography (e.g., spin columns or desalting columns) and dialysis.[5][6] These methods are highly effective for purifying the final conjugate.[5][7][8]
-
Chemical Quenching/Reaction: This strategy involves adding a reagent that either chemically modifies the fluorophore to render it non-fluorescent (quenching) or reacts with the azide group to cap it, preventing further reactions.[9][10]
Q3: What is fluorescence quenching and how does it work?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[9][11] It can occur through several mechanisms:[9][10][12]
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher molecule.[11][12]
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, causing it to return to the ground state without emitting a photon.[9][11]
-
Förster Resonance Energy Transfer (FRET): A donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor molecule (quencher).[9][12] This is a dynamic quenching mechanism.[9][12]
Common chemical quenchers include molecular oxygen, iodide ions, and specific organic molecules like trypan blue or DABCYL.[9][13]
Q4: Can I use a chemical quencher for my excess this compound?
While some amino acids like Tryptophan, Tyrosine, Histidine, and Methionine have been shown to quench Alexa Fluor dyes through collisional and static mechanisms, this is often an intramolecular phenomenon within a labeled protein and not a method for quenching free dye in solution.[14][15][16]
A more direct approach for unreacted this compound is to "quench" its reactivity. This is achieved by adding a small molecule containing a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN), which will rapidly react with the azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "copper-free click chemistry".[17][18][19] This reaction consumes the excess azide, preventing it from binding non-specifically to other molecules or surfaces.[17][20]
Q5: Which method is better: physical removal or chemical reaction?
The best method depends on your experimental needs:
-
Physical removal (e.g., a spin column) is generally the most robust and recommended method as it physically eliminates the free dye from your sample, leading to the cleanest results.[5]
-
Chemical reaction with a cyclooctyne is useful when physical removal is difficult or when you need to quickly neutralize the reactive azide group in situ before a subsequent step. However, this does not remove the dye itself, which may still contribute to background if it binds non-specifically through other means.
For most applications, a physical removal step is essential for achieving the lowest possible background.
Troubleshooting Guide
High background fluorescence is a common issue that can compromise experimental results.[1][4][21] This guide provides a systematic approach to diagnosing and solving the problem.
Logical Flow for Troubleshooting High Background
Caption: A step-by-step guide to troubleshooting high fluorescence background.
Experimental Protocols & Data
Method 1: Physical Removal of Excess Dye Using a Spin Column
This is the most effective method for removing unconjugated this compound. Spin columns use size-exclusion chromatography to separate large, labeled biomolecules from small, free dye molecules.[5][8]
Protocol:
-
Prepare the Spin Column: Invert the column several times to resuspend the resin. Remove the bottom closure and place the column into a collection tube.
-
Remove Storage Buffer: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.[22] Discard the buffer and place the column in a new collection tube.
-
Equilibrate Column (Optional but Recommended): Add your reaction buffer (e.g., PBS) to the column and centrifuge again at 1,000 x g for 2 minutes. This ensures your labeled protein remains in the desired buffer.
-
Load Sample: Slowly apply your labeling reaction mixture to the center of the compacted resin.
-
Purify Sample: Centrifuge the column at 1,000 x g for 2-3 minutes.
-
Collect Purified Product: The purified, labeled biomolecule will be in the collection tube. The excess this compound remains in the resin. Store the labeled protein protected from light.[8]
Method 2: Chemical Reaction of Excess Azide with a Cyclooctyne
This protocol uses a DBCO (dibenzocyclooctyne) reagent to react with and cap any unreacted this compound. This prevents the azide from participating in any further reactions.
Protocol:
-
Perform Labeling: Complete your standard labeling protocol to conjugate this compound to your target molecule.
-
Prepare DBCO Quenching Solution: Dissolve a DBCO-containing molecule (e.g., DBCO-amine or Biotin-DBCO) in a compatible solvent (like DMSO) to create a stock solution (e.g., 10 mM).
-
Add Quencher: Add the DBCO solution to your labeling reaction. A 5- to 10-fold molar excess of DBCO relative to the initial amount of this compound is a good starting point.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature. The strain-promoted reaction between the azide and DBCO is typically rapid.[17]
-
Proceed to Purification: Crucially, this step does not remove the now-reacted dye. You must still perform a physical removal step (like the spin column protocol above) to separate your labeled biomolecule from the AF 430-DBCO adduct.
Workflow for Labeling and Cleanup
Caption: Workflow for this compound labeling and subsequent purification.
Data Summary: Comparison of Cleanup Methods
| Method | Principle | Typical Protein Recovery | Free Dye Removal Efficiency | Notes |
| Spin Desalting Column | Size-Exclusion Chromatography | >90% | >95% | Fast and highly effective for proteins >7 kDa.[5] Some dilution of the sample may occur.[6] |
| Dialysis | Diffusion across a semi-permeable membrane | >90% | >99% | Very thorough but time-consuming (hours to days). Best for larger sample volumes. |
| Chemical Reaction (DBCO) | Strain-Promoted Cycloaddition | ~100% (before purification) | 0% (without subsequent purification) | Only neutralizes the azide's reactivity; a physical removal step is still required to reduce background. |
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 12. ossila.com [ossila.com]
- 13. DABCYL-DBCO | AAT Bioquest [aatbio.com]
- 14. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Optimizing copper concentration for AF 430 azide CuAAC reaction
Welcome to the technical support center for optimizing your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving AF 430 azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of copper for labeling with this compound?
A1: For most bioconjugation applications with fluorescent dyes, a final copper(I) concentration in the range of 50 µM to 250 µM is recommended.[1][2][3] It is critical to start with the lowest effective concentration to minimize potential degradation of the AF 430 dye while still achieving a satisfactory reaction rate.[3] Maximal activity is often reached around 250 µM, with little reactivity observed below 50 µM.[2]
Q2: Which copper source is best for the this compound CuAAC reaction?
A2: The most convenient and common method is the in situ reduction of a copper(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][4] This approach is safer and more practical than handling unstable copper(I) salts directly.[3]
Q3: Why is a ligand essential for this reaction, and which one should I use?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, protecting it from oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[1][3] For aqueous bioconjugation, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1][5] Ligands also play a vital role in minimizing the generation of reactive oxygen species (ROS) that can damage biomolecules and degrade the AF 430 fluorescent dye.[3][6] A 5:1 ligand-to-copper ratio is generally advised.[1][2][6]
Q4: Can the CuAAC reaction conditions damage my this compound or the target biomolecule?
A4: Yes. Copper ions, in conjunction with the reducing agent and oxygen, can generate reactive oxygen species (ROS) that may degrade the fluorescent dye or oxidize sensitive residues on biomolecules (e.g., histidine, methionine).[3][6][7][8] To mitigate this, it is essential to use a protective ligand like THPTA, employ the lowest effective copper concentration, and consider deoxygenating your reaction buffers.[3][9] Adding a scavenger like aminoguanidine can also prevent side reactions from ascorbate oxidation byproducts.[1][10]
Q5: How can I purify the AF 430-labeled product after the reaction?
A5: Purification methods should be chosen based on the properties of the labeled biomolecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation with solvents like ethanol or acetone (often used for oligonucleotides).[3][11]
Data Presentation: Recommended Reagent Concentrations
For successful bioconjugation, the concentration of each component must be carefully optimized. The table below provides recommended starting concentration ranges.
| Component | Recommended Final Concentration | Key Considerations |
| Copper (from CuSO₄) | 50 µM - 250 µM | Higher concentrations increase speed but risk degrading the dye and biomolecule.[2] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is strongly recommended to protect reagents.[1][2][6] |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM - 5 mM | Must be in significant excess to maintain a reducing environment. Prepare fresh.[1] |
| This compound | 1.2 - 10 fold excess over alkyne | Excess can drive the reaction to completion, especially with dilute biomolecules.[1][12] |
| Aminoguanidine (Optional) | 5 mM | Recommended for protein conjugations to prevent side reactions.[1][10] |
Experimental Protocols
This protocol provides a general methodology for labeling an alkyne-modified biomolecule with this compound.
1. Reagent Preparation (Stock Solutions):
-
Alkyne-Modified Biomolecule: Prepare in a suitable, azide-free buffer (e.g., phosphate buffer, pH 7).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1][12]
-
Ligand (THPTA): Prepare a 50 mM or 100 mM stock solution in deionized water.[1][2][12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [1][12]
2. Reaction Setup (Order of Addition is Critical):
The following workflow is crucial to prevent catalyst precipitation and ensure reaction efficiency.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
Technical Support Center: Reducing Copper Cytotoxicity in Live Cell Imaging with AF 430 Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on mitigating copper-induced cytotoxicity during live-cell imaging experiments utilizing AF 430 azide and copper-catalyzed click chemistry (CuAAC). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your live-cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell imaging?
A1: this compound is a fluorescent probe containing an azide group. It is used in "click chemistry" to attach the AF 430 fluorophore to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This allows for the specific visualization of these molecules in live cells. AF 430 is a yellow fluorescent dye with an excitation maximum around 425-432 nm and an emission maximum around 539-542 nm.[1][2] It is water-soluble and its fluorescence is stable over a pH range of 4 to 10.[3]
Q2: What causes copper cytotoxicity in live-cell click chemistry?
A2: The copper(I) catalyst (Cu(I)) required for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be toxic to live cells. This cytotoxicity primarily arises from the generation of reactive oxygen species (ROS) through Fenton-like reactions, where Cu(I) reacts with molecular oxygen.[4] ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, which can ultimately compromise cell viability and lead to apoptosis.
Q3: What are the main strategies to reduce copper-induced cytotoxicity?
A3: There are two primary strategies to overcome copper toxicity in live-cell imaging:
-
Ligand-Assisted CuAAC: This approach involves using copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). These ligands stabilize the Cu(I) ion, reducing its toxicity while also accelerating the click reaction.[5] Some picolyl azides incorporate a copper-chelating motif directly into the probe to increase the local concentration of the catalyst at the reaction site, allowing for the use of lower overall copper concentrations.[5]
-
Copper-Free Click Chemistry: This method, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoids the use of a copper catalyst altogether.[6] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts spontaneously with the azide group on the AF 430 probe.[1] This approach is generally considered more biocompatible for live-cell applications.
Q4: Can this compound be used for both copper-catalyzed and copper-free click chemistry?
A4: Yes, this compound is versatile and can be used for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules like DBCO or BCN.[1]
Troubleshooting Guides
This section addresses common issues encountered during live-cell imaging with this compound.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death or Signs of Stress (e.g., blebbing, detachment) | Copper Cytotoxicity: The concentration of the copper catalyst is too high for your specific cell type. | • Reduce Copper Concentration: Titrate the CuSO₄ concentration downwards. For live cells, concentrations as low as 40-50 µM have been used successfully in the presence of a chelating ligand.[1] • Increase Ligand-to-Copper Ratio: A higher ratio of ligand (e.g., THPTA) to copper (e.g., 5:1 or higher) can further protect cells. • Shorten Incubation Time: Minimize the exposure of cells to the click reaction cocktail. • Switch to Copper-Free Click Chemistry (SPAAC): If cytotoxicity persists, using a DBCO- or BCN-modified labeling partner with this compound is the most effective way to eliminate copper toxicity. |
| High Background Fluorescence | Non-specific Staining: The this compound probe may be binding non-specifically to cellular components. Autofluorescence: Some cells exhibit natural fluorescence, especially in the blue and green channels.[3] Intracellular Accumulation (for fixed cells): AF 430 is noted to cause high background in fixed and permeabilized cells.[2] | • Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that provides a detectable specific signal. • Washing Steps: Increase the number and duration of washing steps with fresh, pre-warmed media after the click reaction. • Include a "No-Click" Control: Stain cells that have not been labeled with an alkyne to assess the level of non-specific binding of the this compound. • Image Unstained Cells: Acquire images of unstained cells using the same imaging settings to determine the level of autofluorescence. • Use a Different Fluorophore: If background remains an issue, consider a red-shifted fluorescent azide. |
| Low or No Fluorescent Signal | Inefficient Click Reaction: The concentration of reactants may be too low, or the reaction conditions are not optimal. Poor Metabolic Labeling: Inefficient incorporation of the alkyne-modified precursor into the target biomolecule. Photobleaching: The AF 430 fluorophore may be fading due to excessive exposure to excitation light. | • Optimize Reactant Concentrations: Ensure adequate concentrations of both the alkyne-labeled biomolecule and the this compound. • Check Reagent Quality: Ensure that the copper sulfate, reducing agent (e.g., sodium ascorbate), ligand, and this compound are not degraded. Prepare fresh solutions, especially for the reducing agent. • Optimize Metabolic Labeling: Increase the concentration of the alkyne-modified precursor or the incubation time. Ensure the precursor is not toxic to the cells at the concentration used. • Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a more sensitive detector or a more photostable fluorophore if photobleaching is severe.[7] |
Experimental Protocols
Protocol 1: Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol provides a general guideline for labeling alkyne-modified biomolecules in live cells with this compound while minimizing copper cytotoxicity. Note: Optimization of concentrations and incubation times is crucial for each cell type and experimental setup.
Materials:
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish) and metabolically labeled with an alkyne-containing precursor.
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA (or other suitable copper ligand)
-
Sodium Ascorbate (prepare fresh)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture your cells of interest to the desired confluency on an imaging dish.
-
Metabolically label the cells with the alkyne-containing precursor for the desired time according to your experimental design.
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Preparation of the Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the following reaction mix. The final volume will depend on the volume of your imaging dish. The following is for a 1 mL final volume.
-
This compound: Add to a final concentration of 1-10 µM (start with 5 µM and optimize).
-
THPTA: Add to a final concentration of 250 µM.
-
CuSO₄: Add to a final concentration of 50 µM.
-
Gently mix the probe, ligand, and copper sulfate in the imaging medium.
-
-
Immediately before adding to the cells, add Sodium Ascorbate to a final concentration of 500 µM. Mix gently by flicking the tube. Do not vortex.
-
-
Labeling Reaction:
-
Remove the PBS from the cells and immediately add the click reaction cocktail.
-
Incubate the cells for 5-15 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells (Copper-Free)
This protocol is recommended to eliminate copper-induced cytotoxicity.
Materials:
-
Live cells cultured on a suitable imaging dish and metabolically labeled with a cyclooctyne-containing precursor (e.g., DBCO-modified).
-
This compound
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation:
-
Culture and metabolically label your cells with the cyclooctyne-containing precursor as described in Protocol 1.
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Labeling Reaction:
-
Prepare a solution of this compound in pre-warmed live-cell imaging medium at a final concentration of 1-10 µM (start with 5 µM and optimize).
-
Remove the PBS from the cells and add the this compound solution.
-
Incubate for 30-60 minutes at 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC, so a longer incubation time may be necessary.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging medium.
-
Add fresh imaging medium and image the cells as described in Protocol 1.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations for key reagents in live-cell click chemistry. These values should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Reagent Concentrations for Ligand-Assisted CuAAC
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| This compound | 5 µM | 1 - 10 µM |
| CuSO₄ | 50 µM | 10 - 100 µM[5][8] |
| THPTA | 250 µM | 50 - 500 µM (maintain at least a 5:1 ligand-to-copper ratio) |
| Sodium Ascorbate | 500 µM | 250 µM - 2.5 mM[9] |
Table 2: Recommended Reagent Concentrations for SPAAC (Copper-Free)
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| This compound | 5 µM | 1 - 20 µM |
| DBCO/BCN-modified probe | 10 µM | 5 - 50 µM |
Visualizations
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. rheniumbio.co.il [rheniumbio.co.il]
- 3. biotium.com [biotium.com]
- 4. protocols.io [protocols.io]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Intensity and Lifetime Cell Imaging with Luminescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right ligand for copper-catalyzed reactions with AF 430 azide
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving AF 430 azide and other azide-modified molecules. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to help optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the click chemistry reaction with my this compound?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] It facilitates the formation of a copper acetylide intermediate from your alkyne-containing molecule, which then rapidly and specifically reacts with the this compound to form a stable triazole ring, covalently linking your molecules of interest.[2] The uncatalyzed version of this reaction is significantly slower and often results in a mixture of products.[2][3][4]
Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A2: While Cu(I) is the active catalytic species, it is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][5] Therefore, a common and highly effective strategy is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) species in situ and maintains a sufficient concentration throughout the reaction.[2][6]
Q3: What is the purpose of adding a ligand to my reaction?
A3: Ligands are crucial for a successful CuAAC reaction for several key reasons:
-
Stabilization: They stabilize the active Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[1][2][5][7]
-
Rate Acceleration: Accelerating ligands can increase the reaction rate by several orders of magnitude compared to the ligand-free process.[7][8]
-
Reduced Cytotoxicity: In biological applications, ligands chelate the copper ions, reducing their toxicity to cells and protecting sensitive biomolecules from oxidative damage.[1][7][9]
Q4: How do I choose the right ligand for my experiment with this compound?
A4: The choice of ligand largely depends on your experimental conditions, particularly the solvent system and the nature of your substrates.
-
For Bioconjugation in Aqueous Media: Water-soluble ligands are highly recommended to ensure solubility and protect biological samples.[7] THPTA and BTTAA are excellent choices for reactions in aqueous buffers.[7][9][10] BTTAA is a newer generation ligand known to dramatically accelerate reaction rates and suppress cytotoxicity.[9]
-
For Organic Solvents: For reactions in organic solvents like DMF, DMSO, or t-BuOH/water mixtures, TBTA is a widely used and effective ligand.[9] However, some water-soluble ligands like THPTA can also be effective in organic co-solvents.[7]
Ligand Selection Guide
| Ligand | Recommended Solvent System | Key Characteristics |
| THPTA | Aqueous Buffers | Water-soluble, stabilizes Cu(I), widely used for bioconjugation.[9][10] |
| BTTAA | Aqueous Buffers | Newest generation water-soluble ligand, significantly accelerates reaction rates, reduces cytotoxicity.[9] |
| TBTA | Organic Solvents (DMF, DMSO) | Water-insoluble, one of the most commonly used ligands for CuAAC in organic synthesis.[9] |
| BTTES | Aqueous Buffers | A water-soluble alternative to THPTA.[1] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues in CuAAC reactions and can stem from several factors.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation (Cu(I) Oxidation) | Ensure you are using a freshly prepared solution of your reducing agent (e.g., sodium ascorbate).[5] Increase the ligand to copper ratio (a 5:1 ratio is often recommended).[6] Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon) if possible.[6] |
| Poor Reagent Quality | Ensure the purity of your this compound and alkyne-containing molecule. Impurities can inhibit the catalyst. Azides can also be unstable over time.[5] |
| Suboptimal Reaction Conditions | Optimize the stoichiometry of your reactants. An excess of the azide or alkyne may be necessary. Adjusting pH, temperature, and reaction time can also improve yields.[2][5] |
| Inhibitory Buffer Components | Avoid buffers that can chelate copper, such as Tris. Buffers like phosphate or HEPES are generally compatible.[5] |
| Steric Hindrance | If your azide or alkyne is sterically hindered, you may need to increase the reaction temperature or prolong the reaction time.[2] |
// Nodes start [label="Low/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst1 [label="Use fresh sodium ascorbate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_catalyst2 [label="Increase Ligand:Cu ratio (e.g., 5:1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_catalyst3 [label="Degas solvents / Use inert atmosphere", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_reagents1 [label="Check purity of azide and alkyne", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagents2 [label="Use fresh/new batch of reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_conditions1 [label="Adjust stoichiometry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions2 [label="Optimize pH, temperature, and time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions3 [label="Switch to compatible buffer (e.g., HEPES)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_catalyst [label=" Is the catalyst active? "]; start -> check_reagents [label=" Are reagents pure? "]; start -> check_conditions [label=" Are conditions optimal? "];
check_catalyst -> sol_catalyst1; check_catalyst -> sol_catalyst2; check_catalyst -> sol_catalyst3;
check_reagents -> sol_reagents1; check_reagents -> sol_reagents2;
check_conditions -> sol_conditions1; check_conditions -> sol_conditions2; check_conditions -> sol_conditions3; }
A troubleshooting workflow for low-yield reactions.
Problem 2: Unexpected Side Products
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[5]
| Potential Cause | Recommended Solution |
| Excess Oxygen | Thoroughly degas all reaction components and maintain an inert atmosphere. |
| Insufficient Ligand | Ensure an adequate ligand-to-copper ratio (e.g., 5:1) to protect the Cu(I) and prevent side reactions.[6] |
| Incorrect Order of Addition | Premixing the copper and ligand before adding the reducing agent and substrates can minimize side reactions.[11] |
// Nodes Reactants [label="Alkyne + this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I_Ligand [label="[Cu(I)-Ligand]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Triazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Alkyne Homocoupling (Glaser Coupling)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="O₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Cu_I_Ligand [label=" CuAAC Pathway "]; Cu_I_Ligand -> Desired_Product; Reactants -> Oxygen [label=" Side Reaction Pathway ", color="#EA4335"]; Oxygen -> Side_Product [color="#EA4335"]; }
Desired and side reaction pathways in CuAAC.
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is a starting point for conjugating this compound to an alkyne-modified biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[2][5]
-
Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA or BTTAA) in deionized water.[2]
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [2][5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule (1.0 equivalent) and buffer.
-
Add the this compound stock solution (typically 2-10 equivalents).
-
Prepare a catalyst premix by combining the CuSO₄ solution (to a final concentration of 50-250 µM) and the ligand solution (to a final concentration of 250-1250 µM, maintaining a 5:1 ligand to copper ratio).[12][13] Let this stand for 1-2 minutes.[11]
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2-5 mM).
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., fluorescence imaging of an SDS-PAGE gel, LC-MS).
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.
-
// Nodes prep [label="1. Prepare Stock Solutions\n(Biomolecule, Azide, CuSO₄, Ligand, Ascorbate)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix_reactants [label="2. Combine Biomolecule and this compound in Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; premix_catalyst [label="3. Prepare Catalyst Premix\n(CuSO₄ + Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="4. Add Catalyst Premix to Reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="5. Initiate with Fresh Sodium Ascorbate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="6. Incubate (RT or 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Purify Labeled Biomolecule", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> mix_reactants; mix_reactants -> premix_catalyst; premix_catalyst -> add_catalyst; add_catalyst -> initiate; initiate -> incubate; incubate -> purify; }
Experimental workflow for a standard aqueous CuAAC reaction.
Protocol 2: General Procedure for CuAAC in an Organic Solvent
This protocol is suitable for the reaction of this compound with a small molecule containing an alkyne.
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of your alkyne and this compound in a suitable solvent (e.g., DMF, or a 1:1 mixture of t-BuOH/water).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.[2]
-
Prepare a 50 mM stock solution of TBTA in DMF/t-BuOH (1:4).[2]
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use. [2]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent) and the this compound (1.1 equivalents).
-
Add the solvent.
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. scispace.com [scispace.com]
Improving AF 430 azide labeling efficiency in fixed and permeabilized cells
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the efficiency of AF 430 azide labeling in fixed and permeabilized cells using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound labeling in fixed cells?
A1: This technique is a two-step process. First, a biomolecule of interest within the cell is metabolically labeled with a chemical handle, typically a terminal alkyne. After this incorporation, the cells are fixed to preserve their structure and then permeabilized to allow reagents to enter. Finally, the this compound, a fluorescent probe, is covalently attached to the alkyne handle via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This results in fluorescent labeling of the target biomolecule, which can then be visualized by microscopy.
Q2: Which fixative is better for this protocol, paraformaldehyde (PFA) or methanol?
A2: The choice of fixative depends on your experimental needs.
-
Paraformaldehyde (PFA): This is a cross-linking fixative that creates bonds between proteins, preserving cellular morphology and the structural integrity of membranes well.[3][4] It is generally recommended for preserving the localization of most target molecules. However, the cross-linking can sometimes mask epitopes or hinder reagent accessibility, potentially requiring optimization of fixation time and concentration.[4][5]
-
Methanol: This is a denaturing/precipitating fixative. It works by dehydrating the cell, which precipitates proteins and dissolves lipids.[3][4] This inherently permeabilizes the cell, removing the need for a separate detergent-based permeabilization step. While it can be effective, it may alter protein conformation and can be detrimental to the morphology of certain organelles.[3]
For most applications, starting with a 4% PFA fixation followed by detergent permeabilization is recommended to best preserve cell structure.
Q3: What is the role of each component in the click reaction cocktail?
A3: The click reaction cocktail typically contains:
-
This compound: The fluorescent probe that will be attached to your target molecule.
-
Copper(II) Sulfate (CuSO₄): The source of the copper catalyst. It is supplied as the more stable Cu(II) salt.[6]
-
Reducing Agent (e.g., Sodium Ascorbate): This is crucial for reducing the Copper(II) to the catalytically active Copper(I) state in situ.[6][7] A fresh solution should always be used as it is susceptible to oxidation.[8]
-
Copper Ligand (e.g., THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that stabilizes the active Cu(I) ion, improves reaction efficiency, and protects cells from copper-induced damage.[2][6]
Q4: Can I perform this labeling in live cells first and then fix them?
A4: While CuAAC can be adapted for live-cell labeling, it presents significant challenges due to the cytotoxicity of copper.[9][10][11] The protocol described here is optimized for fixed and permeabilized cells, which generally yields higher labeling signals and is more straightforward as copper toxicity is not a concern for cell viability.[12] Performing the click reaction after fixation and permeabilization is the standard and recommended workflow for intracellular targets.
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling.
Problem 1: Weak or No Fluorescence Signal
This is one of the most common issues and can arise from several factors in the workflow.
-
Inefficient Fixation/Permeabilization:
-
Over-fixation: PFA fixation for too long or at too high a concentration can mask the alkyne binding sites. Try reducing the fixation time to 10-15 minutes or lowering the PFA concentration to 2%.
-
Inadequate Permeabilization: The click reaction components may not be reaching the intracellular target. Triton X-100 is a common choice, but if it proves too harsh, a milder detergent like digitonin or saponin can be tested. Ensure the permeabilization step is sufficient (e.g., 0.1-0.5% Triton X-100 for 10-15 minutes).[13][14]
-
-
Suboptimal Click Reaction Conditions:
-
Degraded Reducing Agent: Sodium ascorbate solution oxidizes quickly in solution. Always prepare it fresh immediately before use.[8]
-
Incorrect Reagent Concentrations: The concentrations of copper, ligand, and the this compound probe may need optimization. It is crucial to titrate these components to find the optimal balance for a strong signal.[15]
-
Insufficient Incubation Time: The click reaction may not have had enough time to proceed to completion. Try extending the incubation time to 60 minutes.
-
-
Low Abundance of Target Molecule:
-
If the target biomolecule is not highly expressed, the signal will inherently be low. Consider using a signal amplification method if direct labeling is insufficient.[16]
-
Problem 2: High Background Fluorescence
High background can obscure the specific signal, making data interpretation difficult.
-
Non-Specific Binding of this compound:
-
The fluorescent probe itself can bind non-specifically to cellular components, often through hydrophobic interactions.[17][18]
-
Increase Wash Steps: After the click reaction, perform more extensive washes (e.g., 3-5 washes of 5-10 minutes each) with a buffer containing a mild detergent like 0.1% Tween-20 to help remove unbound probe.[19]
-
Use a Blocking Step: Before adding the click reaction cocktail, incubate the cells with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes.[15][20]
-
Titrate the Probe: Using too high a concentration of the this compound can lead to increased non-specific binding. Try reducing the concentration.[12][15]
-
-
Cellular Autofluorescence:
-
Some cell types naturally fluoresce, particularly when fixed with aldehyde fixatives.[17]
-
Include an Unlabeled Control: Always prepare a control sample that goes through all steps except for the addition of the this compound. This will allow you to assess the level of autofluorescence from your cells.
-
Use a Quenching Agent: After fixation, you can treat cells with a quenching agent like sodium borohydride or glycine to reduce aldehyde-induced autofluorescence.
-
-
Precipitated Reagents:
-
Ensure all components of the click reaction cocktail are fully dissolved before adding them to the cells. Precipitates can stick to the sample and cause fluorescent artifacts.
-
Quantitative Data & Reagent Optimization
Optimizing reagent concentrations is critical for achieving a high signal-to-noise ratio. The following tables provide starting points and reported ranges for key components.
Table 1: Comparison of Permeabilization Agents
| Permeabilization Agent | Typical Concentration | Incubation Time | Characteristics & Impact on Signal |
| Triton X-100 | 0.1 - 0.5% | 10 - 15 min | Strong, non-selective detergent. Highly effective but can disrupt membranes and extract proteins, potentially leading to cell loss or altered morphology.[13][14][21] |
| Saponin | 0.1 - 0.5% | 10 - 30 min | Mild, selective detergent that interacts with cholesterol. Generally preserves membrane integrity better than Triton X-100 but may be less effective in some cell types.[14][22][23] |
| Tween-20 | 0.1 - 0.5% | 20 - 30 min | Mild, non-ionic detergent. Can be effective for permeabilization while preserving cell morphology. Often included in wash buffers to reduce background.[21][22] |
| Digitonin | 10 - 50 µg/mL | 5 - 15 min | A very mild detergent that selectively permeabilizes the plasma membrane, leaving organellar membranes largely intact. |
Data compiled from studies on intracellular staining, providing a general guide for optimization.[21][22]
Table 2: Recommended Starting Concentrations for Click Reaction Components
| Component | Stock Solution | Recommended Final Concentration | Range for Optimization | Key Considerations |
| This compound | 1-10 mM in DMSO | 20 µM | 2 - 50 µM | Titrate down to reduce background; titrate up for low-abundance targets.[8] |
| CuSO₄ | 20-100 mM in H₂O | 100 µM | 50 - 250 µM | Should be pre-mixed with the ligand before adding to the reaction.[7] |
| THPTA Ligand | 50-100 mM in H₂O | 500 µM | 250 - 1250 µM | Use at a 5:1 molar ratio relative to CuSO₄ to stabilize Cu(I) and protect cells.[7][24] |
| Sodium Ascorbate | 100-300 mM in H₂O | 2.5 mM | 1 - 5 mM | Must be prepared fresh. Initiates the reaction by reducing Cu(II) to Cu(I).[7][8][24] |
Concentrations are based on established protocols for click chemistry in biological samples and serve as a robust starting point for optimization.[2][6][7][8][24]
Experimental Protocols & Visualizations
Detailed Protocol: this compound Labeling of Intracellular Targets
This protocol is a starting point and should be optimized for your specific cell type and target.
-
Cell Seeding & Alkyne Labeling:
-
Seed cells on coverslips at an appropriate density.
-
Metabolically label the cells by incubating with an alkyne-modified precursor (e.g., an amino acid or nucleoside analog) for a duration determined by your experimental goals.
-
-
Fixation:
-
Wash cells 2x with PBS.
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Blocking (Optional, but Recommended):
-
Incubate cells in 3% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific background.
-
-
Click Reaction:
-
Important: Prepare the "Click Reaction Cocktail" fresh immediately before use. For a 200 µL final volume per coverslip:
-
Start with 184 µL of PBS.
-
Add 4 µL of 10 mM THPTA solution (Final: 200 µM).
-
Add 2 µL of 20 mM CuSO₄ solution (Final: 200 µM).
-
Vortex briefly.
-
Add 5 µL of a freshly prepared 100 mM Sodium Ascorbate solution (Final: 2.5 mM).
-
Add 5 µL of 2 mM this compound stock solution (Final: 50 µM).
-
Vortex briefly.
-
-
Remove blocking solution from cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click cocktail and wash cells 3x with PBS containing 0.1% Tween-20 for 5-10 minutes each to remove excess reagents.
-
Perform a final wash with PBS.
-
-
Counterstaining & Mounting (Optional):
-
If desired, counterstain nuclei with DAPI.
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filters for AF 430 (Excitation/Emission ~430/540 nm).
-
Visual Workflow and Troubleshooting Diagrams
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. benchchem.com [benchchem.com]
- 16. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reducing Non-Specific Binding [reichertspr.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. Resistance of Dictyostelium discoideum membranes to saponin permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer composition on AF 430 azide labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer composition on AF430 azide labeling experiments, primarily focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for AF430 azide labeling via CuAAC?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is generally considered pH-insensitive and functions well within a broad pH range of 4 to 11.[1][2][3] This flexibility allows the reaction to be performed in a variety of aqueous buffers, including pure water, without the need for strict pH control.[1][2]
Q2: Are there any buffer types I should avoid for my labeling reaction?
A2: Yes, it is advisable to avoid buffers containing primary amines, such as Tris, as they can potentially interfere with the labeling of azide-modified proteins.[4] Buffers containing azides, like sodium azide, which is often used as a preservative, must also be avoided as they will compete with the AF430 azide.[5] Phosphate-buffered saline (PBS) is a commonly used and suitable buffer for many applications.[4]
Q3: What is the role of copper sulfate (CuSO₄) and why is a reducing agent needed?
A3: The CuAAC reaction is catalyzed by the Copper(I) (Cu⁺) ion. Copper is typically added to the reaction mixture as Copper(II) sulfate (CuSO₄) and is subsequently reduced to the active Cu(I) state in situ.[6] A reducing agent, most commonly sodium ascorbate, is added to the buffer to facilitate this reduction and maintain the copper in its catalytically active Cu(I) state.[6][7]
Q4: Can the copper catalyst be toxic to my cells? How can I mitigate this?
A4: Yes, the Cu(I) catalyst can be toxic to living cells, partly due to the generation of reactive oxygen species (ROS).[8][9] To mitigate cytotoxicity, several strategies can be employed:
-
Use a Copper Ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA protect the cells by chelating the copper, which stabilizes the Cu(I) ion and can reverse the toxic effects.[8][10]
-
Use Lower Copper Concentrations: The use of copper-chelating azides can dramatically accelerate the reaction, allowing for the use of much lower copper concentrations (e.g., 10–40 µM) without sacrificing efficiency.[10][11]
-
Consider Copper-Free Alternatives: For highly sensitive systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used. This reaction utilizes a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne and does not require a copper catalyst.[12][13]
Q5: What is the purpose of adding a ligand like THPTA to the reaction buffer?
A5: Adding a copper-stabilizing ligand like THPTA (or its sulfonated derivatives) serves multiple crucial functions in the CuAAC reaction. It accelerates the reaction rate, protects the Cu(I) catalyst from deactivation by biomolecules, and reduces copper-mediated cell toxicity.[6][8] The ligand-copper complex can also exhibit greater stability, with some solutions being stable for weeks when frozen.[7]
Troubleshooting Guide
This section addresses common issues encountered during AF430 azide labeling experiments.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inefficient Labeling | Optimize the concentration of your alkyne-modified target molecule and the AF430 azide. Also, consider extending the incubation time.[4][14] For metabolic labeling, ensure the concentration of the azide-containing sugar and the incubation period are optimal for your cell line.[4] |
| Degraded Reagents | Ensure AF430 azide, sodium ascorbate, and other reagents are stored correctly (e.g., protected from light, desiccated) and are not expired. Prepare the sodium ascorbate solution fresh for each experiment.[4][7] |
| Incorrect Buffer Composition | Confirm your buffer does not contain interfering substances like Tris or sodium azide.[4][5] Ensure all components (copper, ligand, reducing agent) are added in the correct order and concentration. |
| Suboptimal Reagent Ratios | The ratio of ligand to copper is important. A 5:1 molar ratio of THPTA to CuSO₄ is often recommended for cell-surface labeling.[7] The amount of sodium ascorbate should also be in excess.[15] |
Problem 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Excess Unreacted AF430 Azide | Increase the number and duration of washing steps after the labeling reaction to thoroughly remove any unbound dye.[4] |
| Non-Specific Binding of the Dye | For cell-based assays, include a blocking step with a protein like Bovine Serum Albumin (BSA) in your washing buffer before adding the reaction cocktail.[4][9] |
| Copper-Dependent Non-Specific Labeling | Non-specific labeling of proteins in CuAAC reactions has been observed and appears to be dependent on the Cu(I) catalyst.[16] Ensure you run a negative control (e.g., a sample without the alkyne-modified molecule) to assess the level of non-specific signal.[16] Optimizing reagent ratios, specifically using a significant excess of ascorbate to copper, may help reduce this.[15] |
| Reaction with Thiols (SPAAC) | If using a copper-free SPAAC reaction with a cyclooctyne reagent, be aware that non-specific labeling can occur through a reaction with cysteine SH-groups, though this reaction is much slower than the desired azide-alkyne cycloaddition.[16] |
Problem 3: High Cell Death or Poor Cell Health
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Copper Toxicity | This is a primary cause of cytotoxicity. Reduce the final concentration of CuSO₄ to 50 µM or lower.[8][10] Always use a protective copper ligand like THPTA, typically at a 5:1 ratio to copper.[7][8] Pre-incubating the copper and ligand before adding them to the cells can also help.[7] |
| High DMSO Concentration | AF430 azide and other reagents are often dissolved in DMSO. Minimize the final concentration of DMSO in the reaction cocktail to avoid solvent toxicity, especially when working with live cells.[9] |
| Harsh Reaction Conditions | For live-cell labeling, perform the reaction at a lower temperature (e.g., 4°C) to minimize biological processes like internalization and reduce stress on the cells.[7][8] |
Quantitative Data Summary
Table 1: Influence of Copper Concentration and Ligand on CuAAC Reaction
| Azide Type | CuSO₄ Conc. (µM) | Ligand (THPTA) | Reaction Time | Product Yield |
| Non-chelating Azide | 100 | Present | 5 min | ~75% |
| Non-chelating Azide | 10 | Present | 5 min | ~10% |
| Copper-chelating Azide | 10 | Present | 5 min | ~95% |
| Copper-chelating Azide | 10 | Absent | 5 min | ~50% |
| Data adapted from in vitro analysis showing the benefit of copper-chelating azides, which allow for significantly lower copper concentrations while achieving higher yields.[10] |
Table 2: Recommended Component Concentrations for Cell Labeling
| Application | CuSO₄ | Ligand (THPTA) | Sodium Ascorbate | AF430 Azide / Alkyne-Dye |
| Live Cell-Surface Labeling | 50 µM | 250 µM | 2.5 mM | 25 µM |
| Labeling in Cell Lysate | ~350 µM | ~1.75 mM | ~5.25 mM | ~70 µM |
| Concentrations derived from optimized protocols for CuAAC labeling.[7][17] Ratios may require optimization for specific experimental systems. |
Visual Guides and Workflows
Caption: A typical experimental workflow for labeling cell surface glycans.
Caption: A decision tree to diagnose and solve common labeling problems.
Experimental Protocol Example
Protocol: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol provides a general guideline for labeling proteins in a complex lysate that have been metabolically tagged with an azide group.
Materials:
-
Azide-modified protein lysate in a suitable buffer (e.g., PBS, avoid Tris).
-
AF430 Alkyne (or other alkyne-fluorophore) stock solution (e.g., 2.5 mM in DMSO).
-
Click Reaction Buffer Components:
-
100 mM THPTA ligand in water.
-
20 mM CuSO₄ in water.
-
300 mM Sodium Ascorbate in water (prepare fresh).
-
-
PBS (Phosphate-Buffered Saline).
-
1.5 mL microfuge tubes.
Methodology:
-
In a 1.5 mL microfuge tube, combine the following components. It is crucial to add them in the specified order to prevent precipitation and ensure proper complex formation.
-
50 µL Protein Lysate (1-5 mg/mL).
-
100 µL PBS buffer.
-
4 µL of 2.5 mM AF430 Alkyne solution (final concentration ~70 µM).
-
10 µL of 100 mM THPTA solution. Vortex briefly to mix.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.
-
-
To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light by wrapping the tube in foil or placing it in a dark drawer.
-
Incubate the reaction for 30-60 minutes at room temperature. Longer incubation times may improve labeling efficiency but should be optimized.
-
After incubation, the labeled proteins are ready for downstream processing, such as protein precipitation (e.g., with acetone or TCA) to remove unreacted reagents, followed by resuspension in sample buffer for gel electrophoresis analysis.[1][7][17]
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AF 430 azide | The Rgenetics Project [rgenetics.org]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Validating AF 430 Azide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate their AF 430 azide labeling experiments using appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe used for labeling biomolecules. It contains an azide group that can react with an alkyne-modified molecule in a process called "click chemistry".[1][2] This allows for the specific attachment of the bright, green-fluorescent AF 430 dye to proteins, nucleic acids, or other molecules of interest for visualization and quantification. AF 430 has an excitation wavelength of approximately 425-430 nm and an emission wavelength around 537-542 nm.[2][3]
Q2: Why is it critical to use negative controls in my this compound labeling experiment?
Negative controls are essential to ensure that the fluorescent signal you observe is specific to the intended labeling reaction and not a result of experimental artifacts.[4] They help you identify and troubleshoot issues like non-specific binding of the dye or autofluorescence from your sample, ensuring the reliability of your results.
Q3: What are the most important negative controls for an this compound labeling experiment?
There are three key negative controls you should perform:
-
No-Azide Control: This involves running the complete labeling protocol on a sample that does not contain the azide group. This control is crucial for identifying non-specific binding of the this compound probe to other molecules in your sample.
-
No-Alkyne Control: If your experiment involves metabolically incorporating an alkyne, this control uses a sample that has not been treated with the alkyne-containing molecule. This helps to assess the background fluorescence from the this compound in the absence of its reaction partner.
-
No-Catalyst Control (for CuAAC): For copper-catalyzed click chemistry (CuAAC), a control reaction is performed without the copper catalyst. This is important because copper ions can sometimes induce non-specific staining or harm cells.[5]
Troubleshooting Guide
Problem: High background fluorescence in my negative controls.
High background can obscure your specific signal. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Incomplete removal of unbound this compound | Increase the number and duration of wash steps after the labeling reaction. Consider using a stringent wash buffer, but ensure it is compatible with your sample. |
| Non-specific binding of the this compound probe | Include a blocking step before the click reaction. Bovine Serum Albumin (BSA) is a commonly used blocking agent. |
| Hydrophobic interactions of the dye | For intracellular staining, some researchers have reported that washing with agents like urea or guanidine hydrochloride can help disrupt non-specific hydrophobic interactions, though this should be tested for compatibility with your sample. |
| Autofluorescence of the sample | Image an unstained sample under the same conditions to determine the level of intrinsic autofluorescence. If high, you may need to consider using spectral unmixing or choosing a different fluorophore with a longer wavelength. |
Problem: I see a weak or no signal in my positive sample, but my negative controls are clean.
This suggests an issue with the labeling reaction itself.
| Possible Cause | Recommended Solution |
| Inefficient click chemistry reaction | For CuAAC, ensure your copper catalyst and reducing agent (e.g., sodium ascorbate) are fresh and prepared correctly. Optimize the concentrations of the this compound and the catalyst. For copper-free click chemistry (SPAAC), you may need to increase the incubation time or the concentration of the probe. |
| Low incorporation of the azide or alkyne | If using metabolic labeling, verify the efficiency of incorporation. You may need to adjust the concentration of the azide- or alkyne-containing precursor or the incubation time. |
| Fluorescence quenching | Over-labeling your molecule of interest can sometimes lead to self-quenching of the fluorophore. Try reducing the concentration of the this compound or the reaction time. |
Experimental Protocols and Data
Protocol: Validating this compound Labeling with Negative Controls in Cultured Cells
This protocol describes a typical workflow for labeling azide-modified proteins in cultured cells with this compound via a copper-catalyzed click reaction (CuAAC) and includes the necessary negative controls.
Materials:
-
Adherent cells cultured on coverslips
-
Azide-containing metabolic label (e.g., L-azidohomoalanine)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Experimental Sample & No-Catalyst Control: Culture cells in the presence of the azide-containing metabolic label according to your specific protocol.
-
No-Azide Control: Culture cells in parallel without the azide-containing metabolic label.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For the No-Catalyst Control , prepare a cocktail omitting the CuSO₄ and sodium ascorbate.
-
Incubate the cells with the appropriate click reaction cocktail containing this compound for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS, for 5 minutes each time.
-
-
Counterstaining and Mounting:
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for AF 430 and DAPI.
-
Use identical acquisition settings (e.g., exposure time, laser power) for all samples to allow for direct comparison.
-
Quantify the mean fluorescence intensity of the AF 430 signal in your images.
-
Illustrative Quantitative Data
The following table presents example data from an experiment following the protocol above, demonstrating the expected results for proper validation.
| Sample | Description | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Experimental | Cells with azide label + this compound + Catalyst | 8500 | 42.5 |
| No-Azide Control | Cells without azide label + this compound + Catalyst | 200 | 1.0 |
| No-Catalyst Control | Cells with azide label + this compound, no Catalyst | 250 | 1.25 |
| Autofluorescence | Unlabeled cells | 150 | N/A |
Signal-to-noise ratio is calculated as the Mean Fluorescence Intensity of the sample divided by the Mean Fluorescence Intensity of the No-Azide Control.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful validation.
Caption: Workflow for validating this compound labeling with negative controls.
This diagram illustrates the parallel processing of the experimental sample and the two key negative controls ("No Azide" and "No Catalyst") from the blocking step through to the final analysis.
Caption: Troubleshooting logic for this compound labeling experiments.
This decision tree guides the user through troubleshooting steps based on the outcomes of their experimental and control samples.
References
- 1. style | Graphviz [graphviz.org]
- 2. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
How to handle AF 430 azide instability in certain solvents
Welcome to the technical support center for AF 430 azide. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on handling its potential instability in certain solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe containing a coumarin dye and an azide functional group. The AF 430 dye is characterized by its excitation at approximately 430 nm and emission around 542 nm.[1][2] The azide group allows for its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions are widely used for labeling and detecting biomolecules in complex biological systems.
Q2: What are the recommended storage conditions for this compound?
To ensure the longevity and performance of this compound, it should be stored at -20°C in the dark and protected from moisture.[3] When handled correctly, it is stable for up to 24 months upon receipt. For short-term transport, it can be kept at room temperature for up to three weeks.[3]
Q3: In which solvents should I dissolve this compound?
For preparing a concentrated stock solution, anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. Due to the potential for degradation in these solvents over time, it is best practice to prepare fresh solutions for each experiment. For aqueous applications, the stock solution in DMF or DMSO can be diluted into the desired aqueous buffer immediately before use. This method helps to minimize precipitation and aggregation.
Q4: Are there solvents I should absolutely avoid when working with this compound?
Yes. Due to the reactive nature of the azide group, certain solvents and conditions must be avoided to prevent hazardous situations and degradation of the molecule:
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (DCM) and chloroform. These can react with azides to form highly unstable and explosive di- and tri-azidomethane.
-
Acids: Avoid acidic conditions, as they can lead to the formation of hydrazoic acid (HN₃), which is both highly toxic and explosive.[4]
-
Heavy Metals: Contact with heavy metals like lead, copper, mercury, silver, and zinc can form explosive heavy metal azides.[4] Always use plastic or ceramic spatulas for handling solid this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, with a focus on problems related to solvent-induced instability.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Degradation of this compound stock solution: Prolonged storage in solvents like DMF or DMSO can lead to degradation of the azide or the fluorophore. | Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO immediately before your experiment. Avoid repeated freeze-thaw cycles. |
| Inefficient click reaction: The click chemistry reaction may not be proceeding to completion. | Optimize your click chemistry reaction conditions. Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate for CuAAC) and that the copper catalyst has not been oxidized. Consider using a copper-chelating ligand like THPTA or TBTA to improve catalyst stability and efficiency.[5] | |
| Photobleaching of the fluorophore: The AF 430 dye may have been exposed to excessive light, leading to photobleaching. | Minimize the exposure of your labeled samples and this compound solutions to light. Use appropriate filters and imaging settings to reduce light intensity and exposure times. | |
| Inconsistent results between experiments | Variability in stock solution integrity: Using stock solutions of different ages or that have been handled differently can introduce variability. | Always prepare and use fresh this compound stock solutions for each set of experiments to ensure consistency. |
| Moisture contamination: The presence of water in anhydrous solvents like DMF and DMSO can affect the stability of the azide. | Use high-quality, anhydrous solvents and store them properly to prevent moisture absorption. | |
| Formation of precipitate in the reaction mixture | Poor solubility of this compound in the reaction buffer: The dye may precipitate when the stock solution is diluted into an aqueous buffer. | Ensure adequate mixing when diluting the stock solution. You can also try gentle vortexing or sonication. If solubility issues persist, consider optimizing the buffer composition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved.
-
Use the stock solution immediately. If short-term storage is necessary, protect it from light and moisture and store at -20°C. For best results, avoid long-term storage of the solution.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Freshly prepared this compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume.
-
Add the this compound stock solution to the reaction mixture. A 10-fold molar excess of the azide over the protein is a good starting point, but this may require optimization.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM. Mix gently.
-
Add the CuSO₄ solution to a final concentration of 0.1 mM. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Mix gently.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: Troubleshooting logic for low fluorescence signal.
References
Validation & Comparative
AF 430 Azide vs. Alexa Fluor 430: A Comprehensive Performance Comparison for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for their experimental needs, this guide provides a detailed, data-driven comparison of AF 430 azide and Alexa Fluor 430. We delve into their photophysical properties, functional applications, and provide experimental protocols to enable an informed selection.
At the forefront of fluorescence microscopy and cellular analysis, the choice of fluorophore is paramount to generating high-quality, reproducible data. Both this compound and Alexa Fluor 430 are bright, green-fluorescent dyes excitable by the 405 nm violet laser, yet they are tailored for different conjugation strategies. This guide will illuminate the key performance characteristics of each dye, empowering researchers to select the best tool for their specific application, whether it be traditional antibody-based detection or advanced bioorthogonal labeling.
Core Photophysical Performance: A Side-by-Side Look
The foundational performance of a fluorophore is defined by its spectral properties, brightness, and stability. Spectrally, AF 430 and Alexa Fluor 430 are virtually indistinguishable, a consequence of their core fluorophore being structurally identical or remarkably similar.[1][2] Both dyes absorb maximally around 430-433 nm and exhibit a strong yellow-green fluorescence with an emission peak at approximately 541 nm.[3][4] A key feature of this fluorophore is its large Stokes shift (the difference between the excitation and emission maxima), which is beneficial for multicolor imaging applications by minimizing spectral overlap.[5]
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Both dyes exhibit a molar extinction coefficient in the range of 15,000 to 16,000 cm⁻¹M⁻¹.[2][6] However, a notable difference appears in their quantum yields. This compound is reported to have a quantum yield of 0.23.[4][6] While a definitive quantum yield for Alexa Fluor 430 is not consistently reported across literature, it is generally characterized as having a relatively high quantum yield for its excitation and emission range.[7] It is important to note that the brightness of the final conjugate can also be influenced by the degree of labeling and the local environment of the dye.
Table 1: Quantitative Performance Comparison
| Property | This compound | Alexa Fluor 430 |
| Excitation Maximum (nm) | ~430 | ~431-433 |
| Emission Maximum (nm) | ~542 | ~541 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~15,955 | ~15,000 - 16,000 |
| Fluorescence Quantum Yield (Φ) | 0.23 | Not consistently reported, but noted to be relatively high |
| Calculated Brightness (ε x Φ) | ~3670 | Dependent on Quantum Yield |
| Reactive Group | Azide | Primarily available as NHS ester |
| Conjugation Chemistry | Click Chemistry (CuAAC, SPAAC) | Amine chemistry (targets primary amines) |
Functional Applications: Choosing the Right Tool for the Job
The primary distinction between this compound and Alexa Fluor 430 lies in their reactive moieties, which dictate their conjugation strategy and, consequently, their ideal applications.
This compound is functionalized with an azide group, making it a prime candidate for click chemistry . This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the highly specific and efficient labeling of molecules containing a terminal alkyne. This is particularly advantageous for:
-
Metabolic Labeling: Introducing alkyne-modified metabolic precursors into cells allows for the subsequent labeling of newly synthesized biomolecules (e.g., proteins, glycans, DNA) with this compound.
-
Site-Specific Labeling: Proteins or other biomolecules can be genetically or chemically modified to incorporate an alkyne group at a specific site, enabling precise attachment of the fluorophore.
-
Reduced Background: The high specificity of the click reaction can lead to lower background staining compared to traditional amine-labeling methods.
Alexa Fluor 430 , most commonly available as an N-hydroxysuccinimidyl (NHS) ester , reacts with primary amines, such as the lysine residues on proteins. This makes it a workhorse for:
-
Antibody Conjugation: Direct labeling of primary or secondary antibodies for use in immunofluorescence (IF), flow cytometry, and other immunoassays.
-
Protein Labeling: General labeling of purified proteins for a variety of applications.
-
Amine-Modified Oligonucleotides: Labeling of nucleic acids that have been synthesized with an amine modification.
Experimental Protocols
To provide a practical context for the application of these dyes, we present detailed protocols for immunofluorescence staining.
Experimental Protocol 1: Intracellular Staining using this compound via Click Chemistry
This protocol outlines the labeling of alkyne-modified proteins in fixed and permeabilized cells.
1. Cell Culture and Metabolic Labeling: a. Culture cells of interest to the desired confluency on sterile coverslips. b. Introduce an alkyne-containing metabolic label (e.g., an amino acid analog like L-azidohomoalanine (AHA) can be used to label proteins, but for click chemistry with an azide dye, an alkyne analog like L-propargylglycine (LPG) would be used) into the culture medium and incubate for a period sufficient to allow incorporation into newly synthesized proteins.
2. Fixation and Permeabilization: a. Wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume per coverslip:
- 85 µL of PBS
- 2 µL of a 50 mM CuSO₄ solution
- 4 µL of a 50 mM solution of a copper-chelating ligand (e.g., THPTA)
- 1 µL of a 10 mM stock solution of this compound in DMSO
- 8 µL of a freshly prepared 500 mM solution of a reducing agent (e.g., sodium ascorbate) b. Add the components in the order listed, vortexing gently after the addition of the ligand and the dye. Add the sodium ascorbate last to initiate the reaction. c. Remove the PBS from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Mounting: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with a DNA stain like DAPI. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Image using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).
Experimental Protocol 2: Immunofluorescence Staining with an Alexa Fluor 430-conjugated Antibody
This protocol describes a standard indirect immunofluorescence workflow using a primary antibody and an Alexa Fluor 430-conjugated secondary antibody.
1. Cell Culture, Fixation, and Permeabilization: a. Follow steps 1a and 2a-e from the protocol above.
2. Blocking: a. Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
3. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C. c. Wash the cells three times with PBS containing 0.1% Tween 20.
4. Secondary Antibody Incubation: a. Dilute the Alexa Fluor 430-conjugated secondary antibody in the blocking buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. c. Wash the cells three times with PBS containing 0.1% Tween 20.
5. Mounting and Imaging: a. Follow steps 4b-d from the protocol above.
Visualizing the Chemistry and Workflow
To further clarify the processes described, the following diagrams illustrate the click chemistry reaction and a general immunofluorescence workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Caption: General Experimental Workflow for Indirect Immunofluorescence.
Conclusion
-
Choose this compound for applications requiring bioorthogonal, site-specific labeling, such as tracking metabolically labeled biomolecules or when aiming to minimize potential non-specific binding associated with amine chemistry.
-
Choose Alexa Fluor 430 (NHS ester) for robust and well-established protocols for labeling antibodies and other proteins via their primary amines, a cornerstone technique in immunology and cell biology.
By understanding the nuanced differences in their reactivity and leveraging the appropriate experimental protocols, researchers can effectively harness the power of these fluorophores to generate stunning and informative fluorescence data.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 7. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of AF 430 Azide, CF430, and Other Spectrally Similar Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye with high photostability is a critical factor for the success of fluorescence-based imaging and quantitative studies. High photostability ensures that the fluorescent signal remains strong and stable under prolonged or intense illumination, which is essential for applications such as live-cell imaging, time-lapse microscopy, and high-content screening. This guide provides a comparative overview of the photostability of AF 430 azide, CF430, and other commercially available fluorescent dyes in a similar spectral region.
Quantitative Photostability Comparison
Direct quantitative comparisons of photostability between different fluorescent dyes can be challenging due to variations in experimental conditions across different studies. The following table summarizes available photophysical properties related to the photostability of this compound, CF430, and other comparable dyes. It is important to note that the data presented here has been compiled from various sources, and a direct comparison may not be entirely accurate without a head-to-head experimental evaluation under identical conditions.
| Dye | Dye Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| This compound | Coumarin | 430 | 542 | 15,955 | 0.23 | Photostable |
| CF430 | Not Specified | 426 | 498 | 40,000 | Not available | More photostable than spectrally similar dyes |
| Alexa Fluor 430 | Coumarin | 431 | 540 | 15,000 | Not available | High |
| Pacific Green | Not Specified | 411 | 510 | Not available | Not available | Good |
| BD Horizon V500 | Organic Dye | 415 | 500 | 28,500 | Not available | Stable |
| Alexa Fluor 488 | Xanthene | 495 | 519 | 71,000 | 0.92[1] | Very High[2] |
| FITC | Xanthene | 494 | 518 | 75,000 | 0.36 | Low |
Note: The relative photostability is a qualitative assessment based on manufacturer information and published literature.[2] A higher fluorescence quantum yield generally correlates with a brighter signal but not necessarily with higher photostability.
Experimental Protocols
To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol for measuring the photobleaching half-life is provided below.
Protocol: Measurement of Photobleaching Half-Life
Objective: To determine the photobleaching half-life (t½), the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, CF430) conjugated to a biomolecule (e.g., antibody, streptavidin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive camera (e.g., sCMOS, EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Antifade reagent (optional, for comparison).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled biomolecules at a standardized concentration (e.g., 1 µg/mL) in PBS.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate filter set for the dye being imaged.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity and settings for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to below 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the photobleaching experiment described above.
Caption: Experimental workflow for determining the photobleaching half-life of fluorescent dyes.
Summary and Recommendations
Both This compound and CF430 are presented as photostable dyes suitable for fluorescence imaging applications.[3][4] AF 430 is a coumarin-based dye, a class known for good photostability.[5] CF dyes are also engineered for enhanced photostability.
For applications requiring the highest possible photostability, dyes from the Alexa Fluor series, such as Alexa Fluor 488 , are often considered a benchmark standard.[2] However, the optimal dye choice will always depend on the specific experimental conditions, including the intensity of the light source, the duration of imaging, and the sensitivity of the detector.
Researchers are encouraged to perform their own in-house photostability comparisons using the provided protocol to determine the most suitable dye for their specific application and instrumentation. This will ensure the generation of reliable and reproducible data in their fluorescence-based assays.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of AF 430 Azide and Alternative Green Fluorescent Probes for Bioconjugation
For researchers engaged in fluorescence-based assays, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. Brightness, a key performance metric, is the product of the molar extinction coefficient and the fluorescence quantum yield. This guide provides a detailed comparison of Alexa Fluor (AF) 430 azide with other green-emitting fluorescent azide probes commonly used in "click chemistry" applications. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Metrics
The following table summarizes the key photophysical properties of AF 430 azide and its alternatives. Brightness is calculated as the molar extinction coefficient multiplied by the quantum yield.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~431-434 | ~539-542 | ~16,000 | ~0.55 | ~8,800 |
| AZDye 430 Azide | ~432 | ~539 | ~16,000 | Not specified | Not specified |
| Alexa Fluor 488 Azide | ~495-499 | ~519-520 | ~71,000 - 73,000[1][2] | 0.92[1][3] | ~65,320 - 67,160 |
| AZDye 488 Azide | ~494 | ~517 | ~73,000 | Not specified | Not specified |
| DyLight 488 Azide | ~493 | ~518 | ~70,000[2] | "High" (specific value not consistently reported) | Not specified |
| FITC Azide | ~492-495 | ~518-525 | ~73,000 - 75,000[4] | ~0.5 - 0.92[4] | ~36,500 - 69,000 |
Note: AZDye™ 430 is structurally identical to Alexa Fluor® 430, and AZDye™ 488 is structurally identical to Alexa Fluor® 488.[5] As such, their photophysical properties are expected to be highly similar. The brightness of DyLight 488 azide and FITC azide can vary depending on the specific product and measurement conditions.
Experimental Protocols
Accurate comparison of fluorescent probes requires standardized experimental procedures. Below are detailed methodologies for determining relative quantum yield and comparing the fluorescence intensity of antibody-dye conjugates.
Determination of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.[2]
Principle: By measuring the fluorescence of a test sample and a standard under identical conditions and at the same absorbance, the quantum yield of the test sample can be calculated.
Materials:
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (test sample)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄ for blue-green emitters, Fluorescein in 0.1 M NaOH for green emitters)
-
Appropriate solvent (e.g., deionized water, phosphate-buffered saline)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test probe and the fluorescent standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
-
Measure Absorbance: Measure the absorbance spectra of all solutions using a spectrophotometer.
-
Measure Fluorescence: Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength is used for all samples.
-
Data Analysis:
-
Integrate the area under the emission peak for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std × (Slope_test / Slope_std) × (n_test² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test and Slope_std are the gradients of the linear fits for the test sample and standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and standard, respectively.
-
-
Comparison of Fluorescence Intensity of Antibody-Dye Conjugates
This experiment directly compares the brightness of different fluorescent probes when used in a typical application like immunofluorescence.[2]
Principle: By labeling the same antibody with different fluorescent azides at a similar degree of labeling (DOL), the relative fluorescence intensity can be quantified using microscopy and image analysis.
Materials:
-
Primary antibody of interest containing an alkyne modification.
-
This compound and other green fluorescent azide probes.
-
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Size-exclusion chromatography columns for purification.
-
Cells or tissue samples expressing the target antigen.
-
Fluorescence microscope with appropriate filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Antibody-Dye Conjugation:
-
Perform the click chemistry reaction to conjugate each fluorescent azide to the alkyne-modified antibody according to established protocols.
-
Purify the antibody-dye conjugates using size-exclusion chromatography to remove unconjugated dye.
-
Determine the degree of labeling (DOL) for each conjugate using spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the dye.
-
-
Immunofluorescence Staining:
-
Prepare cells or tissue sections expressing the target antigen.
-
Incubate the samples with the different antibody-dye conjugates at the same concentration.
-
Perform washing steps to remove unbound antibodies.
-
Mount the samples for microscopy.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained samples using a fluorescence microscope. It is crucial to use the same acquisition settings (e.g., laser power, exposure time, gain) for all samples to ensure a fair comparison.
-
Using image analysis software, quantify the mean fluorescence intensity of the stained structures for each probe.
-
Compare the mean fluorescence intensities to determine the relative brightness of the different fluorescent probes in this specific application.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of different fluorescent azide probes.
References
A Head-to-Head Comparison: Is AF 430 Azide the Most Cost-Effective Choice for Your Routine Cell Labeling?
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent tools, selecting the optimal dye for routine cell labeling is a critical decision that balances performance with budgetary constraints. This guide provides an in-depth, data-driven comparison of AF 430 azide against a panel of commonly used fluorescent azides, offering a clear perspective on its cost-effectiveness and performance for routine cell labeling applications.
This comparison will delve into the key performance indicators of this compound and its alternatives—Alexa Fluor 488 azide, Cy3 azide, Cy5 azide, and TAMRA azide—supported by experimental data and detailed protocols. We will explore their spectral properties, brightness, photostability, and crucially, a cost-per-reaction analysis to provide a holistic view for informed decision-making.
Performance Deep Dive: this compound Under the Microscope
This compound is a fluorescent dye that can be excited by a 405 nm violet laser and has its emission peak in the yellow-green region of the spectrum.[1] It is promoted as a bright and photostable probe suitable for various applications, including flow cytometry and fluorescence microscopy.[2] To objectively assess its standing, we compare its key photophysical properties with those of other popular fluorescent azides.
Table 1: Spectral and Photophysical Properties of Fluorescent Azides
| Feature | This compound | Alexa Fluor 488 Azide | Cy3 Azide | Cy5 Azide | TAMRA Azide |
| Excitation Max (nm) | ~430 | ~499 | ~555 | ~646 | ~546 |
| Emission Max (nm) | ~541 | ~520 | ~570 | ~662 | ~579 |
| Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~16,000[3] | ~73,000[4] | ~150,000[5] | ~250,000[6] | ~91,000[7] |
| Quantum Yield (Φ) | ~0.23 | ~0.92[4] | ~0.31[5] | ~0.2[6] | ~0.1 |
| Brightness (ε x Φ) | ~3,680 | ~67,160 | ~46,500 | ~50,000 | ~9,100 |
| Relative Photostability | High | High[8][9] | Moderate | Low to Moderate | Moderate |
Brightness is calculated as the product of the extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Relative photostability is based on available data and general understanding of these dye families.
From a purely photophysical standpoint, Alexa Fluor 488 azide emerges as a significantly brighter option for the green spectrum compared to this compound. Cy3 and Cy5 azides also offer substantially higher brightness in their respective spectral regions. While this compound is described as photostable, Alexa Fluor dyes are particularly renowned for their high photostability, a critical factor for imaging applications that require prolonged exposure to excitation light.[8][9]
The Bottom Line: A Cost-Effectiveness Analysis
While performance metrics are crucial, the economic feasibility of a reagent for routine use is often the deciding factor. To provide a practical comparison, we have estimated the cost per reaction for each dye, based on an assumed reaction volume of 100 µL and a typical final dye concentration of 10 µM, as derived from various cell labeling protocols.
Table 2: Cost Comparison of Fluorescent Azides
| Dye | Vendor Example | Price per mg (USD) | Molecular Weight ( g/mol ) | Approx. Cost per Reaction (USD) |
| This compound | AxisPharm | $125[10] | 623.69 | $0.20 |
| Alexa Fluor 488 Azide | BroadPharm | $183[4] | 658.7 | $0.28 |
| Cy3 Azide | BroadPharm | $199 (5mg) | 575.2 | $0.07 |
| Cy5 Azide | BroadPharm | $199 (5mg) | 601.2 | $0.07 |
| TAMRA Azide | MedchemExpress | $75 | 512.57 | $0.15 |
Disclaimer: Prices are based on publicly available information from select vendors as of late 2025 and are subject to change. This analysis is for comparative purposes only. The cost per reaction is an estimation and may vary based on the specific experimental conditions and supplier.
Based on this analysis, Cy3 and Cy5 azides present the most economical options on a per-reaction basis for their respective spectral ranges. This compound is competitively priced, falling in a similar range to TAMRA azide and being more affordable than Alexa Fluor 488 azide. However, when considering the significantly higher brightness of Alexa Fluor 488, researchers might find the additional cost justifiable for applications requiring high sensitivity.
Experimental Corner: Protocols for Routine Cell Labeling
To ensure the reproducibility and successful application of these fluorescent azides, detailed experimental protocols are indispensable. Below are generalized protocols for metabolic labeling of cells followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent detection.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars
This protocol describes the incorporation of an azide-functionalized sugar into the cellular glycome.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, coverslips) to achieve 70-80% confluency at the time of labeling.
-
Preparation of Azido Sugar Solution: Prepare a stock solution of a peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) in sterile DMSO. Dilute the stock solution in complete culture medium to a final working concentration (typically 25-50 µM).
-
Metabolic Incorporation: Replace the existing culture medium with the medium containing the azido sugar.
-
Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling
This protocol details the "click" reaction to attach the fluorescent azide to the metabolically incorporated alkyne.
-
Prepare Click Chemistry Reagents:
-
Fluorescent Azide Stock Solution: Prepare a 10 mM stock solution of the desired fluorescent azide (e.g., this compound) in DMSO.
-
Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution in sterile water.
-
Copper(I)-stabilizing Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM stock solution in sterile water.
-
Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a fresh 100 mM stock solution in sterile water.
-
-
Prepare Click Reaction Cocktail: For a 100 µL final reaction volume, mix the following components in order:
-
84 µL PBS
-
1 µL Fluorescent Azide Stock Solution (final concentration: 100 µM)
-
5 µL THPTA Stock Solution (final concentration: 2.5 mM)
-
5 µL CuSO4 Stock Solution (final concentration: 2.5 mM)
-
5 µL Sodium Ascorbate Stock Solution (final concentration: 5 mM)
-
Note: The final concentrations of the click reagents may need to be optimized for your specific cell line and experimental conditions.
-
-
Labeling Reaction: Add the click reaction cocktail to the washed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS containing 1% BSA to remove unreacted labeling reagents.
-
Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Conclusion: Making an Informed Choice
The selection of a fluorescent azide for routine cell labeling is a multifaceted decision. While This compound presents a viable and relatively photostable option, particularly for researchers utilizing the 405 nm laser line, its brightness is considerably lower than that of other commonly used dyes.
For applications where signal intensity is paramount, Alexa Fluor 488 azide stands out as a superior, albeit more expensive, choice in the green spectrum due to its exceptional brightness and photostability. For researchers prioritizing cost-effectiveness, Cy3 and Cy5 azides offer a compelling balance of good performance and significantly lower cost per reaction in the yellow and red spectra, respectively.
Ultimately, the most "cost-effective" choice depends on the specific experimental needs and budget. For routine screening or qualitative assessments where high sensitivity is not the primary concern, this compound can be a suitable and economical option. However, for quantitative studies or the detection of low-abundance targets, the higher initial investment in a brighter dye like Alexa Fluor 488 azide may yield more robust and reliable data, proving to be more cost-effective in the long run by minimizing the need for repeat experiments. This guide provides the necessary data to empower researchers to make the most informed decision for their specific scientific pursuits.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. BP Fluor 488 Azide, Alexa Fluor 488 azide equivalent, 1006592-63-7 | BroadPharm [broadpharm.com]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 6. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 7. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. AF430 azide | AxisPharm [axispharm.com]
Unveiling the Signal Stability of AF 430 Azide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing click chemistry, the selection of a fluorescent azide dye with robust signal stability is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the signal stability of AF 430 azide over time against other spectrally similar fluorescent azide dyes. The information presented is supported by experimental data and detailed methodologies to facilitate informed decisions for your specific research applications.
Quantitative Comparison of Photostability
To provide a clear and objective comparison, the following table summarizes the key photophysical properties related to the signal stability of this compound and its alternatives. It is important to note that direct quantitative comparisons of photobleaching parameters across different studies can be challenging due to variations in experimental conditions.
| Dye | Dye Class | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| This compound | Coumarin | ~433 | ~541 | Photostable |
| AZDye 430 Azide | Coumarin | ~432 | ~539 | Photostable |
| DyLight 405 Azide | Coumarin | ~400 | ~420 | Moderate Photostability |
| Fluorescein Azide (FITC Azide) | Xanthene | ~494 | ~518 | Prone to Photobleaching |
| Cy2 Azide | Cyanine | ~490 | ~510 | More photostable than FITC |
Note: The "Relative Photostability" is a qualitative assessment based on available literature. Quantitative metrics like photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination) and photobleaching quantum yield (the probability of a dye molecule being destroyed per absorbed photon) are highly dependent on the experimental setup.
Experimental Protocol for Evaluating Photostability
A standardized method for quantifying and comparing the photostability of fluorescent dyes is crucial for making informed decisions. The following protocol outlines a general workflow for measuring the photobleaching rate, a common metric for assessing signal stability over time.
Objective: To determine the rate of photobleaching of a fluorescent dye by measuring the decrease in its fluorescence intensity under continuous illumination.
Materials:
-
Fluorescently labeled samples (e.g., dye-conjugated proteins, cells, or tissues)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Antifade mounting medium (recommended for minimizing photobleaching during imaging)
-
Fluorescence microscope equipped with:
-
A stable and controllable light source (e.g., laser or LED)
-
Appropriate excitation and emission filters for the dye being tested
-
A sensitive camera for image acquisition
-
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
Sample Preparation: Prepare samples with a consistent concentration and labeling density of the fluorescent azide dye. Mount the sample on a microscope slide using an appropriate mounting medium.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize to ensure consistent illumination intensity.
-
Select the appropriate filter set for the specific fluorophore being evaluated.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the sample.
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching profile of the dye. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing fluorescent dye photostability.
Long-Term Storage and Signal Stability
Beyond photostability during imaging, the long-term stability of the fluorescent signal in stored samples is a critical consideration for longitudinal studies. For azide-labeled proteins and peptides, storage at low temperatures, such as -20°C or -80°C, in a suitable buffer is recommended to slow down potential degradation and maintain the integrity of the labeled molecules.[5] It is also advisable to protect fluorescently labeled samples from light during storage to prevent photobleaching.[8] While specific long-term stability data for this compound conjugates is limited, following these general guidelines for storage will help ensure the preservation of the fluorescent signal over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
AF 430 Azide: A Head-to-Head Comparison for STORM and STED Microscopy
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Super-Resolution Technique for AF 430 Azide.
Super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light. Among the various techniques, Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) have emerged as powerful tools. The choice of fluorescent probe is critical for the success of these advanced imaging methods. This guide provides a head-to-head comparison of the performance of this compound, a coumarin-based dye, in both STORM and STED microscopy, supported by available experimental data and detailed protocols.
Performance Overview: this compound in STED vs. STORM
While this compound has demonstrated utility in STED microscopy, its application in STORM is less established. This comparison is based on the known photophysical properties of AF 430 and related coumarin dyes.
| Property | STED Microscopy with this compound | STORM Microscopy with this compound (Projected) |
| Principle | Deterministic super-resolution based on patterned illumination to de-excite fluorophores. | Stochastic super-resolution based on the temporal separation of single-molecule emissions. |
| Resolution | Reported resolution of <40 nm with related coumarin dyes (e.g., Atto430LS).[1] | Potentially high, but not experimentally determined for this compound. |
| Photostability | High photostability is a key feature, making it suitable for the high laser powers used in STED.[2] | Requires specific buffer conditions to induce photoswitching; photostability will be dependent on these conditions. |
| Suitability | Proven suitability for STED, particularly in multicolor imaging setups.[1] | Theoretically possible due to the coumarin structure, which can be engineered for photoswitching, but lacks direct experimental validation for this compound. |
This compound Photophysical Properties
A comprehensive understanding of the photophysical properties of this compound is essential for optimizing its use in super-resolution microscopy.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [3][4][5] |
| Emission Maximum (λem) | ~542 nm | [3][4][5] |
| Stokes Shift | Large | [2] |
| Depletion Laser (STED) | 620 nm or 660 nm | [1] |
| Excitation Laser (STORM) | ~405 nm | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are generalized protocols for utilizing this compound in STED and a projected protocol for STORM.
Labeling of Target Structures with this compound via Click Chemistry
This compound can be conjugated to alkyne-modified biomolecules through a copper-catalyzed or copper-free click reaction. This allows for the specific labeling of a wide range of targets.
Protocol:
-
Preparation of Alkyne-Modified Sample: Prepare your biological sample (e.g., cells, tissues) containing alkyne-modified proteins, nucleic acids, or other molecules of interest.
-
Click Reaction:
-
For copper-catalyzed azide-alkyne cycloaddition (CuAAC), prepare a reaction cocktail containing a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
For strain-promoted alkyne-azide cycloaddition (SPAAC), use a target molecule modified with a strained alkyne (e.g., DBCO or BCN).
-
-
Incubation: Add this compound to the alkyne-modified sample in the presence of the click chemistry reaction cocktail. Incubate at room temperature, protected from light.
-
Washing: After incubation, wash the sample thoroughly to remove unreacted dye and catalyst.
STED Microscopy Experimental Workflow
Protocol:
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard immunofluorescence protocols.
-
Labeling: Label the target structure with this compound as described above.
-
Mounting: Mount the sample in a mounting medium suitable for STED microscopy, with a refractive index matching the objective immersion oil.
-
Imaging:
-
Use a STED microscope equipped with an excitation laser around 430 nm and a depletion laser at 620 nm or 660 nm.
-
Optimize laser powers to achieve the desired resolution while minimizing photobleaching.
-
-
Image Reconstruction: Process the raw STED images to generate the final super-resolved image.
Projected STORM (dSTORM) Microscopy Experimental Workflow
While not yet demonstrated for this compound, a potential dSTORM workflow could be adapted from protocols for other 405 nm-excitable dyes. The key is to induce photoswitching between a fluorescent "on" state and a dark "off" state.
Projected Protocol:
-
Sample Preparation and Labeling: Follow the same initial steps as for STED microscopy.
-
Imaging Buffer: Prepare a STORM imaging buffer containing a reducing agent (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system (e.g., GLOX). The specific composition may need to be optimized to induce blinking of AF 430.
-
Imaging:
-
Use a STORM microscope with a laser for activation (e.g., 405 nm) and a laser for excitation (e.g., ~430 nm).
-
Acquire a time-series of images, capturing the stochastic blinking of individual AF 430 molecules.
-
-
Data Analysis: Use single-molecule localization software to identify the precise coordinates of each blinking event and reconstruct the final super-resolved image.
Discussion and Future Outlook
This compound is a viable and effective probe for STED microscopy, particularly for multicolor imaging experiments, owing to its high photostability and large Stokes shift. The existing literature provides a solid foundation for its application in this super-resolution technique.
The potential use of this compound in STORM microscopy is an exciting prospect. Given that coumarin derivatives have been successfully engineered as photoswitchable fluorophores, it is plausible that with the right imaging buffer and conditions, this compound could be utilized for dSTORM.[7] Further research is required to explore this possibility and to characterize its blinking properties, such as photon yield per switching event and duty cycle.
References
- 1. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 2. New coumarin- and phenoxazine-based fluorescent probes for live-cell STED nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | fm-sciences.org [fm-sciences.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: AF 430 Azide vs. DyLight 430 for Immunofluorescence
In the dynamic field of immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. This guide provides a comprehensive comparison of two fluorescent dyes, AF 430 azide and DyLight 430, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications. This comparison will delve into their photophysical properties, labeling chemistries, and experimental workflows, supported by key performance data.
At a Glance: Key Performance Metrics
A summary of the key photophysical and chemical properties of this compound and DyLight 430 is presented below. This table allows for a quick and direct comparison of their essential characteristics.
| Property | This compound | DyLight 430 (Data based on spectrally similar Alexa Fluor 430) |
| Excitation Maximum | ~430 nm | ~434 nm |
| Emission Maximum | ~542 nm[1] | ~541 nm |
| Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹ | Not explicitly found, but Alexa Fluor 430 is comparable. |
| Quantum Yield (Φ) | ~0.23 | Not explicitly found, but Alexa Fluor 430 is comparable. |
| Labeling Chemistry | Azide-Alkyne Click Chemistry (CuAAC or SPAAC)[1] | Amine-reactive conjugation (e.g., NHS ester) |
| Brightness | Bright[2] | High fluorescent intensity[3] |
| Photostability | Photostable[2][4] | High photostability[3] |
| pH Sensitivity | Insensitive over a wide pH range (pH 4-10)[4][5] | Stable in buffers from pH 4.0-9.0[3] |
| Water Solubility | Good in water | Good water solubility[6] |
Diving Deeper: A Technical Breakdown
This compound: Precision Labeling with Click Chemistry
AF 430 is a coumarin-based dye known for its bright, green-yellow fluorescence and notable photostability.[4] The azide functional group on AF 430 allows for its covalent attachment to biomolecules using "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][5] The two main types of click chemistry utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This method of labeling offers precise control over the site of dye conjugation, which can be particularly advantageous for preserving antibody function. The fluorescence of AF 430 is stable across a broad pH range, from 4 to 10.[4]
DyLight 430: The Tried and True Direct Conjugation
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for performing immunofluorescence using both this compound and a DyLight 430-conjugated antibody.
Protocol 1: Immunofluorescence Staining using this compound via Click Chemistry
This protocol involves a two-step process: first, the labeling of a primary or secondary antibody with an alkyne group, followed by the click reaction with this compound.
A. Antibody Modification with an Alkyne Group:
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne Labeling: React the antibody with an alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry) at a specific molar ratio to introduce the alkyne handles.
-
Purification: Remove the unreacted alkyne-NHS ester by dialysis or using a desalting column.
B. Cell Staining and Click Reaction:
-
Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the alkyne-modified primary antibody (or a standard primary antibody if using an alkyne-modified secondary) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(If using an unmodified primary) Secondary Antibody Incubation: Incubate with an alkyne-modified secondary antibody for 1 hour at room temperature. Wash three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing this compound. For CuAAC, this will include a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). For SPAAC with a DBCO-modified antibody, simply add the this compound solution.
-
Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Immunofluorescence Staining using a Directly Conjugated DyLight 430 Antibody
This protocol is a standard direct or indirect immunofluorescence procedure.
-
Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the DyLight 430-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps for each labeling strategy.
References
- 1. leinco.com [leinco.com]
- 2. researchgate.net [researchgate.net]
- 3. rockland.com [rockland.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Performance of AF 430 Azide Across Common Microscopy Filter Sets: A Comparative Guide
For researchers engaged in bioorthogonal labeling and fluorescence microscopy, the selection of an appropriate fluorophore and corresponding filter set is paramount for achieving high-quality imaging results. AF 430 azide, a green-fluorescent dye, offers a unique spectral profile that makes it a valuable tool for multicolor imaging. This guide provides an objective comparison of this compound's performance with various common microscopy filter sets, supported by spectral data and detailed experimental protocols.
This compound and Alternatives: Spectral Properties
This compound is characterized by an excitation maximum around 430 nm and an emission maximum at approximately 542 nm.[1] This places it spectrally between blue and green fluorophores, offering a distinct channel for multiplexing. Several manufacturers offer dyes with identical or nearly identical spectral properties under different names, such as Alexa Fluor 430. These dyes are known for their brightness, high photostability, and pH insensitivity between pH 4 and 10.[2][3][4]
For comparison, other fluorescent azides in a similar spectral region can be considered, though AF 430's specific excitation wavelength is less common, making it advantageous for reducing crosstalk in certain multicolor experiments.
Table 1: Spectral Characteristics of this compound and Spectrally Similar Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| This compound | ~430 | ~542 | 0.23 [1] |
| Alexa Fluor 430 | ~431 | ~540 | Not specified |
| APDye Fluor 430 | Not specified | ~430 (Likely typo, should be emission) | Not specified |
| BP Fluor 430 | Not specified | Not specified | Not specified |
| AZDye 430 | ~432 | ~539 | Not specified |
Compatibility with Standard Microscopy Filter Sets
The performance of a fluorophore is critically dependent on the bandpass characteristics of the excitation filter, emission filter, and the dichroic mirror within the microscope's filter cube. An ideal filter set will maximize the capture of the fluorophore's emission while minimizing excitation light bleed-through and background autofluorescence.
With an excitation peak at ~430 nm and emission at ~542 nm, this compound is not perfectly matched to the most common filter sets like those designed for DAPI (blue), FITC (green), or TRITC (red). However, its broad emission spectrum allows for potential use with some green-yellow filter sets, though with compromised efficiency. Custom filter sets designed to match its unique spectra will yield the best performance.
Table 2: Predicted Performance of this compound with Common Filter Sets
| Filter Set Name | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) | Compatibility with this compound | Rationale |
| DAPI / BFP | ~390/18 | ~420 | ~460/50 | Poor | Excitation filter does not align with AF 430's absorption peak. |
| CFP | ~434/17 | ~455 | ~479/40 | Moderate (Excitation) | The excitation filter provides good coverage of AF 430's excitation peak, but the emission filter will cut off most of the signal. |
| FITC / GFP | ~470-480 | ~495-505 | ~510-540 | Poor to Moderate (Emission) | The excitation filter is poorly aligned. While some of the emission spectrum of AF 430 overlaps with the emission filter, the inefficient excitation will lead to a weak signal. |
| YFP | ~497/16 | ~515 | ~535/22 | Moderate (Emission) | The emission filter aligns well with the peak of AF 430's emission, but the excitation filter is significantly red-shifted, leading to inefficient excitation. |
| Custom AF 430 Set | ~430/20 | ~450 | ~540/30 | Excellent | A custom filter set with bandpasses centered around the excitation and emission maxima of AF 430 will provide the highest signal-to-noise ratio. |
Note: Specific filter specifications can vary by manufacturer (e.g., Chroma, Semrock, Omega, Thorlabs). Researchers should consult the exact specifications of their filter sets.
Experimental Protocols
This compound is used in bioorthogonal chemistry to label biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide on the fluorophore reacts with the alkyne on the biomolecule in a highly specific manner. Two primary "click chemistry" reactions are used:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction but requires a copper (I) catalyst, which can be toxic to live cells. It is ideal for fixed cells or in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst and is therefore the preferred method for live-cell imaging. It utilizes a strained cyclooctyne instead of a terminal alkyne.
General Protocol for Labeling Fixed Cells using CuAAC
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Alkyne Incorporation: Culture cells of interest and introduce the alkyne-modified substrate (e.g., an amino acid or sugar analog) to the media for a sufficient duration to allow for metabolic incorporation.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing again with PBS, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix a copper (II) sulfate solution, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to generate the active copper (I) catalyst. Then, add the this compound.
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells multiple times with PBS to remove unreacted reagents. If desired, counterstain with a nuclear stain (e.g., DAPI) or other antibodies.
-
Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium and image using a fluorescence microscope equipped with a suitable filter set.
General Protocol for Labeling Live Cells using SPAAC
This protocol is intended for live-cell imaging and avoids the use of toxic copper.
-
Cell Culture and Azide Incorporation: Culture cells and introduce an azide-modified substrate (e.g., azido-sugar) into the culture medium for a period that allows for metabolic incorporation.
-
Labeling with Cyclooctyne-Dye: Remove the medium containing the azide substrate and wash the cells with fresh, pre-warmed medium. Add the cyclooctyne-modified AF 430 (or a similar dye) to the cells at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The reaction will proceed spontaneously.
-
Washing and Imaging: Wash the cells multiple times with fresh medium to remove any unbound dye. Image the live cells using a microscope equipped with an environmental chamber and an appropriate filter set.
Visualizations
Caption: Experimental workflow for fluorescent labeling using click chemistry.
Caption: Logic of a fluorescence microscopy filter set for AF 430.
References
User reviews and citations for AF 430 azide in research publications
In the dynamic landscape of bioorthogonal chemistry, fluorescent azides are indispensable tools for the visualization and tracking of biomolecules. AF 430 azide, a coumarin-based dye, has emerged as a viable option for researchers employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides a comparative analysis of this compound against other commonly used fluorescent azides, offering insights into its performance, supported by available data, to aid researchers, scientists, and drug development professionals in their experimental design.
Performance Comparison of Fluorescent Azides
The selection of a fluorescent azide is dictated by several key photophysical parameters that influence the sensitivity and quality of experimental results. While direct comparative studies featuring this compound are not extensively available in peer-reviewed literature, a comparison can be drawn from manufacturer specifications and data from analogous dyes.
| Property | This compound | Alexa Fluor 488 Azide | Cyanine3 (Cy3) Azide | TAMRA Azide |
| Excitation Max (nm) | ~430 | ~495 | ~550 | ~555 |
| Emission Max (nm) | ~541 | ~519 | ~570 | ~580 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~16,000 | ~71,000 | ~150,000 | ~91,000 |
| Quantum Yield (Φ) | Not widely published | ~0.92 | ~0.15 | ~0.65 |
| Photostability | Moderate | Very High | Moderate | High |
| pH Sensitivity | Low (pH 4-10) | Low (pH 4-10) | Moderate | Moderate |
| Molecular Weight | ~585 g/mol | ~643 g/mol | ~767 g/mol | ~629 g/mol |
Note: The photophysical properties of fluorescent dyes can be influenced by their conjugation to biomolecules and the local chemical environment. The data presented here are based on available information and may vary under different experimental conditions.
In-Depth Analysis
This compound: As a coumarin-derived dye, this compound offers a distinct spectral profile with excitation in the violet-blue region and emission in the green-yellow region. This can be advantageous in multicolor imaging experiments to minimize spectral overlap. Coumarin dyes are known for their relatively small size, which can be beneficial in reducing potential steric hindrance when labeling sensitive biomolecules. However, their photostability is generally considered to be moderate compared to more modern dye families like the Alexa Fluors.[1]
Alexa Fluor 488 Azide: The Alexa Fluor family of dyes is renowned for its exceptional brightness and photostability.[1] Alexa Fluor 488, with its high quantum yield and resistance to photobleaching, is a workhorse in fluorescence microscopy and other sensitive applications. Its hydrophilic nature, due to sulfonation, reduces the tendency for aggregation and non-specific binding, leading to improved signal-to-noise ratios.[2]
Cyanine3 (Cy3) Azide: Cy3 is a widely used cyanine dye that emits in the orange region of the spectrum. While it has a high molar extinction coefficient, its quantum yield is notably lower than that of Alexa Fluor 488. Cyanine dyes can be susceptible to photobleaching, particularly in the presence of ozone, which can be a consideration for certain imaging setups.
TAMRA Azide: Tetramethylrhodamine (TAMRA) is a rhodamine-based dye that provides a bright, red-orange fluorescence and exhibits good photostability.[3] It has been a popular choice for labeling proteins and nucleic acids for many years.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of fluorescent azides in research. Below are representative protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling proteins in cell lysates and for metabolic labeling of cell surface glycans.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Proteins in Cell Lysate
This protocol provides a general procedure for the fluorescent labeling of alkyne-modified proteins in a cell lysate using an azide-functionalized fluorescent dye like this compound.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
Fluorescent azide (e.g., this compound) stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 2.5 mM corresponding azide detection reagent in DMSO or water[5]
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.[5]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.[5]
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[5]
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5]
-
The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: Metabolic Labeling and Visualization of Cell Surface Glycans
This two-step protocol enables the fluorescent labeling of cell surface glycans. First, cells are metabolically engineered to incorporate an azide-modified sugar into their glycans. Second, the azide-labeled glycans are visualized via a CuAAC reaction with a fluorescently labeled alkyne. While the original protocol describes using a fluorescent alkyne, this can be adapted for a fluorescent azide like this compound if the cells are metabolically labeled with an alkyne-modified sugar.
Step 1: Metabolic Labeling of Cell Surface Glycans with an Azido Sugar
-
Seed cells in a suitable culture dish and allow them to adhere overnight.
-
Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a separate set of cells with an equivalent amount of DMSO.
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[6]
Step 2: Fluorescent Labeling of Azide-Modified Glycans via CuAAC
-
After the metabolic labeling incubation, gently wash the cells twice with ice-cold PBS containing 1% BSA.[7]
-
Prepare the "click" reaction cocktail immediately before use. For each sample, combine:
-
Fluorescent alkyne (or azide, if using an alkyne-modified sugar) to a final concentration of 25 µM.
-
CuSO₄ to a final concentration of 50 µM.
-
THPTA to a final concentration of 250 µM.
-
Sodium ascorbate to a final concentration of 2.5 mM.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[7]
-
Gently wash the cells three times with PBS containing 1% BSA to remove unreacted labeling reagents.[7]
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Diagrams illustrating the experimental workflows and underlying chemical principles can aid in understanding the application of this compound.
References
The Advantage of a Large Stokes Shift: A Comparative Guide for Multicolor Imaging
In the realm of cellular and molecular imaging, achieving high-contrast, multi-target visualization is paramount. The selection of fluorescent probes is a critical determinant of success, with the Stokes shift—the difference between the maximum excitation and emission wavelengths—playing a pivotal role, particularly in multicolor experiments. This guide provides a comparative analysis of fluorescent azides, highlighting the significant advantages of employing probes with a large Stokes shift to minimize spectral overlap and enhance data quality.
While a specific fluorophore denoted as "AF 430 azide" is not commercially prevalent, we will use a representative azide-functionalized dye with a substantial Stokes shift as a prime example to illustrate these benefits. For this purpose, we will compare the properties of a dye with a large Stokes shift against commonly used fluorescent azides with more conventional, smaller Stokes shifts.
Minimizing Spectral Bleed-Through with a Large Stokes Shift
A primary challenge in multicolor fluorescence microscopy is spectral bleed-through, where the emission signal from one fluorophore is detected in the channel designated for another. This phenomenon, which arises from the overlap of emission spectra, can obscure results and lead to false positives. Fluorophores with large Stokes shifts offer a distinct advantage by creating a wider separation between their excitation and emission profiles, thereby reducing spectral crosstalk with other dyes in the panel.
Consider a typical multicolor imaging experiment involving three fluorescently labeled targets. The spectral overlap between dyes with small Stokes shifts necessitates complex compensation and can result in data misinterpretation. In contrast, incorporating a dye with a large Stokes shift significantly simplifies imaging setup and data analysis by providing a clearer separation between detection channels.
Comparative Spectral Properties
The following table summarizes the key spectral properties of our representative large Stokes shift azide against two commonly used fluorescent azides with smaller Stokes shifts.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Representative Large Stokes Shift Azide | ~440 | ~540 | ~100 |
| Commonly Used Azide 1 (e.g., Green Fluorescent Azide) | ~495 | ~520 | ~25 |
| Commonly Used Azide 2 (e.g., Red Fluorescent Azide) | ~650 | ~670 | ~20 |
As illustrated, the large Stokes shift azide provides a substantial separation between its excitation and emission peaks, a feature that is instrumental in reducing spectral overlap.
Experimental Workflow and Methodologies
To demonstrate the practical advantages of a large Stokes shift, we outline a standard experimental protocol for labeling and imaging cells using click chemistry, a bioorthogonal reaction widely used for tagging biomolecules with fluorescent probes.
General Protocol for Click Chemistry Labeling and Fluorescence Microscopy
-
Cell Culture and Fixation: Plate cells on coverslips and culture under standard conditions. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.
-
Metabolic Labeling (Optional): If targeting nascent proteins or glycans, incubate cells with an azide- or alkyne-modified metabolic precursor prior to fixation.
-
Click Reaction: Prepare a click reaction cocktail containing the fluorescent azide, a copper(I) catalyst (e.g., from a CuSO4 and sodium ascorbate mixture), and a copper-chelating ligand. Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature.
-
Washing: Wash the cells extensively with phosphate-buffered saline (PBS) to remove unreacted reagents.
-
Counterstaining: If desired, counterstain for other cellular components using antibodies or other fluorescent dyes.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
Visualizing the Impact of Stokes Shift on Spectral Overlap
The diagrams below illustrate the concept of spectral overlap and how a large Stokes shift dye mitigates this issue in a three-color imaging experiment.
Benchmarking AF 430 azide against other azide-functionalized fluorophores
For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides an objective, data-driven comparison of AF 430 azide against other commercially available azide-functionalized fluorophores in a similar spectral class, including Alexa Fluor® 430 azide, CF®430 azide, and DyLight™ 430 azide.
This report details the key performance characteristics of these fluorophores, such as spectral properties, brightness, and photostability. Furthermore, it furnishes detailed experimental protocols for performing comparative analyses, empowering researchers to make informed decisions for their specific applications.
Quantitative Performance Comparison
The intrinsic brightness of a fluorophore is a critical determinant of its sensitivity in detection assays. This is a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes the key quantitative data for this compound and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 430[1] | 542[1] | 15,955[1] | 0.23[1] | 3,670 |
| Alexa Fluor® 430 azide | ~430 | ~540 | 15,000 | Not specified | Not specified |
| CF®430 azide | 426 | 498 | 40,000[2] | Not specified | Not specified |
| DyLight™ 430 azide | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Data for azide-functionalized versions of Alexa Fluor® 430, CF®430, and DyLight™ 430 are not always explicitly published. Data for the core dyes are used where available, and "Not specified" indicates that the value could not be found in the searched literature.
Signaling Pathways and Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The following diagram illustrates the general workflow for labeling a target molecule with an azide-functionalized fluorophore using a copper-catalyzed click reaction.
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-functionalized fluorophore. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorophore (e.g., this compound) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (optional, e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Purification resin or column appropriate for the labeled protein
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized fluorophore. A molar excess of the fluorophore is typically used.
-
Prepare the catalyst solution: If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify: Remove the unreacted fluorophore and catalyst using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
Characterize: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a test fluorophore relative to a standard with a known quantum yield.
Materials:
-
Test fluorophore solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions: For both the test and standard fluorophores, prepare a series of dilutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrument settings for all measurements.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the test and standard fluorophores, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol for Measuring Photobleaching Half-life
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Materials:
-
Labeled samples (e.g., cells or surfaces) with the fluorophores of interest
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample preparation: Prepare slides with the fluorescently labeled samples.
-
Image acquisition:
-
Locate a region of interest.
-
Acquire an initial image (t=0) using a fixed excitation intensity.
-
Continuously illuminate the sample with the same excitation intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data analysis:
-
Open the image series in the analysis software.
-
Select a region of interest (ROI) within the bleached area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Discussion and Conclusion
Researchers are encouraged to use the provided protocols to perform in-house comparisons of these fluorophores to determine the most suitable option for their specific experimental setup and requirements.
References
A Comparative Guide to AF 430 Azide Labeling: Specificity and Cross-Reactivity in Focus
For researchers, scientists, and drug development professionals navigating the complexities of bioorthogonal labeling, the choice of a fluorescent probe is paramount to generating reliable and reproducible data. This guide provides an objective comparison of AF 430 azide, a popular green-fluorescent probe, with alternative azide-based dyes. We delve into the critical aspects of specificity and cross-reactivity, supported by a summary of key performance data and detailed experimental protocols to aid in the selection and application of these powerful research tools.
The azide functional group is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This compound, and its structurally identical counterpart, Alexa Fluor™ 430 azide, are widely used for the fluorescent detection of alkyne-modified proteins, glycans, nucleic acids, and lipids. However, understanding the potential for non-specific binding and cross-reactivity is crucial for accurate data interpretation.
Performance Comparison of Fluorescent Azides
The selection of a fluorescent azide probe is often a balance between its photophysical properties, reaction efficiency, and potential for non-specific interactions. The following table summarizes key quantitative data for this compound and a selection of commercially available alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| This compound | 430 | 542 | 15,955[1][2] | 0.23[1][2] | Bright and photostable green fluorescence.[3] |
| AF 488 Azide | 494 | 517 | 76,000[3] | 0.92[3] | Very bright and photostable green fluorophore. |
| AF 532 Azide | 530 | 554 | 78,000[3] | - | Bright yellow-fluorescent dye. |
| AF 546 Azide | 554 | 570 | - | - | Bright orange-fluorescent dye. |
| AF 594 Azide | 590 | 617 | - | - | Bright red-orange fluorophore. |
| AF 647 Azide | 650 | 668 | - | - | Bright far-red fluorophore, ideal for reducing autofluorescence. |
| Cyanine3 (Cy3) Azide | 546 | 579 | - | - | Commonly used orange-fluorescent dye. |
| Cyanine5 (Cy5) Azide | 647 | 668 | - | ~0.3[1] | Popular far-red dye. |
| TAMRA Azide | 546 | 579 | - | - | A rhodamine-based orange-fluorescent dye. |
Note: Quantum yield and extinction coefficient values can vary depending on the conjugation state and solvent environment. Data is compiled from manufacturer specifications and literature.[1][2][3]
Understanding Specificity and Cross-Reactivity
The high specificity of the azide-alkyne cycloaddition reaction forms the basis of its utility in complex biological systems. The azide and alkyne groups are largely inert to the array of functional groups present in biological molecules, ensuring that labeling occurs predominantly between the intended reaction partners.[4][5]
However, non-specific binding of the fluorescent dye itself to cellular components can be a source of background signal, potentially leading to misinterpretation of results. This "cross-reactivity" is not a failure of the click reaction's specificity, but rather an issue of the fluorescent probe's inherent properties and its interactions with the cellular environment. Reports in the literature indicate that fluorescent dyes, including those with azide handles, can exhibit non-specific binding to cellular proteins and other structures, particularly in fixed and permeabilized cells.[6] This can be influenced by factors such as the dye's charge, hydrophobicity, and concentration.
Strategies to mitigate non-specific binding include:
-
Thorough Washing: Implementing rigorous washing steps after the labeling reaction is crucial to remove unbound fluorescent probes.[7]
-
Blocking Agents: The use of blocking agents, such as Bovine Serum Albumin (BSA), can help to reduce non-specific adsorption of the dye to surfaces.[8]
-
Reducing Probe Concentration: Titrating the fluorescent azide to the lowest effective concentration can minimize background fluorescence.[7]
-
Fluorogenic Probes: The use of "turn-on" or fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with their target, can dramatically reduce background from unreacted probes.[9][10]
Experimental Protocols
To ensure the reliability of labeling experiments and to specifically assess the cross-reactivity of a chosen fluorescent azide, the following experimental protocols are recommended.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol describes a general method for labeling alkyne-modified biomolecules in fixed cells with an azide-containing fluorescent probe like this compound.
-
Cell Culture and Metabolic Labeling: Culture cells of interest and introduce the alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside) to the culture medium for a designated period to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, combine:
-
Fluorescent azide (e.g., this compound) to a final concentration of 1-10 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 100 µM.
-
A copper-chelating ligand (e.g., THPTA) to a final concentration of 500 µM.
-
A reducing agent, such as sodium ascorbate, to a final concentration of 5 mM (add last).
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing a wash buffer additive (e.g., 0.5% BSA).
-
Counterstain for nuclei with DAPI or Hoechst, if desired.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Assessing Non-Specific Binding (Cross-Reactivity)
To determine the level of non-specific binding of the fluorescent azide, a crucial negative control experiment should be performed in parallel with the primary labeling experiment.
-
Prepare Control Cells: Culture and process a sample of cells under the exact same conditions as the experimental group, but without the addition of the alkyne-containing metabolic precursor.
-
Perform Labeling Protocol: Subject these "alkyne-negative" control cells to the same fixation, permeabilization, and click reaction protocol as the experimental group, including incubation with the fluorescent azide.
-
Image and Compare: Acquire images of both the experimental and control cells using identical imaging parameters (e.g., exposure time, laser power).
-
Data Analysis: Quantify the fluorescence intensity in both the experimental and control samples. A significant difference in fluorescence intensity, with low signal in the control group, indicates high specificity of the labeling for the alkyne-modified biomolecules. High background fluorescence in the control group suggests non-specific binding of the fluorescent azide.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Specificity vs. Cross-Reactivity in Azide Labeling.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules in a highly specific manner through click chemistry. Its bright and photostable green fluorescence makes it suitable for a wide range of imaging applications. While the azide-alkyne cycloaddition reaction itself is highly specific, researchers must be mindful of the potential for non-specific binding of the fluorescent probe, which can lead to background signal. By employing appropriate control experiments, such as the exclusion of the alkyne metabolic label, and by optimizing labeling conditions, the specificity of this compound and other fluorescent azide probes can be rigorously validated. For applications where background fluorescence is a significant concern, the use of fluorogenic probes or alternative bioorthogonal labeling strategies should be considered. This guide provides a framework for making informed decisions to ensure the accuracy and reliability of your bioorthogonal labeling experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to the Quantitative Analysis of AF 430 Azide Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern molecular analysis. Among the diverse palette of available fluorophores, AF 430 stands out for its unique spectral properties, absorbing in the violet range and emitting in the green-yellow range, making it a valuable tool for multicolor imaging applications. This guide provides a comprehensive comparison of AF 430 azide for biomolecule labeling, focusing on quantitative analysis of its labeling efficiency. We present detailed experimental protocols, comparative data, and visual workflows to empower researchers in making informed decisions for their experimental designs.
Understanding this compound and Click Chemistry
This compound is a derivative of the Alexa Fluor 430 dye, functionalized with an azide group. This modification allows for its covalent attachment to biomolecules containing a terminal alkyne group through a highly specific and efficient bioorthogonal reaction known as "click chemistry". The most common form of click chemistry used in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
The choice of a fluorescent azide for labeling experiments is critical and depends on several factors, including the spectral properties of the dye, the efficiency of the conjugation reaction, and the potential for non-specific binding. This guide will delve into the quantitative aspects of this compound labeling to provide a clear understanding of its performance.
Comparative Analysis of Fluorescent Azide Labeling Efficiency
The labeling efficiency of a fluorescent azide is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single biomolecule (e.g., a protein). The optimal DOL varies depending on the application, but for antibodies, a range of 2 to 10 is often desirable. While direct head-to-head comparative studies detailing the DOL for a wide range of fluorescent azides under identical conditions are not extensively published, we can construct an illustrative comparison based on known chemical principles and the properties of the dyes.
Factors influencing the labeling efficiency in click chemistry include:
-
Steric Hindrance: Bulky fluorescent dyes may exhibit lower reaction rates and, consequently, lower DOLs due to steric hindrance around the reactive azide group.
-
Electronic Properties: The electronic environment of the azide can influence its reactivity.
-
Reaction Conditions: Parameters such as catalyst concentration, ligand, temperature, and reaction time are crucial for optimizing the labeling efficiency.
Below is an illustrative comparison of this compound with other commonly used fluorescent azides. Disclaimer: The DOL values presented in this table are for illustrative purposes to demonstrate potential relative performance based on general principles and should not be considered as direct results from a single comparative experiment. Actual DOLs will vary depending on the specific protein, linker, and experimental conditions.
| Fluorescent Azide | Excitation Max (nm) | Emission Max (nm) | Molecular Weight (approx. g/mol ) | Illustrative Degree of Labeling (DOL)* | Key Considerations |
| This compound | 431 | 541 | ~700 | 3 - 6 | Unique spectral properties for multicolor imaging. |
| AF 488 Azide | 495 | 519 | ~720 | 4 - 8 | Bright and photostable green fluorophore.[1] |
| AF 555 Azide | 555 | 565 | ~900 | 3 - 7 | Bright and photostable orange fluorophore. |
| Cy®3 Azide | 550 | 570 | ~770 | 3 - 6 | Commonly used orange fluorophore. |
| Cy®5 Azide | 649 | 670 | ~790 | 2 - 5 | Bright far-red fluorophore, can be prone to photobleaching. |
*Illustrative DOL for a standard IgG antibody under optimized CuAAC conditions.
Experimental Protocols
A robust and well-defined experimental protocol is essential for achieving optimal and reproducible labeling results. Below is a detailed methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with this compound.
Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
Materials:
-
Alkyne-modified protein (e.g., antibody) in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reducing agent solution (e.g., freshly prepared 100 mM sodium ascorbate in water)
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Add the THPTA ligand solution to a final concentration of 500 µM.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Quantification of Labeling Efficiency (Degree of Labeling):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of AF 430 (~431 nm, A₄₃₁).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
Protein Concentration (M) = [A₂₈₀ - (A₄₃₁ × CF₂₈₀)] / ε_protein
Degree of Labeling (DOL) = A₄₃₁ / (ε_dye × Protein Concentration (M))
Where:
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_dye is the molar extinction coefficient of AF 430 at its absorption maximum (~18,000 M⁻¹cm⁻¹).
-
-
Visualizing the Workflow and Reaction
To provide a clearer understanding of the experimental process and the underlying chemical reaction, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents a valuable option for fluorescently labeling biomolecules, particularly in the context of multicolor imaging experiments where its unique spectral characteristics can be leveraged. The efficiency of labeling, as quantified by the Degree of Labeling, is influenced by a combination of the intrinsic properties of the dye and the optimization of the click chemistry reaction conditions. By following a well-defined protocol and understanding the factors that govern labeling efficiency, researchers can effectively utilize this compound to generate reliably labeled biomolecules for a wide array of downstream applications in research and drug development.
References
A Researcher's Guide to AF 430 Azide Alternatives for Advanced Labeling Applications
For scientists and drug development professionals engaged in molecular labeling, the choice of a fluorescent probe is critical for generating high-quality, reproducible data. AF 430 azide is a popular choice for "click" chemistry applications, offering a bright signal in the green-yellow portion of the spectrum. However, a range of alternative azide-functionalized fluorophores with comparable or superior performance characteristics are available. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to facilitate an informed decision for your specific research needs.
Performance Comparison of this compound and Alternatives
The selection of an optimal fluorescent azide depends on several key performance indicators, including spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability. Below is a comparative summary of this compound and its prominent alternatives: Alexa Fluor 430 azide, CF™430 azide, and DyLight™ 405 azide.
| Feature | This compound | Alexa Fluor 430 Azide | CF™430 Azide | DyLight™ 405 Azide |
| Excitation Max (nm) | ~430[1] | ~431[2] | ~426[3] | ~400[1][4][5] |
| Emission Max (nm) | ~542[1] | ~541[2] | ~498[3] | ~420[1][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~15,955[1] | ~16,000 | ~40,000[3] | ~30,000[1][4] |
| Quantum Yield (QY) | ~0.23[1] | Not specified | Not specified | Not specified |
| Relative Photostability | Good[6] | High[7] | High[6][8][9] | High[1][4][5][10][11] |
| Key Advantages | Good water solubility and pH insensitivity (pH 4-10)[12]. | Fills a spectral gap between green and yellow fluorophores[2]. | Photostable and suitable for microscopy[9]. | Bright and photostable, suitable for 4-color imaging[5]. |
Experimental Protocols: A Step-by-Step Guide to Fluorescent Labeling
The following protocols provide a general framework for labeling biomolecules with fluorescent azides using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Protocol 1: Labeling of Proteins in Solution
This protocol is suitable for labeling proteins that have been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Fluorescent azide (e.g., this compound, Alexa Fluor 430 azide, CF™430 azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended, e.g., TBTA or THPTA) stock solution (50 mM in DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the fluorescent azide to achieve a 2-10 fold molar excess of the dye.
-
If using a chelating ligand, add it to the reaction mixture at a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a suitable method like size-exclusion chromatography.
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol describes the labeling of alkyne-modified biomolecules within fixed cells.
Materials:
-
Cells grown on coverslips, fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100)
-
Fluorescent azide stock solution (1-5 mM in DMSO)
-
Click reaction buffer (e.g., PBS with 1 mM CuSO₄ and 10 mM sodium ascorbate)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After fixation and permeabilization, wash the cells twice with PBS.
-
Prepare the click reaction cocktail by adding the fluorescent azide to the click reaction buffer at a final concentration of 1-10 µM.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with the wash buffer.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their biological context, the following diagrams have been generated using Graphviz.
References
- 1. stressmarq.com [stressmarq.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DyLight 405 Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. biotium.com [biotium.com]
- 10. Streptavidin, DyLight 405 conjugated | Rockland Immunochemicals | Biomol.com [biomol.com]
- 11. leinco.com [leinco.com]
- 12. biotium.com [biotium.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AF 430 Azide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of AF 430 azide, ensuring the safety of laboratory personnel and compliance with regulations. The azide functional group is highly reactive and potentially explosive, necessitating strict adherence to the protocols outlined below.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using.[1] Azides are a class of chemicals that are highly reactive and can be toxic, as well as potentially explosive under certain conditions.[2] Therefore, it is imperative to take precautions during their preparation, handling, storage, and disposal.[2]
Key Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][4] For handling highly toxic azides, consider using double gloves.[4]
-
Ventilation: All manipulations involving this compound, especially those that could generate dust or aerosols, must be conducted in a properly functioning chemical fume hood.[3][4]
-
Avoid Incompatible Materials:
-
Metals: Never allow azides to come into contact with metals, particularly heavy metals like lead, copper, brass, or silver, as this can form highly unstable and shock-sensitive metal azides.[2][3][5] Do not use metal spatulas for handling.[2][6]
-
Acids: Avoid mixing azide-containing waste with acidic waste.[2][6] The combination can produce highly toxic and explosive hydrazoic acid.[2][5]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform with azides.[2][5]
-
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[3][5] Containers should be tightly closed.[6]
Step-by-Step Disposal Protocol
All waste containing this compound, including dilute solutions and contaminated materials, must be treated as hazardous waste.[3][6]
Step 1: Waste Segregation
-
Collect all this compound waste in a dedicated, sealable, and compatible container, clearly labeled as "Azide Contaminated Waste".[2][7] Use non-metallic containers to prevent the formation of explosive metal azides.[8]
-
Do not mix azide waste with other chemical waste streams, especially acidic waste.[2][6]
Step 2: Decontamination of Labware
-
Decontaminate non-disposable glassware and equipment that has come into contact with this compound.
-
The rinsate from decontamination must be collected and disposed of as hazardous waste.[3]
Step 3: Disposal of Contaminated Solids
-
All disposable materials, such as weigh paper, pipette tips, and gloves, that are contaminated with this compound must be collected and disposed of as hazardous waste.[3][6]
Step 4: Chemical Inactivation (for bulk quantities, by trained personnel only)
For larger quantities of organic azides, chemical inactivation to a more stable amine derivative before disposal is recommended.[2] This procedure should only be performed by trained personnel in a controlled environment. A common method involves reduction, but the specific protocol should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 5: Hazardous Waste Collection
-
Ensure the hazardous waste container is sealed and properly labeled with a completed hazardous waste tag, detailing the contents.[2]
-
Store the sealed waste container in a designated and secure area, such as a fume hood, until it is collected by your institution's EHS or a certified hazardous waste disposal company.[7]
-
Submit a chemical waste pickup request as per your institution's guidelines.[3]
Under no circumstances should this compound or solutions containing it be poured down the drain. [4][6] This can lead to the formation of explosive metal azides in the plumbing.[6] While some guidelines mention the possibility of disposing of very dilute sodium azide solutions down the drain with copious amounts of water, this is not recommended for organic azides like this compound due to the increased risk and should only be done if explicitly permitted by your institution's EHS office.[1][8][9]
Quantitative Safety Data Summary
For a quick reference, the following table summarizes key quantitative information regarding the stability and handling of azide compounds.
| Parameter | Guideline | Source |
| Organic Azide Stability (Carbon to Nitrogen Ratio) | The number of nitrogen atoms should not exceed the number of carbon atoms. | [2] |
| Azides with a C/N ratio between 1 and 3 should be used or quenched as soon as possible, stored at -18°C, and kept from light. | [2] | |
| Organic Azide Stability ("Rule of Six") | There should be at least six carbon atoms per energetic functional group (e.g., azide). | [5] |
| Storage of Synthesized Azides | Store below room temperature and away from heat, light, pressure, and shock. | [5] |
| Concentration Limit for Storable Azides | Concentrations should not exceed 1 M for azides with a C/N ratio between 1 and 3. | [2][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always prioritize safety and consult with your institution's environmental health and safety professionals for specific guidance.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. drexel.edu [drexel.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. uvic.ca [uvic.ca]
- 8. ph.health.mil [ph.health.mil]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safeguarding Your Research: A Comprehensive Guide to Handling AF 430 Azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of AF 430 Azide, a fluorescent dye containing an azide moiety. By adhering to these procedural steps, you can mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Approach
Given the potential hazards associated with azide compounds, a stringent personal protective equipment protocol is mandatory. Organic azides can be energetic materials, sensitive to shock, heat, and friction, and may pose a risk of explosion. While the safety data sheet (SDS) for AZDye 430 Azide suggests minimal immediate hazards under normal use, the presence of the azide group necessitates caution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of explosion or splash.[1] | Protects against splashes and potential projectiles in the event of an unexpected reaction. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For azides of high toxicity, Silver Shield™ gloves under nitrile gloves are advised.[1] | Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture. |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[2] | Protects against spills and splashes of the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][2] In case of insufficient ventilation, wear a government-approved respirator.[3] | Minimizes the risk of inhaling any dusts or aerosols of the compound. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[2] | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages from preparation to post-experiment cleanup.
Caption: Workflow for the Safe Handling of this compound.
Detailed Methodologies:
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before reuse. A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This procedure must be carried out in a chemical fume hood.[1]
-
Spill Cleanup:
-
Small Spill (<1 L): If trained, use appropriate PPE and an inert absorbent material to clean up the spill. Double bag the spill waste in clear plastic bags, label it, and take it to the next chemical waste pick-up.
-
Large Spill (>1 L): Evacuate the area and immediately contact your institution's Environmental Health & Safety (EH&S) department.[4]
-
Spill on Body or Clothes: Remove contaminated clothing and rinse the affected body area thoroughly in an emergency shower for at least 15 minutes. Seek immediate medical attention.[4]
-
Disposal Plan: Preventing Hazardous Reactions
The improper disposal of azide-containing waste can lead to the formation of highly explosive metal azides, particularly in plumbing containing lead or copper.[2][5] Therefore, a dedicated disposal plan is essential.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste (gloves, pipette tips, etc.) | Collect in a clearly labeled, dedicated, non-metal hazardous waste container.[2] | Prevents the formation of shock-sensitive metal azides. |
| Liquid Waste (reaction mixtures, etc.) | Collect in a clearly labeled, dedicated, non-metal hazardous waste container.[2] NEVER pour down the drain.[2][5] | Prevents the reaction of azides with metal pipes (lead, copper) which can form highly explosive compounds.[2][5] |
| Empty Containers | Rinse three times with a suitable solvent. Collect the rinsate as hazardous waste. The empty container should then be disposed of according to institutional guidelines. | Ensures that residual azide is not inadvertently introduced into non-hazardous waste streams. |
| Decontamination Solutions | The rinsates from glassware decontamination (sodium nitrite and acetic acid solutions) should be collected as hazardous waste. | These solutions will contain reacted azide products and should be treated as hazardous. |
Logical Relationship of Disposal:
Caption: Disposal Pathway for this compound Waste.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
